molecular formula C11H9NO B1317149 1-(Isoquinolin-4-YL)ethanone CAS No. 40570-74-9

1-(Isoquinolin-4-YL)ethanone

Cat. No.: B1317149
CAS No.: 40570-74-9
M. Wt: 171.19 g/mol
InChI Key: XLJRDBSCZSXFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoquinolin-4-YL)ethanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRDBSCZSXFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530147
Record name 1-(Isoquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40570-74-9
Record name 1-(4-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40570-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isoquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone (CAS: 40570-74-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(isoquinolin-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. Drawing from the established pharmacological importance of the isoquinoline scaffold, this document will delve into the chemical properties, synthesis, characterization, and prospective applications of this specific derivative. The content is structured to provide not only procedural details but also the scientific rationale behind the methodologies, empowering researchers to confidently incorporate this compound into their research and development workflows.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a vast number of natural alkaloids, such as papaverine and morphine, and synthetic compounds with a wide array of pharmacological activities. Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others.[1][2][3] The diverse biological activities stem from the ability of the isoquinoline nucleus to interact with various biological targets, including enzymes and receptors. The introduction of different substituents onto the isoquinoline ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design. This compound, with its acetyl group at the 4-position, represents a key intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research, particularly for aspects such as solvent selection, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 40570-74-9
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Melting Point 70-72 °C
Boiling Point 179 °C at 22 mmHg
Appearance Pale yellow to yellow crystalline solidGeneral Observation
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water.General Chemical Principles
SMILES CC(=O)c1cncc2ccccc12ethanone)
InChI InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3ethanone)

Synthesis and Purification

While several general methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, a specific and reliable method for the preparation of this compound is crucial for its accessibility in research. A plausible and referenced synthetic approach involves a palladium-catalyzed cross-coupling reaction.

Recommended Synthetic Pathway: Palladium-Catalyzed Acylation

A common and effective method for the synthesis of aryl ketones is the palladium-catalyzed coupling of an aryl halide with an acylating agent. In the case of this compound, 4-bromoisoquinoline serves as a readily available starting material.

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol

Materials:

  • 4-Bromoisoquinoline

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • 2M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoisoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1 hour to effect hydrolysis of the intermediate enol ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale: The Stille cross-coupling reaction is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups. The use of tributyl(1-ethoxyvinyl)tin as the acetyl anion equivalent is advantageous due to its stability and the mild conditions required for the subsequent hydrolysis to the ketone.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons and the methyl protons of the acetyl group. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene and pyridine rings. The methyl protons will appear as a singlet, typically in the range of 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (195-205 ppm). The aromatic carbons will resonate in the range of 120-155 ppm, and the methyl carbon will appear upfield (25-30 ppm).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 171.07.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the known pharmacological profile of isoquinoline derivatives provides a strong basis for predicting its potential therapeutic applications.

Biological_Potential cluster_applications Potential Therapeutic Areas Core This compound Anticancer Anticancer Core->Anticancer Cytotoxicity Antimicrobial Antimicrobial Core->Antimicrobial Growth Inhibition Neuroprotective Neuroprotective Core->Neuroprotective Enzyme Inhibition Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Pathway Modulation

Figure 2: Potential therapeutic applications of this compound.

The presence of the acetyl group at the 4-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This compound could serve as a valuable starting material for the synthesis of novel inhibitors of kinases, polymerases, or other enzymes implicated in disease.

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays can be employed.

Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM or 20 mM.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium.

    • Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials and the versatility of the isoquinoline scaffold make it an attractive building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile, identify its molecular targets, and explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers to embark on the investigation of this promising molecule.

References

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Lashkarbolouki, T., & Asadpour, R. (2024). Isoquinoline derivatives and its medicinal activity. Journal of Chemical Reviews, 6(1), 1-18.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Isoquinolin-4-YL)ethanone, also known as 4-acetylisoquinoline, is a heterocyclic ketone that serves as a pivotal intermediate and building block in synthetic organic chemistry and drug discovery. The isoquinoline core is a well-established "privileged scaffold," found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a vast array of biological activities. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical and spectroscopic properties, outlining plausible synthetic strategies, exploring its chemical reactivity for derivatization, and discussing its strategic importance in the development of novel therapeutic agents. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This structural motif is prevalent in a large family of alkaloids, including the opium poppy alkaloids papaverine and morphine, and demonstrates a wide spectrum of pharmacological activities.[1][2] Synthetic isoquinoline derivatives are integral to a number of approved drugs, such as the anesthetic dimethisoquin and the antihypertensive agent debrisoquine.[2]

The introduction of functional groups onto the isoquinoline nucleus allows for the fine-tuning of its biological properties and provides synthetic handles for further molecular elaboration. This compound (Figure 1) is a particularly valuable derivative. The acetyl group at the C-4 position not only influences the electronic properties of the heterocyclic ring but, more importantly, offers a reactive site—the ketone—for a multitude of chemical transformations. This dual functionality makes it an ideal starting material or intermediate for constructing complex molecules with potential therapeutic applications.

Figure 1. Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physical and Chemical Identity

The key identifying and physical properties of this compound are summarized in Table 1. Its solid nature at room temperature and moderate melting point make it a straightforward compound to handle in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40570-74-9
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
IUPAC Name This compoundN/A
Synonyms 4-Acetylisoquinoline
Melting Point 70-72 °C
Boiling Point 179 °C at 22 mmHg
Density (Predicted) 1.154 ± 0.06 g/cm³
pKa (Predicted) 3.20 ± 0.10
Spectroscopic Profile
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the isoquinoline nucleus and a characteristic singlet for the methyl protons of the acetyl group. The electron-withdrawing nature of the imine nitrogen and the ketone will cause downfield shifts for adjacent protons. Protons at C-1 and C-3 will be significantly deshielded. The methyl protons (CH₃) would appear as a sharp singlet around δ 2.5-2.7 ppm. The aromatic protons would appear in the δ 7.5-9.5 ppm region, with complex splitting patterns due to spin-spin coupling.[1]

  • ¹³C NMR (Carbon NMR): The carbonyl carbon of the ketone would be the most downfield signal, typically appearing in the δ 195-205 ppm region. The nine aromatic carbons would have signals in the δ 120-155 ppm range. The methyl carbon would be found significantly upfield, around δ 25-30 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (ketone) stretching vibration, expected around 1680-1700 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-H stretching from the aromatic rings and methyl group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 171. A major fragmentation pathway would be the loss of the methyl group (•CH₃) to give a stable acylium ion at m/z = 156, and the loss of the entire acetyl group (•COCH₃) to give an ion at m/z = 128.

Synthesis and Manufacturing Pathways

The synthesis of 4-substituted isoquinolines can be challenging. Direct electrophilic substitution on the isoquinoline ring, such as Friedel-Crafts acylation, typically favors substitution at the C-5 or C-8 positions on the benzene ring, as the pyridine ring is deactivated.[3][4] Therefore, more sophisticated, regioselective strategies are required to obtain the C-4 substituted product.

One plausible and documented approach involves the use of a pre-functionalized starting material, such as 4-aminoisoquinoline or 4-bromoisoquinoline.

Proposed Synthetic Protocol via Diazotization

A known method for introducing an acetyl group involves the reaction of a diazonium salt with acetaldehyde oxime.[1] This multi-step synthesis provides a controlled route to the desired 4-substituted product.

Synthesis_Workflow cluster_0 Synthetic Pathway to this compound A Isoquinoline B 4-Nitroisoquinoline A->B Nitration (HNO₃/H₂SO₄) C 4-Aminoisoquinoline B->C Reduction (e.g., Sn/HCl) D Isoquinolin-4-yl diazonium salt C->D Diazotization (NaNO₂/HCl, 0°C) E This compound D->E Acylation (CH₃CHO-NOH/CuSO₄)

Diagram 1. Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Nitration of Isoquinoline: Isoquinoline is carefully treated with a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group, primarily at the 5- and 8-positions, but with conditions adaptable to favor other isomers. Isolating the 4-nitroisoquinoline intermediate is a key challenge requiring careful reaction control and purification.

  • Reduction of 4-Nitroisoquinoline: The isolated nitro-compound is reduced to 4-aminoisoquinoline. Standard reduction methods, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl), are effective.

    • Causality: These classical "metal-in-acid" reductions are robust and efficient for converting aromatic nitro groups to primary amines.

  • Diazotization of 4-Aminoisoquinoline: The resulting amine is diazotized by treating it with sodium nitrite (NaNO₂) in a cold, acidic solution (e.g., HCl at 0-5 °C). This generates a highly reactive diazonium salt intermediate in situ.

    • Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Reaction with Acetaldehyde Oxime: The cold diazonium salt solution is then reacted with acetaldehyde oxime in the presence of a copper(II) sulfate catalyst. This reaction displaces the diazonium group and installs the acetyl group at the C-4 position.[1] The mixture is then neutralized to yield the final product, this compound, which can be purified by crystallization or chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the ketone functional group and the isoquinoline ring system.

Reactivity_Diagram cluster_reactions Potential Derivatization Pathways A This compound N-center Ketone C=O Ring System B N-Alkylation / N-Oxidation A:n->B Basic Nitrogen C Reduction to Alcohol A:k->C NaBH₄, LiAlH₄ D Reductive Amination A:k->D R-NH₂, NaBH₃CN E Ring Substitution (e.g., Nucleophilic Attack) A:r->E Activated Positions (e.g., C-1) F Condensation Reactions (e.g., Aldol, Wittig) A:k->F Base/Aldehyde or Ylide

Diagram 2. Key reactivity sites and derivatization pathways for this compound.
Reactions at the Ketone Group

The acetyl group is a versatile handle for building molecular complexity.

  • Reduction: The ketone can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(isoquinolin-4-yl)ethanol. This alcohol can be used in subsequent esterification or etherification reactions.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) provides access to a wide range of substituted amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity.

  • Condensation Reactions: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in aldol condensations with aldehydes or ketones to form α,β-unsaturated ketones, extending the carbon chain.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

Reactions Involving the Isoquinoline Ring
  • N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atom (pKa ≈ 3.2) makes it basic and nucleophilic. It can be alkylated with alkyl halides to form quaternary isoquinolinium salts or oxidized to an N-oxide with reagents like m-CPBA.

  • Nucleophilic Aromatic Substitution: The pyridine half of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C-1 position.[3] The presence of the electron-withdrawing acetyl group at C-4 further activates the ring towards such reactions. For example, the Chichibabin reaction (using sodium amide) can introduce an amino group at C-1.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its role as a strategic intermediate for pharmacologically active compounds. The isoquinoline core provides the necessary scaffold to bind to biological targets, while the ketone provides the attachment point for various pharmacophores.

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. Isoquinoline derivatives have been explored as potent inhibitors for targets like Cyclin-Dependent Kinase 4 (CDK4) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4). The ketone of this compound can be elaborated into more complex side chains designed to interact with specific amino acid residues in the kinase active site.

  • Synthesis of Receptor Modulators: Isoquinolinyl ketones have been investigated as novel agonists for the cannabinoid CB2 receptor, which is a target for treating inflammatory and neuropathic pain.[5] The synthesis of a library of derivatives, achieved by modifying the ketone or the isoquinoline ring, is a common strategy to establish structure-activity relationships (SAR).

  • Building Block for Complex Heterocycles: The reactivity of the ketone allows for its incorporation into larger, more complex heterocyclic systems through condensation and cyclization reactions. This enables the exploration of novel chemical space in the search for new drug candidates. For instance, related ethanone precursors are used in multi-component reactions (MCRs) to rapidly generate libraries of complex isoquinoline-based structures.[6]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, combined with the versatile reactivity of both its ketone functional group and its privileged isoquinoline scaffold, make it an invaluable intermediate for researchers in organic synthesis and medicinal chemistry. A deep understanding of its synthesis, reactivity, and potential applications empowers scientists to design and create the next generation of complex molecules and potential therapeutic agents.

References

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. In Houben-Weyl Methods of Molecular Transformations, Vol. 15. Georg Thieme Verlag. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Retrieved January 17, 2026, from [Link]

  • Ishihara, Y., et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (24), 3401-3406. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 17, 2026, from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Li, J., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15025–15038. Available at: [Link]

  • Mihaylova, A., et al. (2013). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 3(1), 51-57. Available at: [Link]

  • Josh_Tutorials. (2020, November 1). Reactions of Isoquinoline [Video]. YouTube. Available at: [Link]

  • Craig, L. C., & Jacobs, W. A. (1943). The Preparation and Properties of Some 4-Substituted Isoquinolines. Journal of the American Chemical Society, 65(6), 1158–1160. Available at: [Link]

  • ChemSynthesis. (n.d.). Isoquinolines database. Retrieved January 17, 2026, from [Link]

  • Mao, S.-L., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available at: [Link]

  • Mao, S.-L., et al. (2012). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

  • Ainscough, M. A., & Temple, A. F. (1976). Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications, (17), 695. Available at: [Link]

  • Kalita, A., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32420–32431. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • LibreTexts Chemistry. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved January 17, 2026, from [Link]

  • Reddy, R. P., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of the Chinese Chemical Society, 61(8), 915-920. Available at: [Link]

Sources

1-(Isoquinolin-4-YL)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(Isoquinolin-4-YL)ethanone

Abstract

This compound, also known as 4-acetylisoquinoline, is a heterocyclic ketone that serves as a pivotal structural motif and synthetic intermediate in medicinal chemistry and materials science. Its architecture, featuring a planar isoquinoline ring system appended with a reactive acetyl group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive examination of its molecular structure, spectroscopic signature, chemical reactivity, and synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights, offering a holistic understanding of this important chemical entity.

Core Molecular Architecture and Physicochemical Properties

The foundational identity of this compound lies in its bicyclic aromatic core fused to a ketone functional group. The isoquinoline moiety is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring at the β and γ positions. This arrangement results in a distinct electronic distribution and reactivity profile compared to its isomer.

The acetyl group at the C4 position is a key feature, providing a reactive handle for further chemical modification. The carbonyl group's electron-withdrawing nature influences the electronic properties of the entire isoquinoline ring system, impacting its reactivity in substitution reactions.

Structural and Chemical Identifiers

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 4-Acetylisoquinoline, Ethanone, 1-(4-isoquinolinyl)-ChemicalBook[1][2]
CAS Number 40570-74-9ChemicalBook[1]
Molecular Formula C₁₁H₉NOPubChem[3]
Molecular Weight 171.19 g/mol PubChem
Monoisotopic Mass 171.06842 DaPubChem[3]
SMILES CC(=O)C1=CN=CC2=CC=CC=C21PubChem[3]
InChIKey XLJRDBSCZSXFNM-UHFFFAOYSA-NPubChem[3]
Two-Dimensional Molecular Structure

The 2D structure illustrates the connectivity of the atoms, highlighting the fusion of the benzene and pyridine rings and the placement of the acetyl substituent at the C4 position.

Caption: 2D structure of this compound (4-Acetylisoquinoline).

Spectroscopic and Crystallographic Validation

The definitive identification and structural confirmation of a molecule rely on a combination of spectroscopic and analytical techniques. For a researcher synthesizing or utilizing this compound, understanding its spectral signature is paramount.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data points critical for the identification of the title compound. These values are derived from established principles of spectroscopy and data from similar chemical structures.[4][5][6][7]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale & Key Insights
¹H NMR Aromatic Protons (Isoquinoline)δ 7.5 - 9.5 ppmThe electron-withdrawing nitrogen atom deshields adjacent protons (H1, H3). Protons on the benzene portion of the ring appear further upfield. Complex splitting patterns (doublets, triplets, multiplets) arise from J-coupling.
Methyl Protons (-CH₃)δ 2.7 - 2.9 ppm (singlet)The methyl group is adjacent to a carbonyl, which deshields it. As there are no adjacent protons, the signal appears as a sharp singlet integrating to 3H.
¹³C NMR Carbonyl Carbon (C=O)δ 198 - 202 ppmThe ketone carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for this functional group.
Aromatic Carbons (Isoquinoline)δ 120 - 155 ppmNine distinct signals are expected for the isoquinoline carbons, with quaternary carbons often showing lower intensity.
Methyl Carbon (-CH₃)δ 25 - 30 ppmThe aliphatic methyl carbon appears in the upfield region of the spectrum.
IR Spectroscopy C=O Stretch (Ketone)1685 - 1700 cm⁻¹ (strong, sharp)This is a highly characteristic and intense absorption band, confirming the presence of the conjugated ketone.
C=C/C=N Aromatic Stretches1500 - 1620 cm⁻¹ (multiple bands)These absorptions are indicative of the aromatic isoquinoline ring system.
C-H Aromatic Stretch> 3000 cm⁻¹ (weak to medium)Confirms the presence of sp² C-H bonds in the aromatic ring.
Mass Spectrometry Molecular Ion (M⁺)m/z = 171Corresponds to the molecular weight of the compound.
Key Fragmentm/z = 128Represents the loss of the acetyl group ([M-43]⁺), a common fragmentation pathway (alpha-cleavage) for ketones.
Crystallographic Insights

While specific, publicly available single-crystal X-ray diffraction data for this compound is limited, analysis of closely related isoquinoline derivatives provides valuable structural context.[8] For example, studies on substituted isoquinolines reveal that the bicyclic ring system is predominantly planar.[9][10] The primary structural questions for this compound that would be resolved by crystallography include:

  • Planarity: The degree of planarity between the isoquinoline ring and the acetyl group. Steric hindrance is minimal, suggesting a high degree of co-planarity, which maximizes electronic conjugation.

  • Bond Lengths: The C4-C(acetyl) bond length would confirm the single-bond character, while the C=O bond length would be slightly elongated compared to a non-conjugated ketone due to resonance.

  • Intermolecular Interactions: In the solid state, packing would likely be dominated by π-π stacking interactions between the planar isoquinoline rings and potential C-H···O hydrogen bonds involving the ketone oxygen.[11]

Synthesis, Reactivity, and Role in Drug Discovery

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy

The synthesis of 4-substituted isoquinolines can be approached through various methods, often involving cyclization reactions or functionalization of the pre-formed isoquinoline core.[12] A representative workflow for synthesizing the title compound might involve a Minisci-type radical acetylation reaction, which is effective for C-H functionalization of electron-deficient N-heteroarenes.

SynthesisWorkflow cluster_0 Step 1: Radical Generation cluster_1 Step 2: C-H Acetylation cluster_2 Step 3: Purification Reagent Acetyl Source (e.g., Acetic Anhydride) Reaction Minisci Reaction (Acidic Conditions) Reagent->Reaction Acetyl Radical Initiator Radical Initiator (e.g., Peroxide) Initiator->Reaction Isoquinoline Isoquinoline (Starting Material) Isoquinoline->Reaction Product This compound (Target Molecule) Reaction->Product Purification Chromatography / Recrystallization Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The molecule possesses three primary sites for chemical reaction:

  • The Ketone Carbonyl: Susceptible to nucleophilic attack, it can undergo reductions to form an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol, Knoevenagel) to build molecular complexity.

  • The Isoquinoline Nitrogen: As a Lewis base, the nitrogen atom can be protonated or alkylated to form quaternary isoquinolinium salts. This modification significantly alters the electronic properties and solubility of the molecule.

  • The Aromatic Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitrogen. Conversely, it is activated for nucleophilic aromatic substitution, particularly with a leaving group at the C1 position.[13]

Significance in Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry.[14] This is because its rigid, planar framework is adept at presenting appended pharmacophores to biological targets in a well-defined spatial orientation. It is a core component of numerous natural products (e.g., papaverine, berberine) and synthetic drugs.[15][16]

Derivatives of this compound are valuable intermediates for creating libraries of compounds for screening. The acetyl group can be elaborated into more complex side chains to probe interactions with enzyme active sites or receptors. Isoquinoline-based compounds have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antiviral Agents [17][18]

  • Anticancer Agents (e.g., kinase inhibitors, topoisomerase inhibitors)[19]

  • CNS-active Agents [19]

  • Enzyme Inhibitors (e.g., IRAK4 inhibitors for autoimmune diseases)[20]

DrugDiscovery cluster_reactions Chemical Elaboration cluster_targets Potential Biological Targets Core This compound (Starting Scaffold) R1 Ketone Reduction Core->R1 R2 Condensation Reactions Core->R2 R3 Reductive Amination Core->R3 R4 Halogenation Core->R4 T1 Kinases R1->T1 Library of Derivatives T3 Receptors R1->T3 R2->T1 Library of Derivatives T4 Topoisomerases R2->T4 R3->T1 Library of Derivatives T2 Microbial Enzymes R3->T2 R4->T1 Library of Derivatives R4->T1

Caption: Role of the scaffold in generating diverse derivatives for drug discovery.

Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of this compound must follow robust, verifiable protocols.

Protocol 1: Synthesis via Radical Acetylation (Illustrative)

This protocol is a representative procedure based on Minisci-type reactions. Causality: This method is chosen for its directness in functionalizing the C-H bond of the electron-deficient isoquinoline ring, avoiding more complex multi-step sequences.

  • Reaction Setup: To a solution of isoquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid), add the acetyl source (e.g., acetic anhydride, 3.0 eq).

  • Initiation: Add a radical initiator (e.g., ammonium persulfate, 2.0 eq) portion-wise to the solution at a controlled temperature (e.g., 80 °C). The initiator decomposes to generate the radicals necessary for the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid and precipitates the crude product.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic solvent selectively dissolves the product, separating it from inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Protocol 2: Structural Validation by NMR Spectroscopy

This protocol ensures the synthesized material is the correct compound. Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution, providing precise information on the chemical environment of each proton and carbon atom.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a standard solvent that does not interfere with the proton signals of the analyte.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set the spectral width to cover 0-220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected data summarized in Table 2.1. The presence of all expected signals and the absence of significant impurities confirms the structure and purity of this compound.

References

  • Chemsigma. This compound [40570-74-9]. [Online] Available at: [Link]

  • PubChem. This compound (C11H9NO). [Online] Available at: [Link]

  • ChemSynthesis. 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. [Online] Available at: [Link]

  • PubChem. 1-(Isoquinolin-1-yl)ethan-1-one | C11H9NO | CID 13157214. [Online] Available at: [Link]

  • ChemSynthesis. 1-isoquinolin-3-yl-ethanone. [Online] Available at: [Link]

  • ChemSynthesis. Isoquinolines database - synthesis, physical properties. [Online] Available at: [Link]

  • National Institutes of Health. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Online] Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Online] Available at: [Link]

  • National Institutes of Health. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. [Online] Available at: [Link]

  • PubChem. 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. [Online] Available at: [Link]

  • PubChem. 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. [Online] Available at: [Link]

  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Online] Available at: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Online] Available at: [Link]

  • PubMed. Novel isoquinoline derivatives as antimicrobial agents. [Online] Available at: [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Online] Available at: [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Online] Available at: [Link]

  • Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Online] Available at: [Link]

  • ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. [Online] Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Online] Available at: [Link]

  • National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Online] Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Available at: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Online] Available at: [Link]

  • MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Online] Available at: [Link]

  • YouTube. Reactions of Isoquinoline | TYBSc Chemistry. [Online] Available at: [Link]

  • PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Online] Available at: [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Online] Available at: [Link]

  • University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. [Online] Available at: [Link]

  • RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Online] Available at: [Link]

Sources

4-Acetylisoquinoline physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Acetylisoquinoline

Abstract: This technical guide provides a comprehensive overview of 4-Acetylisoquinoline, a key heterocyclic ketone of interest to researchers in synthetic chemistry, pharmacology, and materials science. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the 4-acetyl derivative serves as a versatile building block for the synthesis of more complex molecules.[1][2][3] This document details its fundamental physical properties, spectroscopic signature, key reactivity, and established experimental protocols, offering field-proven insights for its application in research and development.

Core Molecular and Physical Properties

4-Acetylisoquinoline is a solid at room temperature, possessing the characteristic aromatic nature of its parent isoquinoline ring system combined with the reactivity of a methyl ketone.[4] The electron-withdrawing nature of the imine nitrogen significantly influences the chemical environment of the heterocyclic ring.[4]

A summary of its key physical and identifying properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NOInferred
Molecular Weight 171.19 g/mol Inferred
Appearance Solid[4]
Melting Point 92–93 °C[4]
Solubility Soluble in common organic solvents like CH₂Cl₂ and EtOAc.[4] The parent isoquinoline is soluble in ethanol, acetone, and diethyl ether.[5]Inferred
CAS Number 33930-76-6 (related structure)[6]

Note: While a specific CAS number for 4-Acetylisoquinoline was not found in the provided results, the CAS for a closely related methylated derivative is listed for reference.

Spectroscopic Signature and Analysis

Characterization of 4-Acetylisoquinoline relies on standard spectroscopic techniques. The following sections detail the expected spectral data, providing a baseline for sample validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is profoundly affected by the electron-withdrawing nitrogen atom within the isoquinoline ring.[4]

  • ¹H NMR: The proton spectrum will exhibit distinct signals for the aromatic protons of the isoquinoline core and a characteristic singlet for the acetyl methyl group. The protons closest to the nitrogen (at C1 and C3) and the acetyl group will be shifted downfield. For the parent isoquinoline, typical coupling constants include J3,4 = 6.0 Hz.[4]

  • ¹³C NMR: The carbon spectrum will show signals for the nine carbons of the isoquinoline ring and two signals for the acetyl group (a downfield carbonyl carbon and an upfield methyl carbon). Standard chemical shift tables for deuterated solvents like CDCl₃ (77.16 ppm) and (CD₃)₂SO (39.52 ppm) should be used for reference.[7]

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Acetyl -CH₃~2.5 (singlet)~25-30
Carbonyl C=ON/A>195
Isoquinoline Ring Protons7.5 - 9.5 (complex multiplets)N/A
Isoquinoline Ring Carbons120 - 160N/A
Infrared (IR) Spectroscopy

The IR spectrum provides clear functional group information. Key expected vibrational frequencies include:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=C/C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic): Bands appearing above 3000 cm⁻¹.

  • C-H Stretches (Aliphatic): Bands appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 171.

  • Key Fragmentation: A common fragmentation pathway for acetyl-substituted aromatics is the loss of the methyl group ([M-15]⁺) followed by the loss of carbon monoxide ([M-15-28]⁺).

Experimental Protocols: Synthesis and Purification

The synthesis of 4-Acetylisoquinoline can be achieved through modern cross-coupling methodologies, which offer high efficiency and good yields.

Synthesis via Palladium-Catalyzed Cross-Coupling

A robust method involves the palladium-catalyzed cross-coupling of 4-bromoisoquinoline with a suitable acetyl source.[4] This approach is favored for its reliability and substrate tolerance.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).[4]

  • Reagent Addition: Add a suitable solvent (e.g., toluene or DMF) followed by the acetyl source, such as tributyl(1-ethoxyvinyl)tin.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification by Column Chromatography

The crude 4-Acetylisoquinoline is typically purified by silica gel chromatography to remove catalyst residues and byproducts.[4]

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 4-Acetylisoquinoline.[4]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Combine 4-Bromoisoquinoline, Pd(PPh3)4, & Base B 2. Add Solvent & Acetyl Source A->B C 3. Heat to Reflux B->C D 4. Cool & Dilute C->D Reaction Complete E 5. Aqueous Wash D->E F 6. Dry & Concentrate E->F G 7. Adsorb on Silica F->G Crude Product H 8. Column Chromatography G->H I 9. Combine Fractions & Evaporate H->I J Pure 4-Acetylisoquinoline I->J

Caption: Workflow for the synthesis and purification of 4-Acetylisoquinoline.

Chemical Reactivity and Applications

The dual functionality of 4-Acetylisoquinoline—the reactive ketone and the heterocyclic ring—makes it a valuable intermediate.

Reactions of the Acetyl Group

The side-chain ketone is amenable to a variety of standard chemical transformations without affecting the heterocyclic ring.[4]

  • Aldol Condensation: Reacts efficiently with aromatic aldehydes in the presence of a base (e.g., NaOH in ethanol) to form the corresponding styryl derivatives.[4]

  • Grignard Addition: The ketone can undergo addition reactions with Grignard reagents to produce tertiary alcohols.[4]

  • Willgerodt-Kindler Reaction: This process can transform the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or its derivatives, such as an ethyl ester, although yields may be modest.[4]

Role in Drug Discovery and Materials Science

The isoquinoline nucleus is a foundational structure in numerous alkaloids, including papaverine and morphine, and is present in many clinically used drugs.[1][4][9] Derivatives of isoquinoline are explored for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory uses.[2][10]

  • Structure-Activity Relationship (SAR) Studies: 4-Acetylisoquinoline serves as a starting point for creating libraries of new compounds.[11][12] Modifications at the acetyl position can systematically probe the structural requirements for biological activity, a cornerstone of modern drug design.[13][14]

  • Building Block for Complex Heterocycles: The reactivity of the acetyl group allows for its elaboration into more complex ring systems, fusing new heterocyclic structures onto the isoquinoline core.

  • Materials Science: Isoquinoline-based compounds are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and in the development of conductive polymers and optical materials.[10]

Key Reaction Pathways

G cluster_reactions Reactions at the Acetyl Group Start 4-Acetylisoquinoline Aldol Styryl Isoquinoline Start->Aldol ArCHO, NaOH/EtOH Grignard Tertiary Alcohol Start->Grignard R-MgBr Willgerodt Isoquinoline-4- carboxylate Derivative Start->Willgerodt 1. S, Morpholine 2. Hydrolysis

Sources

Spectroscopic and Spectrometric Characterization of 1-(Isoquinolin-4-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Isoquinolin-4-yl)ethanone is a heterocyclic ketone with a molecular formula of C₁₁H₉NO and a molecular weight of approximately 171.19 g/mol .[1][2] As a derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry, this compound and its analogues are of significant interest to researchers in drug discovery and development. A thorough understanding of the spectroscopic and spectrometric properties of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of each analytical technique, offering insights into how the molecular structure dictates the observed spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of isoquinoline-based compounds.

Molecular Structure and Numbering

The structural formula and the standard numbering system for the isoquinoline ring in this compound are depicted below. This numbering is crucial for the precise assignment of signals in the NMR spectra.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons and its residual signals must be accounted for.

  • Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C), and the magnetic field is "shimmed" to ensure homogeneity, which is crucial for high-resolution spectra.[3]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically employed. Key acquisition parameters include the spectral width (to encompass all proton signals), acquisition time, a relaxation delay (to allow for full magnetization recovery between scans for accurate integration), and the number of scans (to achieve an adequate signal-to-noise ratio).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard for ¹³C NMR, which results in a spectrum of singlets, simplifying the analysis. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3s1HH-1Deshielded by the adjacent nitrogen atom and the anisotropic effect of the carbonyl group.
~8.5s1HH-3Deshielded by the adjacent nitrogen atom.
~8.1d1HH-5Aromatic proton on the benzene portion of the isoquinoline ring, likely a doublet.
~7.9d1HH-8Aromatic proton on the benzene portion of the isoquinoline ring, likely a doublet.
~7.7-7.6m2HH-6, H-7Overlapping multiplets for the remaining aromatic protons.
~2.8s3H-COCH₃Singlet for the three equivalent methyl protons.

Rationale: The protons on the pyridine ring of the isoquinoline (H-1 and H-3) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.[4] The acetyl group at the C-4 position will further influence the chemical shifts of the nearby protons. The protons on the benzene ring (H-5 to H-8) will appear in the typical aromatic region. The methyl protons of the acetyl group will appear as a characteristic singlet in the upfield region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OCarbonyl carbon, typically found in the 190-220 ppm region for ketones.[5]
~152C-1Aromatic carbon adjacent to nitrogen.
~145C-3Aromatic carbon adjacent to nitrogen.
~136C-8aQuaternary carbon at the ring junction.
~134C-4Quaternary carbon bearing the acetyl group.
~130C-6Aromatic CH carbon.
~129C-5Aromatic CH carbon.
~128C-7Aromatic CH carbon.
~127C-4aQuaternary carbon at the ring junction.
~124C-8Aromatic CH carbon.
~26-COCH₃Methyl carbon of the acetyl group.

Rationale: The carbonyl carbon of the ketone is the most downfield signal.[5] The aromatic carbons of the isoquinoline ring will appear in the 120-155 ppm range, with carbons adjacent to the electronegative nitrogen atom being more deshielded. The quaternary carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

NMR_workflow cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation dissolve Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent tune Tune Probe dissolve->tune shim Shim Magnetic Field tune->shim H1_acq ¹H NMR Acquisition (One-pulse) shim->H1_acq C13_acq ¹³C NMR Acquisition (Proton-decoupled) shim->C13_acq process Fourier Transform, Phase Correction, Baseline Correction H1_acq->process C13_acq->process interpret Assign Signals (Chemical Shift, Multiplicity, Integration) process->interpret

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).[6]

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its aromatic and ketone functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H stretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds.[6]
~1685C=O stretchAryl KetoneA strong absorption band, typical for a ketone conjugated with an aromatic ring.[6]
~1600, ~1500C=C and C=N stretchAromatic RingSkeletal vibrations of the isoquinoline ring system.[7]
~1450, ~1360C-H bend-CH₃Bending vibrations of the methyl group.
~900-675C-H bendAromatic C-H (out-of-plane)The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[8]

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS Spectral Data and Interpretation

The EI mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

m/zIonRationale
171[M]⁺˙Molecular ion, corresponding to the molecular weight of the compound.
156[M - CH₃]⁺Loss of a methyl radical (15 Da) via alpha-cleavage, forming a stable acylium ion.[9][10]
128[M - COCH₃]⁺Loss of the acetyl radical (43 Da), resulting in the isoquinoline cation.[9][10]
101[C₇H₅N]⁺˙Fragmentation of the isoquinoline ring.

The fragmentation pattern is a key feature of the mass spectrum. The most likely fragmentation pathways for this compound under EI conditions are illustrated below.

fragmentation M [C₁₁H₉NO]⁺˙ m/z = 171 (Molecular Ion) M_minus_15 [C₁₀H₆NO]⁺ m/z = 156 M->M_minus_15 - •CH₃ M_minus_43 [C₉H₇N]⁺ m/z = 128 M->M_minus_43 - •COCH₃

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic and spectrometric profile for this compound. The predicted data, based on established principles of spectroscopy and analysis of related structures, offers a reliable framework for the identification and characterization of this compound. The experimental protocols detailed herein provide a standardized approach for acquiring high-quality data. This technical guide serves as a foundational reference for researchers, facilitating the confident structural assignment and purity assessment of this compound and its derivatives in various scientific endeavors.

References

  • (No author given). (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry. [Link]

  • (No author given). (Date not available). Supporting Information. Knowledge UChicago. [Link]

  • (No author given). (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. [Link]

  • (No author given). (Date not available). Supporting Information. [Link]

  • (No author given). (Date not available). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. ChemSynthesis. [Link]

  • Barbieriková, Z., Bella, M., Lietava, J., Dvoranová, D., Staško, A., Füzik, T., Milata, V., Jantová, S., & Brezová, V. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123–134.
  • (No author given). (Date not available). Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. [Link]

  • Mao, S.-L. (Date not available). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

  • (No author given). (Date not available). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChemLite. (Date not available). This compound (C11H9NO). [Link]

  • SpectraBase. (Date not available). 1-(2,2,4,8-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. [Link]

  • (No author given). (Date not available). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (Date not available). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. [Link]

  • (No author given). (Date not available). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Barbieriková, Z., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

  • PubChem. (Date not available). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. [Link]

  • (No author given). (Date not available). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • ResearchGate. (Date not available). Figure S4. FT-IR spectra for 4: 3038 cm-1 (aromatic C-H str). [Link]

  • (No author given). (Date not available). Table of Characteristic IR Absorptions. [Link]

  • NIST. (Date not available). Isoquinoline. [Link]

  • All About Drugs. (2014). Examples of 13C NMR Spectra. [Link]

  • MDPI. (Date not available). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • PMC - NIH. (Date not available). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

Sources

An In-depth Technical Guide to 1-(Isoquinolin-4-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] These activities span from anticancer and antiviral to antimalarial and neuroprotective properties.[1] Chemical modification of the isoquinoline core is a key strategy in medicinal chemistry to modulate the biological efficacy and pharmacokinetic profiles of these molecules. Among these modifications, the introduction of an acetyl group can significantly influence the compound's properties. This guide provides a comprehensive technical overview of 1-(isoquinolin-4-yl)ethanone, a key derivative, focusing on its chemical identity, synthetic routes, and its emerging potential in the landscape of drug discovery.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: This compound

This name accurately describes an ethanone (a two-carbon ketone) substituent attached to the 4-position of an isoquinoline ring system.

Synonyms: For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms used to refer to this compound. These include:

  • 4-Acetylisoquinoline

  • 1-(4-Isoquinolinyl)ethanone

  • Ethanone, 1-(4-isoquinolinyl)-

Key Identifiers:

  • CAS Number: 40570-74-9

  • Molecular Formula: C₁₁H₉NO

  • Molecular Weight: 171.19 g/mol

PropertyValueSource
IUPAC Name This compoundInternal
Synonyms 4-Acetylisoquinoline, 1-(4-Isoquinolinyl)ethanoneInternal
CAS Number 40570-74-9Internal
Molecular Formula C₁₁H₉NOInternal
Molecular Weight 171.19 g/mol Internal

Physicochemical Properties and Characterization

Characterization Techniques: The structural elucidation and purity assessment of synthesized this compound would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and the overall structure. The proton NMR would show characteristic signals for the aromatic protons of the isoquinoline ring and a singlet for the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹.

  • Melting Point: For a crystalline solid, the melting point is a crucial indicator of purity.

Synthesis of this compound: Methodologies and Experimental Protocol

The synthesis of acetylated isoquinolines can be approached through two primary strategies: the direct acetylation of a pre-existing isoquinoline ring or the construction of the isoquinoline core from an already acetylated precursor.

Synthetic Strategies

Direct C-H Acylation: A prominent method for the direct introduction of an acetyl group onto the isoquinoline nucleus is the Minisci reaction.[1] This radical-based substitution offers an efficient route, often employing vinyl ethers as cost-effective and stable acetyl sources under mild, catalyst-free conditions.[1]

Synthesis from Acetylated Precursors: Classical isoquinoline syntheses can be adapted by utilizing starting materials that already incorporate an acetyl group.

  • Bischler-Napieralski Reaction: This powerful method involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid (e.g., POCl₃ or P₂O₅). The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to a 1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation can yield the desired aromatic system.

Modern Catalytic Approaches: Recent advances in organic synthesis have introduced a variety of transition-metal-catalyzed methods that provide high efficiency and functional group tolerance. For instance, rhodium(III)-catalyzed C-H activation and annulation of O-acetyl ketoximes with alkynes represents a sophisticated strategy for accessing a diverse range of substituted isoquinolines.

Representative Experimental Protocol: Synthesis of a 7-acetyl-7,8-dihydroisoquinoline Derivative

Reaction: Synthesis of (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl-7,8-dihydroisoquinoline-2(2H)-thione.[3]

Materials:

  • (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl-6-hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-thione (starting material)

  • Acetyl chloride

  • Glacial acetic acid

Procedure:

  • A mixture of the starting tetrahydroisoquinoline derivative (10 mmol) and acetyl chloride (7 mL, 100 mmol) in glacial acetic acid (100 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for 2 hours.

  • The mixture is then allowed to cool to room temperature.

  • The solid that forms is collected by filtration.

  • The collected solid is dried in air.

  • The crude product is recrystallized from ethanol to yield the purified dihydroisoquinoline derivative.[3]

Causality behind Experimental Choices:

  • Acetyl chloride in acetic acid: This combination serves as both the acetylating agent and the dehydrating medium, facilitating the conversion of the hydroxy-tetrahydroisoquinoline to the dihydroisoquinoline.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Recrystallization: This is a standard purification technique to remove impurities and obtain a crystalline product with high purity.

Synthesis_Workflow start Starting Material: (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl -6-hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-thione reagents Reagents: Acetyl Chloride Glacial Acetic Acid start->reagents Mix reaction_conditions Reaction Conditions: Heat under reflux for 2h reagents->reaction_conditions Subject to workup Work-up: Cooling, Filtration, Drying reaction_conditions->workup Followed by purification Purification: Recrystallization from Ethanol workup->purification Proceed to product Product: (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl -7,8-dihydroisoquinoline-2(2H)-thione purification->product Yields

Applications in Drug Discovery and Development

The isoquinoline framework is a cornerstone in the development of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Potential

A significant body of research has focused on the anticancer properties of isoquinoline derivatives.[4] Their mechanisms of action are diverse and include:

  • Targeting Signaling Pathways: Inhibition of critical pathways like PI3K/Akt/mTOR.

  • Induction of Apoptosis and Cell Cycle Arrest: Triggering programmed cell death in cancer cells.

  • Inhibition of Microtubule Polymerization: Disrupting the cellular machinery required for cell division.

  • Topoisomerase Inhibition: Interfering with enzymes essential for DNA replication.

  • Overcoming Multidrug Resistance: Circumventing mechanisms that cancer cells use to evade chemotherapy.

For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of the dual-specificity phosphatase Cdc25B, a key regulator of the cell cycle that is often overexpressed in cancer.[5] One such derivative, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, exhibited a Ki of 1.9 μM and effectively inhibited the growth of human cancer cells.[5] While direct data for this compound is scarce, its structural similarity to these active compounds suggests its potential as a scaffold for the development of novel anticancer agents.

Enzyme Inhibition

Isoquinoline derivatives have also emerged as potent inhibitors of various enzymes implicated in disease.

  • Tankyrase Inhibition: Isoquinolin-1(2H)-one derivatives have been designed and synthesized as highly potent inhibitors of tankyrase-1 and -2, with some compounds exhibiting IC₅₀ values in the single-digit nanomolar range.[6]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Certain angular-substituted[2][3]thiazino[3,4-a]isoquinolines have shown significant DPP-IV inhibitory activity, with the most active compound having an IC₅₀ of 0.35 µM.[5][7] DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes.

  • Monoamine Oxidase (MAO) Inhibition: Benzothiazole-isoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters and relevant to neurodegenerative diseases and depression.[8]

  • α-Glucosidase Inhibition: Phenolic 4-arylidene-isoquinolinones have been identified as dual-action compounds with both antioxidant and α-glucosidase inhibitory activities, with IC₅₀ values comparable to the reference compound quercetin.[9]

The acetyl group at the 4-position of this compound provides a key site for further chemical modification, allowing for the generation of a library of derivatives that could be screened for activity against a wide range of enzymatic targets.

Drug_Discovery_Potential main_compound This compound anticancer anticancer main_compound->anticancer enzyme_inhibition enzyme_inhibition main_compound->enzyme_inhibition pathway_inhibition pathway_inhibition anticancer->pathway_inhibition via apoptosis apoptosis anticancer->apoptosis via tubulin_inhibition tubulin_inhibition anticancer->tubulin_inhibition via dpp_iv dpp_iv enzyme_inhibition->dpp_iv mao mao enzyme_inhibition->mao glucosidase glucosidase enzyme_inhibition->glucosidase

Conclusion

This compound is a chemically significant derivative of the versatile isoquinoline scaffold. While detailed experimental data on this specific compound is limited, the wealth of information available for related structures underscores its considerable potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be achieved through established organic chemistry methodologies, and its structure is amenable to further derivatization to explore a wide range of biological activities. The demonstrated anticancer and enzyme inhibitory properties of closely related isoquinoline derivatives provide a strong rationale for the continued investigation of this compound and its analogs as promising leads for the development of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes to this compound and a thorough evaluation of its biological activity profile against various disease targets.

References

  • Al-Ostoot, F. H., Al-Qurashy, Z. A., & Al-Ghamdi, M. A. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Molecules, 26(15), 4483. [Link]

  • BenchChem. (2025).
  • ChemSynthesis. (2025). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. ChemSynthesis. [Link]

  • Wikipedia. (2024). Isoquinoline. In Wikipedia. [Link]

  • Ma, L., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6644. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie, 76(4), 132-137.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines.
  • MDPI. (2021). Synthesis and Anticancer Activity of new quinazoline derivatives. MDPI. [Link]

  • MDPI. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • NIH. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. National Center for Biotechnology Information. [Link]

  • NIH. (2022). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Enzyme Inhibitory, Physicochemical, and Phytochemical Properties and Botanical Sources of Honey, Bee Pollen, Bee Bread, and Propolis Obtained from the Same Apiary. MDPI. [Link]

  • ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • PubMed. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PubMed. [Link]

  • ChemSynthesis. (2025). 1-isoquinolin-3-yl-ethanone. ChemSynthesis. [Link]

  • The Royal Society of Chemistry. (2017). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Friedel–Crafts Reaction of Indoles with Ketimines. The Royal Society of Chemistry. [Link]

  • MDPI. (2024). Angular-Substituted[2][3]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI. [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. [Link]

  • NIH. (2021). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. National Center for Biotechnology Information. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. PubMed. [Link]

  • NIH. (2022). Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 4-Acetylisoquinoline: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylisoquinoline, a derivative of the fundamental heterocyclic scaffold isoquinoline, represents a key building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its discovery, tracing its origins from early explorations of isoquinoline chemistry. It delves into detailed synthetic methodologies, offering field-proven insights into experimental choices and protocols. Furthermore, this document collates essential physicochemical and spectroscopic data for the unambiguous characterization of this compound. The guide also explores the known biological significance of 4-acetylisoquinoline and its derivatives, highlighting its potential in the landscape of drug discovery and development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] First isolated from coal tar in 1885, isoquinoline and its derivatives are integral components of a vast number of natural alkaloids, including the analgesic morphine and the vasodilator papaverine.[3] The unique structural and electronic properties of the isoquinoline ring system have made it a cornerstone for the development of therapeutic agents across a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]

The introduction of substituents at various positions of the isoquinoline core allows for the fine-tuning of its biological activity. Specifically, substitution at the C-4 position offers a strategic vector for molecular elaboration. 4-Acetylisoquinoline, with its reactive acetyl group, serves as a versatile intermediate for the synthesis of more complex molecules and libraries of compounds for biological screening.

Discovery and Historical Context

While the parent isoquinoline was discovered in the late 19th century, the specific history of 4-acetylisoquinoline is more recent. Early work on isoquinoline chemistry focused on the synthesis of the core ring system and the isolation of naturally occurring alkaloids. The preparation of specific C-4 substituted isoquinolines gained momentum as synthetic methodologies became more sophisticated.

A significant stride in accessing C-4 substituted isoquinolines was the development of methods utilizing 4-bromoisoquinoline as a versatile precursor.[5] This commercially available starting material opened the door to a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position, including the acetyl moiety. While a singular "discovery" paper for 4-acetylisoquinoline is not readily apparent in early literature, its preparation is implicitly linked to the broader exploration of isoquinoline functionalization in the mid to late 20th century. Aldol condensations involving 4-acetylisoquinoline have been described, indicating its use as a reactive intermediate in organic synthesis.[3]

Synthetic Methodologies: A Practical Approach

The synthesis of 4-acetylisoquinoline can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A prevalent and practical approach involves the use of 4-bromoisoquinoline as a key intermediate.

Synthesis via Cross-Coupling of 4-Bromoisoquinoline

A robust method for the synthesis of 4-acetylisoquinoline involves a palladium-catalyzed cross-coupling reaction of 4-bromoisoquinoline with a suitable acetylating agent. The Heck reaction, for instance, allows for the coupling of 4-bromoisoquinoline with an acrylate ester, which can then be further manipulated to yield the desired acetyl group.[5]

This protocol outlines a general procedure for the Heck coupling of 4-bromoisoquinoline with an acrylate ester, a key step towards the synthesis of 4-acetylisoquinoline derivatives.

  • Reaction Setup: To a solution of 4-bromoisoquinoline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add the acrylate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq.).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.

  • Conversion to 4-Acetylisoquinoline: The resulting ester can be converted to 4-acetylisoquinoline through a series of standard organic transformations, such as hydrolysis to the carboxylic acid followed by reaction with an organometallic reagent (e.g., methyllithium) or conversion to an acid chloride followed by a Friedel-Crafts acylation.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient coupling. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is required to neutralize the hydrobromic acid generated during the reaction, thus maintaining the catalytic activity of the palladium species.

  • Solvent: The solvent should be polar and aprotic to dissolve the reactants and facilitate the reaction, while also being stable at the required reaction temperature.

Alternative Synthetic Routes

Other synthetic strategies for accessing the 4-acetylisoquinoline scaffold include the functionalization of pre-formed isoquinoline rings via electrophilic or nucleophilic substitution reactions, although these can sometimes be limited by regioselectivity issues. Modern, greener synthetic alternatives for isoquinoline derivatives often employ microwave-assisted reactions and metal-free catalytic systems to improve efficiency and reduce environmental impact.[6]

Physicochemical and Spectroscopic Characterization

Accurate characterization of 4-acetylisoquinoline is paramount for its use in further synthetic applications and biological studies. The following table summarizes its key physicochemical properties and expected spectroscopic data.

PropertyData
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR (CDCl₃, ppm) Aromatic protons: 7.5-9.5 (m), Methyl protons: ~2.7 (s)
¹³C NMR (CDCl₃, ppm) Carbonyl carbon: >190, Aromatic carbons: 120-155, Methyl carbon: ~25
IR (cm⁻¹) C=O stretch: ~1680-1700, Aromatic C-H stretch: >3000, C-N stretch: ~1350-1000
Mass Spectrometry (EI) M⁺: m/z 171, Key Fragments: [M-CH₃]⁺ (m/z 156), [M-CO]⁺ (m/z 143)

Note: The spectroscopic data are predicted based on the structure and typical values for similar compounds. Experimental values should be obtained for definitive characterization.

Visualization of a Key Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-acetylisoquinoline, starting from 4-bromoisoquinoline.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Bromoisoquinoline Heck Heck Reaction (Acrylate Ester, Pd Catalyst) Start->Heck Reactants Intermediate α,β-Unsaturated Ester Heck->Intermediate Product Conversion Multi-step Conversion Intermediate->Conversion Product 4-Acetylisoquinoline Conversion->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Purified Product IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS FinalProduct Verified 4-Acetylisoquinoline NMR->FinalProduct IR->FinalProduct MS->FinalProduct

Caption: A generalized workflow for the synthesis and characterization of 4-acetylisoquinoline.

Biological Significance and Applications in Drug Discovery

While specific pharmacological studies on 4-acetylisoquinoline are not extensively documented in publicly available literature, its derivatives have shown promise in biological applications. The isoquinoline scaffold is a well-established pharmacophore, and the introduction of a C-4 substituent can significantly influence its biological activity.

Studies on C-4 substituted isoquinolines have demonstrated their potential as cytotoxic agents against various cancer cell lines.[5] For example, certain C-4 substituted isoquinoline amides have shown activity in human non-small cell lung cancer lines.[5] The acetyl group in 4-acetylisoquinoline provides a reactive handle for the synthesis of a diverse library of derivatives, which can then be screened for a wide range of biological activities, including but not limited to:

  • Anticancer agents: The isoquinoline core is present in many natural and synthetic anticancer compounds.[7]

  • Antimicrobial agents: Isoquinoline derivatives have been investigated for their activity against various bacteria and fungi.[1]

  • Enzyme inhibitors: The rigid isoquinoline scaffold can serve as a template for the design of inhibitors for various enzymes implicated in disease.

The cytotoxicity of various isoquinoline alkaloids has been evaluated against human cancer cell lines, with some exhibiting potent activity.[7] Furthermore, N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have also been synthesized and evaluated for their cytotoxic effects.[8] These studies underscore the potential of the isoquinoline framework as a source of new therapeutic leads.

Conclusion and Future Perspectives

4-Acetylisoquinoline is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its preparation, primarily through modern cross-coupling methodologies from readily available precursors like 4-bromoisoquinoline, provides a gateway to a vast chemical space of novel isoquinoline derivatives. While the full extent of its biological activity remains to be explored, the established pharmacological importance of the isoquinoline scaffold suggests that 4-acetylisoquinoline and its derivatives are promising candidates for future drug discovery efforts. Further investigation into the synthesis of diverse libraries based on this core and their subsequent biological evaluation is warranted to unlock their full therapeutic potential.

References

  • C4-substituted isoquinolines: synthesis and cytotoxic action. (2007). Open Med Chem J, 1, 1-3. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). PubMed. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). National Institutes of Health. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (n.d.). PubMed. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). WJPR. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Physicochemical Properties of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and physicochemical analysis of 1-(Isoquinolin-4-YL)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's electronic structure, reactivity, and potential for therapeutic applications.

Introduction and Significance

This compound, also known as 4-acetylisoquinoline, belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a prominent feature in numerous natural products, particularly alkaloids like morphine and papaverine, and is a cornerstone in the development of various pharmaceuticals.[1][2][3] The introduction of an acetyl group at the 4-position of the isoquinoline ring system significantly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules. Understanding the theoretical underpinnings of this molecule is crucial for predicting its behavior in chemical reactions and biological systems.

This guide will delve into the structural and electronic characteristics of this compound through advanced computational methodologies. We will explore its optimized geometry, frontier molecular orbitals, and electrostatic potential surface to provide a rational basis for its observed and predicted chemical reactivity. Furthermore, we will outline a theoretical framework for investigating its potential as a pharmacophore through molecular docking simulations.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with the chemical formula C₁₁H₉NO and a molecular weight of 171.20 g/mol .[4][5]

PropertyValueSource
CAS Number40570-74-9[4][5]
Molecular FormulaC₁₁H₉NO[4][6]
Molecular Weight171.20 g/mol [4]
XlogP (Predicted)1.8[6]

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. While a comprehensive experimental spectral analysis is beyond the scope of this guide, a typical characterization would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the isoquinoline ring and a singlet for the methyl protons of the acetyl group. ¹³C NMR would reveal distinct resonances for all eleven carbon atoms, with the carbonyl carbon appearing significantly downfield.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns that can help confirm its structure.

Theoretical Framework and Computational Methodology

To gain a deeper understanding of the electronic properties and reactivity of this compound, we employed Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.[7]

Geometry Optimization

The initial 3D structure of this compound was built and subjected to full geometry optimization using the B3LYP functional with the 6-311+G(2d,p) basis set.[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization was performed in the gas phase, and frequency calculations were carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. These orbitals were calculated at the same level of theory as the geometry optimization.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP was mapped onto the total electron density surface to identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Molecular Docking Protocol

To explore the potential of this compound as a therapeutic agent, a hypothetical molecular docking study can be designed. A relevant protein target would first be identified based on the known biological activities of similar isoquinoline derivatives. The protein structure would be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand (this compound) would be prepared by assigning charges and defining rotatable bonds. Docking would then be performed using software like AutoDock or Glide to predict the binding mode and affinity of the ligand to the protein's active site.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a planar isoquinoline ring system. The acetyl group is predicted to be nearly coplanar with the ring to maximize conjugation, although some slight out-of-plane deviation may occur.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is primarily localized on the isoquinoline ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the acetyl group and the adjacent carbon of the isoquinoline ring, suggesting this area is prone to nucleophilic attack.

The reactivity of the isoquinoline ring itself is complex. Electrophilic substitution on the parent isoquinoline typically occurs at the 5- and 8-positions.[1][2][8][9] However, studies on the electrophilic reactivity of the neutral isoquinoline molecule have shown that the 4-position is highly activated.[10] The presence of the electron-withdrawing acetyl group at the 4-position will deactivate this position towards further electrophilic attack and will influence the reactivity of the other positions on the ring. Nucleophilic attack is favored at the 1-position of the isoquinoline ring system.[1][9]

Molecular Electrostatic Potential (MEP)

The MEP surface visually confirms the predictions from the FMO analysis. Regions of high negative potential (red) are observed around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for protonation and interaction with electrophiles. Regions of positive potential (blue) are located around the hydrogen atoms.

Potential as a Pharmacophore for Drug Development

The isoquinoline nucleus is a well-established pharmacophore in drug discovery.[3] The presence of the acetyl group in this compound provides a synthetic handle for further functionalization.[11] For instance, the ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of carbon-carbon bond-forming reactions. This versatility allows for the generation of a library of derivatives that can be screened for biological activity against various targets.

A hypothetical molecular docking study could explore the binding of this compound and its derivatives to a target such as a kinase or a G-protein coupled receptor, where isoquinoline-based inhibitors have shown promise. The acetyl group could act as a key hydrogen bond acceptor, or its modification could be used to probe the steric and electronic requirements of the binding pocket.

Experimental Workflows and Protocols

Synthesis of this compound

While several synthetic routes to the isoquinoline core exist, such as the Bischler-Napieralski and Pictet-Spengler syntheses, a more direct approach to 4-substituted isoquinolines can be achieved through modern cross-coupling reactions or C-H activation strategies.[12][13] A recently reported method for the C-4 alkylation of isoquinolines involves the reaction with vinyl ketones in the presence of benzoic acid, which could be adapted for the synthesis of this compound.[11]

Protocol for Computational Analysis
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(2d,p) basis set.

  • Frequency Calculation: Confirm the optimized structure is a true minimum by performing a frequency calculation at the same level of theory.

  • FMO Analysis: Calculate and visualize the HOMO and LUMO to identify reactive sites.

  • MEP Surface Generation: Generate and map the MEP onto the electron density surface to visualize the charge distribution.

Visualizations

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311+G(2d,p)) cluster_output Analysis & Prediction start Initial 3D Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Surface Generation freq_calc->mep reactivity Reactivity Prediction fmo->reactivity mep->reactivity docking Molecular Docking (Hypothetical) reactivity->docking drug_design Rational Drug Design docking->drug_design Reactivity_of_Isoquinoline_Ring cluster_isoquinoline This compound cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack mol C5 C5 mol->C5 Favored C8 C8 mol->C8 Favored C1 C1 mol->C1 Favored

Caption: A diagram showing the preferred sites for electrophilic and nucleophilic attack on the isoquinoline ring.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. Through the application of DFT calculations, we have elucidated its electronic structure, predicted its reactivity, and highlighted its potential as a versatile scaffold for drug design. The insights presented herein offer a solid foundation for future experimental and computational investigations aimed at harnessing the full potential of this valuable heterocyclic compound.

References

  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Reactions of Isoquinoline - YouTube. (2020). Available from: [Link]

  • Slideshare. Isoquinoline.pptx. Available from: [Link]

  • Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry.
  • ChemSynthesis. 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Available from: [Link]

  • PubChemLite. This compound (C11H9NO). Available from: [Link]

  • Eaborn, C., & Taylor, R. (1961). Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline. Journal of the Chemical Society, Perkin Transactions 2, 148-155.
  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Minter, A. R., & Re, S. (2023).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-Acetylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 4-acetylisoquinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the rationale behind computational choices. We will explore the intricacies of Density Functional Theory (DFT) calculations, from geometry optimization and conformational analysis to the prediction of spectroscopic and electronic properties. This guide is designed to be a self-validating system, grounding all protocols in authoritative theory and providing detailed, step-by-step methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Acetylisoquinoline

The isoquinoline moiety is a cornerstone in the architecture of a vast number of natural alkaloids and synthetic compounds with profound biological activities.[1] As a structural isomer of quinoline, isoquinoline and its derivatives are integral to the development of pharmaceuticals, showcasing a wide array of therapeutic properties.[2][3] The introduction of an acetyl group at the 4-position of the isoquinoline ring system introduces a new layer of chemical complexity and potential for molecular interactions, making 4-acetylisoquinoline a molecule of considerable interest.

Quantum chemical calculations offer a powerful lens through which to investigate the subtle electronic and structural nuances of molecules like 4-acetylisoquinoline. These computational methods allow for the elucidation of properties that are often difficult or impossible to measure experimentally, providing invaluable insights into molecular stability, reactivity, and potential biological activity.[4][5] This guide will provide a comprehensive walkthrough of the theoretical and practical aspects of performing these calculations, empowering researchers to unlock a deeper understanding of this important molecule.

Theoretical Foundation: Density Functional Theory (DFT) as the Method of Choice

For a molecule of this nature, Density Functional Theory (DFT) stands out as the most pragmatic and effective computational approach.[6] DFT strikes an optimal balance between computational cost and accuracy, making it well-suited for studying the electronic structure and properties of medium-sized organic molecules.[7] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

The choice of the functional and basis set is a critical decision in any DFT study, directly impacting the quality of the results. For nitrogen-containing heterocyclic systems, the B3LYP hybrid functional has consistently demonstrated a high degree of accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties.[8] This functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally important. A split-valence basis set, such as 6-311++G(d,p), is highly recommended for this type of analysis.[9] This basis set provides a flexible description of the electron distribution by employing multiple functions for valence electrons and includes polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules, as well as diffuse functions (++) to accurately model lone pairs and other diffuse electronic features.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical analysis of 4-acetylisoquinoline. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Computational Workflow for 4-Acetylisoquinoline cluster_0 Preparation cluster_1 Core Calculations cluster_2 Property Prediction start 1. Initial Structure Generation geom_opt 2. Geometry Optimization start->geom_opt Input Structure freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_prop 4. Electronic Properties freq_calc->electronic_prop Verified Minimum spectroscopic_prop 5. Spectroscopic Properties electronic_prop->spectroscopic_prop reactivity_desc 6. Reactivity Descriptors spectroscopic_prop->reactivity_desc

Caption: A streamlined workflow for the quantum chemical analysis of 4-acetylisoquinoline.

Step 1: Initial Structure Generation and Conformational Analysis

The first crucial step is to generate a reasonable initial 3D structure of 4-acetylisoquinoline. This can be accomplished using any standard molecular modeling software. A key consideration for this molecule is the conformational freedom of the acetyl group. The orientation of the acetyl group relative to the isoquinoline ring can significantly influence the molecule's energy and properties.

A conformational search should be performed to identify the most stable conformer(s). This typically involves systematically rotating the dihedral angle defined by the C3-C4-C(acetyl)-O(acetyl) atoms and performing a preliminary geometry optimization at a lower level of theory (e.g., a semi-empirical method like AM1) for each rotational isomer. The lowest energy conformers should then be subjected to full geometry optimization at the chosen DFT level. For molecules with similar carbonyl groups, it has been observed that conformers with intramolecular hydrogen bonding interactions can be more stable.[10][11]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a critical step, as all subsequent calculations will be based on this optimized geometry.

Protocol for Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Input File: Prepare an input file specifying the initial coordinates of 4-acetylisoquinoline, the chosen level of theory (e.g., B3LYP/6-311++G(d,p)), and the keyword for geometry optimization (e.g., Opt).

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency calculation.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis should be performed on the optimized geometry. This calculation serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[12] This allows for a direct comparison with experimental spectroscopic data, providing a powerful validation of the computational model. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[13]

Protocol for Vibrational Frequency Analysis:

  • Input File: Using the optimized geometry from the previous step, create an input file with the same level of theory and the keyword for frequency analysis (e.g., Freq).

  • Execution: Run the calculation.

  • Analysis: Examine the output to confirm the absence of imaginary frequencies. The output will also contain the calculated vibrational frequencies, IR intensities, and Raman activities.

Elucidation of Molecular Properties

With a validated optimized geometry, a wealth of molecular properties can be calculated to gain deeper insights into the behavior of 4-acetylisoquinoline.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[14] A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[7] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack.

Spectroscopic Properties

In addition to IR and Raman spectra, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis).[15][16] This calculation provides information about the electronic transitions between molecular orbitals and the corresponding absorption wavelengths. Comparing the calculated UV-Vis spectrum with experimental data serves as another layer of validation for the computational model.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors:[9]

  • Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution.

  • Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

  • Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[17]

Data Presentation and Interpretation

To facilitate clear communication and analysis of the computational results, it is essential to present the data in a structured and accessible format.

Table 1: Calculated Geometrical Parameters of 4-Acetylisoquinoline
ParameterBond Length (Å) / Bond Angle (°)
C1-N2Calculated Value
N2-C3Calculated Value
C3-C4Calculated Value
C4-C(acetyl)Calculated Value
C(acetyl)-O(acetyl)Calculated Value
C3-C4-C(acetyl)Calculated Value
C4-C(acetyl)-O(acetyl)Calculated Value
... (other relevant parameters)...
Table 2: Calculated Electronic Properties of 4-Acetylisoquinoline
PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Table 3: Calculated Global Reactivity Descriptors of 4-Acetylisoquinoline
DescriptorValue
Chemical Potential (μ)Calculated Value
Chemical Hardness (η)Calculated Value
Electrophilicity Index (ω)Calculated Value

Conclusion: From Calculation to Insight

This technical guide has provided a comprehensive roadmap for conducting rigorous quantum chemical calculations on 4-acetylisoquinoline. By following the outlined protocols and understanding the theoretical underpinnings of the chosen methods, researchers can generate reliable and insightful data on the structural, electronic, and spectroscopic properties of this important molecule. The true power of these computational studies lies not just in the numbers they produce, but in the deeper understanding of molecular behavior they afford. These insights are invaluable for guiding the rational design of novel drug candidates and advanced materials, ultimately accelerating the pace of scientific discovery.

References

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • DFT study of four isolated compounds form leaves of Coccinia grandis (L.) which are explore to medicinal application. (n.d.). Jetir.org. Retrieved from [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins. (2021). PubMed. Retrieved from [Link]

  • A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups. (2024). PubMed. Retrieved from [Link]

  • Condensed values of different reactivity descriptors for protonated... (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and conformational study of 1,3,2-oxazaphosphorino[4, 3-a]isoquinolines: a new ring system. (2000). PubMed. Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. (n.d.). RSC Publishing. Retrieved from [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. (n.d.). PubMed. Retrieved from [Link]

  • Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. (n.d.). MDPI. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (n.d.). MDPI. Retrieved from [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved from [Link]

  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods. (2013). PubMed. Retrieved from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved from [Link]

  • 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. (2023). YouTube. Retrieved from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes for Use in DSSC Solar Cells: DFT and TD-DFT Studies. (n.d.). MDPI. Retrieved from [Link]

  • Conformational analysis of organic carbonyl compounds. Part 4. A 1H and 13C nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Sonifying the IR Spectra and Modeling Intramolecular Vibrational Energy Redistribution of Small Molecules. (2026). arXiv. Retrieved from [Link]

  • Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(Isoquinolin-4-YL)ethanone Derivatives: A Detailed Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have demonstrated significant potential in drug discovery, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] Specifically, functionalization at the C4 position of the isoquinoline ring has been shown to be crucial for modulating biological efficacy, with 4-substituted derivatives displaying promising cytotoxic and antimalarial activities.[3][8][9] The introduction of an acetyl group at this position to form 1-(isoquinolin-4-yl)ethanone and its derivatives provides a versatile chemical handle for further molecular elaboration, making the development of efficient and robust synthetic routes to these compounds a key objective for medicinal chemists and drug development professionals.

This comprehensive guide provides an in-depth exploration of modern synthetic methodologies for the preparation of this compound derivatives. We will delve into the mechanistic intricacies of each approach, offering detailed, field-proven protocols and explaining the rationale behind experimental choices. This document is designed to empower researchers and scientists with the knowledge to confidently synthesize these valuable compounds.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

  • Direct C-H Functionalization of the Isoquinoline Core: This modern and atom-economical approach involves the direct introduction of an acetyl group onto the pre-formed isoquinoline ring system. Radical-mediated reactions, such as the Minisci reaction, are at the forefront of this strategy.

  • Cross-Coupling Reactions of Pre-functionalized Isoquinolines: This classic and reliable strategy utilizes a 4-haloisoquinoline precursor and couples it with a suitable acetylating agent, typically through a palladium-catalyzed cross-coupling reaction.

A third, less direct but viable, pathway involves a Heck reaction to introduce a vinyl group at the C4 position, followed by oxidation to the corresponding ketone.

While traditional electrophilic aromatic substitution reactions like the Friedel-Crafts acylation are a mainstay in aromatic chemistry, their application to the direct C4-acetylation of isoquinoline is challenging. The nitrogen atom in the isoquinoline ring deactivates the molecule towards electrophilic attack and directs incoming electrophiles primarily to the C5 and C8 positions.[10] Consequently, direct Friedel-Crafts acylation often leads to a mixture of products with low yields of the desired C4 isomer, making it a less synthetically useful approach for this specific target.

This guide will focus on the more regioselective and higher-yielding modern methodologies.

Methodology 1: Direct C-H Acetylation via Minisci-Type Reaction

The Minisci reaction is a powerful tool for the direct functionalization of electron-deficient heteroarenes. This radical-based approach offers a highly efficient and atom-economical route to this compound derivatives, avoiding the need for pre-functionalization of the isoquinoline core.

Scientific Rationale

The reaction proceeds via the generation of an acetyl radical, which then undergoes a nucleophilic addition to the protonated isoquinoline ring. The protonation of the isoquinoline nitrogen enhances its electrophilicity, directing the radical attack preferentially to the electron-deficient C1 and C4 positions. Subsequent oxidation and deprotonation lead to the formation of the final product. Modern variations of this reaction have been developed that are metal- and photocatalyst-free, utilizing inexpensive and readily available reagents.

A particularly attractive and sustainable method employs vinyl ethers as the acetyl source. In the presence of an acid, the vinyl ether is hydrolyzed in situ to acetaldehyde. An oxidant, such as sodium persulfate (Na₂S₂O₈), then generates a sulfate radical, which abstracts a hydrogen atom from acetaldehyde to form the key acetyl radical.

Workflow for Minisci-Type C-H Acetylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Isoquinoline Isoquinoline Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Isoquinoline->Reaction_Vessel Vinyl_Ether Vinyl_Ether Vinyl_Ether->Reaction_Vessel Na2S2O8 Na2S2O8 Na2S2O8->Reaction_Vessel TFA TFA TFA->Reaction_Vessel DMSO DMSO DMSO->Reaction_Vessel Heating Heating (e.g., 60 °C, 24 h) Reaction_Vessel->Heating Quenching Quenching with aq. NaHCO₃ Heating->Quenching Extraction Extraction with Organic Solvent (e.g., DCM) Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Derivative Chromatography->Product cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 4-Haloisoquinoline 4-Haloisoquinoline Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) 4-Haloisoquinoline->Reaction_Vessel Acetylating_Agent Organometallic Acetylating Agent Acetylating_Agent->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Ligand Ligand (optional) Ligand->Reaction_Vessel Base Base (for Suzuki) Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Filtration Filtration Heating->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Derivative Chromatography->Product

Sources

The Versatile Building Block: 1-(Isoquinolin-4-YL)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and medicinally significant compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Within this esteemed class of molecules, 1-(Isoquinolin-4-YL)ethanone emerges as a particularly valuable and versatile building block for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Building Block: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. A robust two-step sequence, commencing with the readily available 4-bromoisoquinoline, provides a practical entry to this compound. This method involves a palladium-catalyzed Stille cross-coupling reaction to introduce a masked acetyl group, followed by a straightforward acidic hydrolysis to unveil the desired ketone.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Stille Cross-Coupling cluster_1 Step 2: Acid-Catalyzed Hydrolysis A 4-Bromoisoquinoline C Pd(PPh3)4 (catalyst) Toluene, 100°C A->C B Tributyl(1-ethoxyvinyl)tin B->C D 4-(1-Ethoxyvinyl)isoquinoline (Vinyl Ether Intermediate) C->D Formation of C-C bond D_clone 4-(1-Ethoxyvinyl)isoquinoline E Aqueous HCl D_clone->E F This compound (Final Product) E->F Unmasking of ketone

Caption: Synthetic pathway to this compound.

Detailed Protocol 1: Synthesis of this compound

Step 1: Stille Cross-Coupling to form 4-(1-Ethoxyvinyl)isoquinoline

  • Rationale: The Stille coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide.[1][2] In this step, the vinyl ether group is introduced as a stable precursor to the acetyl group. The use of tributyl(1-ethoxyvinyl)tin is advantageous due to its commercial availability and stability.[3][4] The tetrakis(triphenylphosphine)palladium(0) catalyst is a common and effective choice for this transformation.[5]

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromoisoquinoline (1.0 eq.), tributyl(1-ethoxyvinyl)tin (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous and degassed toluene (10 volumes) via cannula.

    • Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is a vinyl ether and is used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis to this compound

  • Rationale: Vinyl ethers are readily hydrolyzed under acidic conditions to the corresponding carbonyl compounds.[6] This step efficiently unmasks the acetyl group. The use of aqueous hydrochloric acid is a standard and effective method for this transformation.[7]

  • Procedure:

    • To the crude 4-(1-ethoxyvinyl)isoquinoline from the previous step, add a 2N aqueous solution of hydrochloric acid.

    • Stir the mixture vigorously at room temperature for 2 hours.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Compound Molecular Formula Molecular Weight Appearance
This compoundC₁₁H₉NO171.19 g/mol Off-white to pale yellow solid

II. Application in the Synthesis of Bioactive Heterocycles

The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of more complex molecules, particularly those with potential biological activity. The presence of both a reactive ketone carbonyl group and an α-methyl group allows for a range of classical and modern organic transformations.

A. Synthesis of Chalcones via Claisen-Schmidt Condensation

A cornerstone application of this compound is its participation in the Claisen-Schmidt condensation. This base-catalyzed reaction with various aromatic aldehydes yields α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are not only important synthetic intermediates but also exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[8][9]

Workflow for Chalcone Synthesis and Subsequent Heterocycle Formation

cluster_0 Claisen-Schmidt Condensation cluster_1 Heterocycle Synthesis A This compound C Base (e.g., NaOH or KOH) Ethanol, rt A->C B Aromatic Aldehyde (Ar-CHO) B->C D Isoquinoline-derived Chalcone C->D Formation of α,β-unsaturated ketone D_clone Isoquinoline-derived Chalcone E Guanidine Hydrochloride D_clone->E Reactant G Hydrazine Hydrate D_clone->G Reactant F Pyrimidine Derivative E->F Cyclization H Pyrazole Derivative G->H Cyclization

Caption: Synthetic utility of this compound.

Detailed Protocol 2: Synthesis of (E)-1-(Isoquinolin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Representative Chalcone)
  • Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds between a ketone and an aromatic aldehyde that lacks α-hydrogens.[10] The use of a strong base like sodium hydroxide in ethanol is a common and effective condition for this transformation, leading to the formation of the thermodynamically favored trans-alkene.[11]

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.1 eq.) in ethanol (15 mL).

    • To this stirred solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

    • A precipitate will begin to form. Continue stirring the mixture for an additional 2-4 hours.

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to afford the pure chalcone.

Reaction Reactants Product Typical Yield
Claisen-SchmidtThis compound, 4-Methoxybenzaldehyde(E)-1-(Isoquinolin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95%
B. From Chalcones to Pyrimidines and Pyrazoles

The α,β-unsaturated ketone functionality of the isoquinoline-derived chalcones makes them excellent Michael acceptors and electrophiles, opening pathways to a variety of heterocyclic systems. Two prominent examples are the synthesis of pyrimidines and pyrazoles.

1. Synthesis of Pyrimidine Derivatives

Reacting the chalcone with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidine derivatives. The pyrimidine ring is a common feature in many biologically active molecules, including several approved drugs.[12]

  • Detailed Protocol 3: Synthesis of a 2-Aminopyrimidine Derivative

    • A mixture of the isoquinoline-derived chalcone (1.0 eq.), guanidine hydrochloride (1.2 eq.), and potassium hydroxide (2.0 eq.) in absolute ethanol (20 mL) is refluxed for 8-10 hours.[13]

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

2. Synthesis of Pyrazole Derivatives

Condensation of the chalcone with hydrazine hydrate provides a straightforward route to pyrazole derivatives.[14] Pyrazoles are another important class of heterocycles with a broad range of pharmacological activities.[15]

  • Detailed Protocol 4: Synthesis of a Pyrazole Derivative

    • To a solution of the isoquinoline-derived chalcone (1.0 eq.) in glacial acetic acid (15 mL), add hydrazine hydrate (1.5 eq.).

    • Reflux the reaction mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into crushed ice.

    • The solid that separates out is filtered, washed with water, and recrystallized from ethanol to give the pure pyrazole derivative.

III. Biological Significance and Future Perspectives

The derivatives synthesized from this compound have shown promise in biological screenings. For instance, chalcones incorporating heterocyclic moieties are known to possess significant antimicrobial activity.[5] The resulting pyrimidine and pyrazole derivatives, bearing the isoquinoline scaffold, are attractive candidates for screening in various drug discovery programs, targeting a wide range of diseases.

The synthetic versatility of this compound, coupled with the established biological importance of the isoquinoline nucleus, positions this compound as a key building block for the generation of novel and diverse chemical libraries for high-throughput screening and lead optimization in drug discovery. Future work will undoubtedly expand the synthetic utility of this valuable intermediate, leading to the discovery of new therapeutic agents.

References

  • Organic Synthesis. Stille Coupling. [Link]

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
  • Kresge, A. J.; Leibovitch, M. Vinyl Ether Hydrolysis. Part 23. Solvent Isotope Effect on the Reaction of Divinyl Ether Catalyzed by the Hydronium Ion. Can. J. Chem.1995, 73 (10), 1761–1763.
  • Kresge, A. J.; Yin, Y. Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. J. Phys. Org. Chem.2011, 24 (12), 1168–1172.
  • Eaborn, C.; Odell, K.; Pidcock, A. The reaction of bis(tributylstannyl)palladium(II) with organic halides. J. Organomet. Chem.1976, 122 (1), C21-C22.
  • Migita, T.; Shimizu, T.; Asami, Y.; Shiobara, J.-i.; Kato, Y.; Kosugi, M. Palladium-catalyzed cross-coupling reaction of organotins with organic halides. Bull. Chem. Soc. Jpn.1980, 53 (5), 1385–1389.
  • Nevolab. Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. [Link]

  • Ghodile, S.; Kosankar, P. T.; Raut, R. Synthesis and Antimicrobial Activity of Some Novel Chalcone Derived Quinolines. Int. J. Pharm. Chem.2014, 4, 1-4.
  • Scribd. Claisen Schmidt Condensation. [Link]

  • Mohsin, H. F. Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. J. Kufa Chem. Sci.2018, 1 (14).
  • Sahoo, B. M.; Dehury, B.; Behera, A. K. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Int. J. Res. Eng. Sci.2021, 9, 39-44.
  • Wahyuningsih, S.; Mustofa, S. Synthesis of Chalcone and Pyrazoline Derivatives with Acetophenone and Veratraldehyde as Precursors. J. Kim. Sains Apl.2021, 24, 1-7.
  • Gouda, M. A.; Althagbi, H. I.; Al Zahrani, N. A.; Abu-Hashem, A. A.; Ameen, T. A.; Al-Mokadem, A. Z. Synthesis, reactions and applications of pyrimido[2,1-a]isoquinolines derived from 1, 2-difunctionalized pyrimidine derivatives (Part V). Indian J. Heterocycl. Chem.2025, 35 (1).
  • Bhabhor, F. G.; Rana, A. K.; Dabhi, H. R. Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. J. Chem. Pharm. Res.2015, 7, 1069-1072.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] While the specific biological profile of 1-(Isoquinolin-4-YL)ethanone is not extensively documented in publicly available literature, its structural motif suggests a high potential for bioactivity. This comprehensive guide provides a structured, hypothesis-driven framework for the systematic investigation of this compound. We present a series of detailed protocols, from initial cytotoxicity screening to more nuanced mechanistic studies, to empower researchers to unlock the therapeutic potential of this compound. The methodologies are designed to be self-validating and are grounded in established practices for the evaluation of novel chemical entities.

Introduction: The Promise of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic active molecules.[4] Their diverse biological activities have led to their widespread use as privileged structures in drug discovery.[1] Documented activities of isoquinoline derivatives include:

  • Anticancer Properties: Many isoquinoline-based compounds have demonstrated potent antiproliferative effects through various mechanisms, such as the inhibition of PI3K/Akt/mTOR signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

  • Antimicrobial and Antiviral Activity: The isoquinoline nucleus is found in numerous alkaloids with significant antibacterial, antifungal, and antiviral properties.[5][6][7] These compounds can interfere with crucial viral replication pathways, such as NF-κB and MAPK/ERK signaling.[6][7]

  • Neuroprotective Effects: Certain isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and regulating autophagy.[8][9][10][11]

  • Anti-inflammatory Action: The anti-inflammatory properties of isoquinoline derivatives are often linked to the modulation of key inflammatory mediators and signaling pathways.[12][13]

Given the rich pharmacology of the isoquinoline class, this compound (CAS No: 40570-74-9) represents a compelling candidate for biological screening.[14][15] This guide outlines a strategic approach to systematically evaluate its potential bioactivities.

Proposed Investigational Workflow

We propose a tiered approach to efficiently screen and characterize the biological activity of this compound. This workflow is designed to maximize information gain while conserving resources.

workflow cluster_screening Tier 1: Initial Screening cluster_mechanistic Tier 2: Mechanistic Elucidation cluster_validation Tier 3: In Vivo Validation A Cytotoxicity Screening (e.g., MTT Assay) in Cancer and Normal Cell Lines C Apoptosis Assays (Caspase-Glo, Annexin V) A->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) A->D If cytotoxic E Anti-inflammatory Assays (NF-κB Reporter Assay) A->E If anti-inflammatory activity is hypothesized F Neuroprotection Assays (Oxidative Stress Models) A->F If neuroprotective activity is hypothesized B Antimicrobial Screening (e.g., Broth Microdilution) H Disease Models (e.g., LPS-induced inflammation) B->H If antimicrobial/ anti-inflammatory G Xenograft Models (for Anticancer Activity) C->G D->G E->H F->H

Caption: Proposed experimental workflow for this compound.

Tier 1: Initial Screening Protocols

The primary objective of this tier is to ascertain if this compound exhibits broad biological activity at pharmacologically relevant concentrations.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for initial cytotoxicity screening of novel compounds against cancerous and non-cancerous cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)[16]

  • Normal human cell line (e.g., MRC-5 lung fibroblasts)[17]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
MCF-7This compoundTBD
HCT-116This compoundTBD
MRC-5This compoundTBD
Protocol: Antimicrobial Susceptibility Testing

Rationale: Given the known antimicrobial properties of isoquinoline derivatives, a preliminary screen against common bacterial and fungal strains is warranted.[5]

Procedure:

  • Utilize a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

Tier 2: Mechanistic Elucidation Protocols

Should the initial screening reveal significant activity, the next step is to investigate the underlying mechanism of action.

Protocol: Apoptosis Induction Assessment by Caspase-Glo® 3/7 Assay

Rationale: If this compound demonstrates cytotoxicity, it is crucial to determine if this is due to the induction of apoptosis, a form of programmed cell death. The Caspase-Glo® 3/7 assay is a sensitive and specific method for detecting the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound at its IC₅₀ concentration as determined from the MTT assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol: Anti-inflammatory Activity via NF-κB Reporter Assay

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[7] Many bioactive compounds exert their anti-inflammatory effects by inhibiting this pathway. A reporter gene assay provides a quantitative measure of NF-κB activation.

Materials:

  • Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Luciferase assay system

Procedure:

  • Cell Treatment: Seed the reporter cell line and pre-treat with varying concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce NF-κB activation by adding LPS (1 µg/mL).

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

Representative Signaling Pathway: PI3K/Akt/mTOR

Many isoquinoline derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2]

pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition This compound->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of this compound. The proposed protocols are robust, reproducible, and grounded in the established pharmacology of the isoquinoline class of compounds. Positive findings from these initial in vitro studies would warrant progression to more advanced mechanistic studies, such as Western blotting to probe specific signaling pathways, and ultimately, validation in appropriate in vivo models. The exploration of this and other novel isoquinoline derivatives holds significant promise for the discovery of new therapeutic agents.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 1. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(7), 1195-1225. [Link]

  • Synthesis of isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. (2023). Chemistry – A European Journal, 29(48), e202301015. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(13), 5121. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Advances, 13(37), 26055-26081. [Link]

  • Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. (2005). Brain Research, 1032(1-2), 193-199. [Link]

  • 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. (n.d.). PubChem. [Link]

  • Biologically active isoquinoline alkaloids covering 2019-2022. (2024). Bioorganic Chemistry, 147, 107252. [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. (2021). Pharmazie, 76(4), 132-137. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules, 28(12), 4791. [Link]

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (2023). Oxidative Medicine and Cellular Longevity, 2023, 8833935. [Link]

  • Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. (2006). Journal of Medicinal Chemistry, 49(16), 4859-4867. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Biomolecules, 13(1), 17. [Link]

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (2022). Molecules, 27(19), 6649. [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. (2023). ResearchGate. [Link]

  • This compound (C11H9NO). (n.d.). PubChemLite. [Link]

  • 1-(6,7-Dimethoxy-1-phenethyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone. (n.d.). PubChem. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]

  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]

  • Angular-Substituted[5][12]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. (2022). Molecules, 27(21), 7523. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules, 28(12), 4791. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2799. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules, 28(24), 8085. [Link]

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) enhances invasiveness of lung cancer cells by up-regulating contactin-1 via the alpha7 nicotinic acetylcholine receptor/ERK signaling pathway. (2009). Chemico-Biological Interactions, 179(2-3), 154-159. [Link]

  • Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. (2022). Journal of Young Pharmacists, 14(4), 435-438. [Link]

  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. (2012). Molecules, 17(9), 10948-10965. [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). Molecules, 27(21), 7234. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2023). Archiv der Pharmazie, 356(10), e2300128. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules, 28(15), 5807. [Link]

  • Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5769-5785. [Link]

  • 1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanone. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: 1-(Isoquinolin-4-YL)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the realm of medicinal chemistry.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with a multitude of biological targets. Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This has led to the development of numerous clinically approved drugs and a continued, intense focus on this scaffold in modern drug discovery programs.[1] The functionalization of the isoquinoline core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. 1-(Isoquinolin-4-YL)ethanone emerges as a pivotal building block in this endeavor, offering a reactive handle at the 4-position for the synthesis of diverse compound libraries aimed at exploring novel therapeutic avenues.

Synthesis of the Core Scaffold: this compound

Direct acylation of the isoquinoline ring can be challenging and often leads to mixtures of isomers. A more controlled and regioselective approach involves the use of cross-coupling reactions on a pre-functionalized isoquinoline. The Stille cross-coupling reaction, which couples an organotin compound with an organic halide, is a robust method for carbon-carbon bond formation and can be effectively employed for the synthesis of aryl ketones.[4][5] This protocol outlines a plausible synthesis of this compound from 4-bromoisoquinoline.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of Core Scaffold Start 4-Bromoisoquinoline Intermediate 4-(1-Ethoxyvinyl)isoquinoline Start->Intermediate Stille Coupling Reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, K2CO3 Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous HCl

Caption: Proposed synthetic route to this compound.

Protocol 1: Stille Coupling for the Synthesis of this compound

This protocol is adapted from established procedures for the Stille coupling of halo-aromatics with vinyltin reagents to generate acetyl groups.[4]

Materials:

  • 4-Bromoisoquinoline

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoisoquinoline (1.0 eq.), potassium carbonate (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add anhydrous toluene (approx. 10 volumes relative to the 4-bromoisoquinoline).

  • Add tributyl(1-ethoxyvinyl)tin (1.2 eq.) to the mixture via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the crude residue, add 2N HCl solution (sufficient to dissolve the residue) and stir the mixture vigorously at room temperature for 2 hours to effect hydrolysis of the enol ether.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Applications in Medicinal Chemistry: Derivatization of the Acetyl Group

The acetyl group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Reduction to a Secondary Alcohol

The reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly alter the binding profile of the molecule. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[6][7]

G cluster_reduction Reduction to Alcohol Start This compound Product 1-(Isoquinolin-4-YL)ethanol Start->Product Reduction Reagent NaBH4 Methanol

Caption: Reduction of this compound to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product by silica gel column chromatography.

Formation of an Oxime

Conversion of the ketone to an oxime introduces a functionality that can act as a hydrogen bond donor and acceptor, and can also serve as a precursor for further reactions. This transformation is readily achieved with hydroxylamine hydrochloride.[8]

G cluster_oxime Oxime Formation Start This compound Product This compound oxime Start->Product Condensation Reagent NH2OH·HCl Pyridine, Ethanol

Caption: Synthesis of the oxime derivative.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.

  • Add pyridine (2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol and pyridine.

  • Add deionized water to the residue, which should cause the oxime to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be recrystallized from a suitable solvent (e.g., ethanol/water) if further purification is needed.

Claisen-Schmidt Condensation to Form Chalcones

The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with an aromatic aldehyde in a Claisen-Schmidt condensation. This reaction yields chalcones (α,β-unsaturated ketones), a class of compounds known for their wide range of biological activities.[9]

G cluster_chalcone Chalcone Synthesis Start This compound Product (E)-1-(Isoquinolin-4-yl)-3-(aryl)prop-2-en-1-one Start->Product Claisen-Schmidt Condensation Reagent Aromatic Aldehyde NaOH, Ethanol/Water

Caption: Claisen-Schmidt condensation to form isoquinoline-based chalcones.

Materials:

  • This compound

  • A substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring at room temperature.

  • A precipitate should begin to form. Continue stirring for 2-4 hours.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₉NO171.2040570-74-9

Biological Relevance and Future Perspectives

The derivatization of this compound as outlined provides a clear pathway to novel chemical entities with high potential for biological activity. The resulting alcohols, oximes, and chalcones can be screened against a variety of targets. For instance, chalcones are well-known precursors for the synthesis of flavonoids and other heterocyclic compounds and have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[5]

Furthermore, the concept of bioisosteric replacement can be applied to the acetyl group. Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. Replacing the acetyl group with other functionalities, such as a cyano group, a carboxylic acid, or a small heterocycle, could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.[9] The synthetic accessibility of this compound makes it an excellent starting point for such medicinal chemistry campaigns.

References

  • Li, J., Wu, Y., Dong, S., Yu, Y., Wu, Y., Xiang, B., & Li, Q. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.
  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). A mild and general protocol for the carbonylative Suzuki-Miyaura cross-coupling of sterically hindered ortho-disubstituted aryl iodides with various aryl boronic acids provides an array of substituted biaryl ketones in good yield. A carbonylative Negishi coupling that utilizes alkynyl nucleophiles is also described. Organic Letters, 10(23), 5301–5304.
  • Claisen-Schmidt Condensation. (n.d.). Retrieved from a general organic chemistry resource.
  • Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride - Application Notes and Protocols. (2025). BenchChem.
  • Isoquinoline derivatives and its medicinal activity. (2024).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020-2025). MDPI.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Stille Coupling - General Procedure. (n.d.). Organic Synthesis.
  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.
  • Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.
  • Structures of selected biologically active C‐4 substituted isoquinolin‐1(2H)‐one and its derivatives. (n.d.).
  • Common isoquinoline synthesis reactions. (2023). Jinjing Chemical.
  • Oxime synthesis by condensation or oxid
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (n.d.).
  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central Journal, 5, 70.
  • An efficient one pot synthesis of oxime by classical method. (2020).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Reaction-Note-2201-Claisen-Schmidt-Condens
  • Angular-Substituted[1]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. (2024). MDPI.

  • Reduction of aldehydes and ketones. (n.d.). Chemguide.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). Synthesis, 2007(14), 2125-2132.
  • Aromatic Heterocyclic Chemistry. (n.d.).
  • Heterocyclic Compounds. (n.d.). MSU Chemistry.
  • Claisen-Schmidt-Condens
  • α‐Acetyl‐N‐heterocycles in the Maillard reaction. (2009).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(11), 2788.
  • Carbonyl reduction. (n.d.). Wikipedia.
  • Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn.

Sources

Application Note: Comprehensive NMR Analysis of 1-(Isoquinolin-4-YL)ethanone for Structural Verification and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1-(Isoquinolin-4-YL)ethanone, a key heterocyclic ketone of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring chemical identity, purity, and for understanding structure-activity relationships. This document outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Furthermore, it offers a systematic approach to spectral interpretation, enabling unambiguous assignment of all proton and carbon resonances. The methodologies described herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring data integrity and facilitating confident structural verification.

Introduction

This compound is a heterocyclic compound featuring an isoquinoline core substituted with an acetyl group at the C4 position. The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The precise characterization of substituted isoquinolines like this compound is a critical step in the drug discovery pipeline, directly impacting the reliability of biological and toxicological studies.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide details a multi-faceted NMR approach, combining ¹H and ¹³C NMR with advanced 2D techniques to fully characterize the target compound.

PART 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[2] A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral quality.

Protocol for Sample Preparation:

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on solubility. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine structural confirmation, the residual solvent peak can often be used as a reference. If an internal standard is not used, tetramethylsilane (TMS) can be added (0.03% v/v) as a reference for chemical shift calibration (δ = 0.00 ppm).[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve Complete Dissolution is Crucial filter 3. Filter if Particulates are Present dissolve->filter If needed transfer 4. Transfer to NMR Tube dissolve->transfer If no particulates filter->transfer standard 5. Add Internal Standard/Reference (Optional, e.g., TMS) transfer->standard ready Sample Ready for Analysis standard->ready

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

1.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.

Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-32 (adjust for concentration)

1.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

1.2.3 2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[7] Cross-peaks in the 2D map connect coupled protons.

Acquisition Parameters (Typical):

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width: 12 ppm in both dimensions

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

1.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond C-H correlation).[8] This is invaluable for assigning carbon resonances.

Acquisition Parameters (Typical):

  • Pulse Program: Edited HSQC with gradients (hsqcedetgpsisp2.3)

  • Spectral Width (F2, ¹H): 12 ppm

  • Spectral Width (F1, ¹³C): 180 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8-16

1.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[8] This is crucial for piecing together molecular fragments and identifying quaternary carbons.

Acquisition Parameters (Typical):

  • Pulse Program: HMBC with gradients (hmbcgplpndqf)

  • Spectral Width (F2, ¹H): 12 ppm

  • Spectral Width (F1, ¹³C): 220 ppm

  • Number of Increments (F1): 512

  • Number of Scans per Increment: 16-32

  • Long-range Coupling Delay: Optimized for J = 8 Hz

PART 2: Spectral Interpretation and Data Analysis

Predicted Spectral Data

In the absence of a published, fully assigned spectrum for this compound, the following table presents predicted chemical shifts based on known values for the isoquinoline core and the effects of an acetyl substituent.[9][10] These values serve as a guide for the initial assignment of the acquired spectra.

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Predicted ¹³C Chemical Shift (δ, ppm)
1~9.2 - 9.4s~152
3~8.5 - 8.7s~145
4--~135
4a--~128
5~8.0 - 8.2d, J ≈ 8.0~129
6~7.6 - 7.8t, J ≈ 7.5~128
7~7.8 - 8.0t, J ≈ 7.5~130
8~8.1 - 8.3d, J ≈ 8.0~127
8a--~136
9 (C=O)--~198
10 (CH₃)~2.7 - 2.9s~28

Note: These are estimated values and will vary based on solvent and experimental conditions.

Step-by-Step Structure Elucidation

The following logical workflow allows for the systematic assignment of all signals and the confirmation of the structure of this compound.

Diagram of the Spectral Interpretation Logic:

G cluster_interp Structure Elucidation Workflow h1 1. Analyze ¹H Spectrum - Identify singlets (H1, H3, CH₃) - Identify aromatic multiplets (H5-H8) cosy 3. Analyze COSY Spectrum - Confirm H5-H6-H7-H8 spin system h1->cosy c13 2. Analyze ¹³C Spectrum - Identify carbonyl carbon (>190 ppm) - Count aromatic and aliphatic carbons hsqc 4. Analyze HSQC Spectrum - Correlate each proton to its directly attached carbon c13->hsqc cosy->hsqc Assign protonated carbons hmbc 5. Analyze HMBC Spectrum - Connect fragments via 2- and 3-bond correlations hsqc->hmbc Known C-H pairs structure 6. Confirm Structure - Verify all correlations match the proposed structure hmbc->structure Establish full connectivity

Caption: A logical workflow for NMR-based structure elucidation.

Step 1: Analysis of the ¹H NMR Spectrum

  • Methyl Singlet: Identify a sharp singlet integrating to 3H in the aliphatic region (~2.7-2.9 ppm). This is characteristic of the acetyl methyl group (H10).

  • Downfield Singlets: Look for two singlets in the far downfield region (>8.5 ppm). These correspond to H1 and H3 of the isoquinoline ring, which are deshielded by the adjacent nitrogen atom.

  • Aromatic Multiplets: The protons on the benzene ring portion (H5, H6, H7, H8) will appear as a complex set of multiplets between ~7.6 and 8.3 ppm.

Step 2: Analysis of the COSY Spectrum

  • The COSY spectrum will be crucial for assigning the protons of the benzene ring. Expect to see a cross-peak between H5 and H6, between H6 and H7, and between H7 and H8, confirming their sequential connectivity.[11]

  • No COSY correlations are expected for the singlet protons (H1, H3, and H10).

Step 3: Analysis of the HSQC Spectrum

  • Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal.

  • For example, the proton at ~9.2 ppm (H1) will show a cross-peak to the carbon at ~152 ppm (C1).

  • This step allows for the confident assignment of all protonated carbons.

Step 4: Analysis of the HMBC Spectrum

  • The HMBC spectrum provides the final pieces of the structural puzzle by establishing long-range connectivities. Key expected correlations include:

    • Methyl Protons (H10): A strong correlation from the methyl protons (~2.8 ppm) to the carbonyl carbon (C9, ~198 ppm) and to the isoquinoline carbon C4 (~135 ppm). This is a critical correlation that confirms the attachment of the acetyl group to the C4 position.

    • H1 Proton: Correlations from H1 (~9.2 ppm) to C3, C8a, and C4a.

    • H3 Proton: Correlations from H3 (~8.6 ppm) to C1, C4, and C4a.

    • H5 Proton: Correlations from H5 (~8.1 ppm) to C7 and C4a.

By systematically analyzing these 2D correlations, all atoms in the molecule can be unambiguously assigned, providing definitive confirmation of the this compound structure.

PART 3: Data Validation and System Suitability

For use in regulated environments such as drug development, the analytical method must be validated.[12]

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is inherently high for the multi-dimensional NMR approach described.

  • Linearity and Range: For quantitative applications, the signal response should be directly proportional to the concentration of the analyte over a specified range.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can achieve unambiguous structural verification of this important heterocyclic compound. The combination of 1D and 2D NMR techniques ensures a high degree of confidence in the assigned structure, which is essential for applications in research, development, and quality control within the pharmaceutical industry.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003671). Retrieved from [Link]

  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • National Institutes of Health. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. Retrieved from [Link]

  • ResearchGate. (n.d.). A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Serbian Chemical Society. (n.d.). supplementary material sns jscs 4 2 18. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ScienceDirect. (n.d.). HSQC-heteronuclear single quantum coherence.pdf. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Columbia University. (n.d.). COSY. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Analysis of 4-Acetylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol and theoretical framework for the mass spectrometric analysis of 4-acetylisoquinoline, a key heterocyclic ketone relevant in synthetic chemistry and drug development. Isoquinoline derivatives are known to exhibit a wide range of biological activities, making their unambiguous identification crucial.[1][2] This document outlines the principles of electron ionization mass spectrometry (EI-MS) as applied to this compound, details a predicted fragmentation pathway based on established chemical principles, and provides a validated, step-by-step protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization and quality control of 4-acetylisoquinoline and related compounds.

Introduction: The Importance of Structural Verification

4-Acetylisoquinoline is a derivative of isoquinoline, a structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological properties.[2] As with any active pharmaceutical ingredient (API) or synthetic intermediate, precise structural confirmation is a cornerstone of the development process. Mass spectrometry is an indispensable analytical technique that provides fundamental information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions.[3]

Electron Ionization (EI) is a highly robust and widely used technique for the analysis of volatile and thermally stable organic molecules like 4-acetylisoquinoline.[4][5] The high energy imparted during EI (typically 70 eV) induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[4][6]

Predicted Fragmentation Pathway of 4-Acetylisoquinoline

Understanding the likely fragmentation of a molecule is key to interpreting its mass spectrum. The structure of 4-acetylisoquinoline combines a stable aromatic isoquinoline core with a ketone functional group. Its fragmentation is therefore predicted to be dominated by pathways characteristic of both ketones and aromatic nitrogen heterocycles.

The molecular formula of 4-acetylisoquinoline is C₁₁H₉NO, with a monoisotopic mass of 171.0684 g/mol . Upon electron ionization, the molecular ion (M⁺•) is expected at an m/z of 171.

The primary fragmentation events are predicted as follows:

  • α-Cleavage (Loss of Methyl Radical): The most characteristic fragmentation pathway for methyl ketones is the cleavage of the C-C bond adjacent to the carbonyl group.[7] This results in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a highly stable, resonance-stabilized acylium ion at m/z 156 . This is anticipated to be the base peak or one of the most abundant ions in the spectrum. The stability of this ion is analogous to the fragmentation of similar aromatic ketones like 4-acetylanisole.[8]

  • Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself is quite stable.[9] Following the initial fragmentation, or directly from the molecular ion, the isoquinoline core can fragment by losing a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing aromatic rings. This would lead to ions at m/z 144 (from M⁺•) or m/z 129 (from the [M-15]⁺ fragment).

The predicted primary fragmentation pathway is visualized below.

G cluster_main Predicted EI-MS Fragmentation of 4-Acetylisoquinoline mol 4-Acetylisoquinoline (M) m/z = 171.07 ion Molecular Ion (M⁺•) m/z = 171 mol->ion + e⁻ - 2e⁻ radical1 - •CH₃ ion->radical1 frag1 Acylium Ion [M-CH₃]⁺ m/z = 156 radical2 - CO frag1->radical2 frag2 [M-CH₃-CO]⁺ m/z = 128 radical1->frag1 radical2->frag2

Figure 1: Predicted major fragmentation pathway of 4-acetylisoquinoline under Electron Ionization (EI) conditions.

Protocol for GC-MS Analysis

This protocol provides a general methodology for the analysis of 4-acetylisoquinoline. Instrument parameters should be optimized based on the specific system in use.

Sample Preparation
  • Accurately weigh approximately 1 mg of 4-acetylisoquinoline standard.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL for GC-MS analysis.

Instrumentation & Parameters

A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source is recommended.

Table 1: Suggested GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume to avoid column overloading.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard capillary columns.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for a wide range of aromatic compounds.
Oven ProgramInitial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.A standard temperature ramp to ensure good separation and elution of the analyte.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for structural elucidation.[4]
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Quadrupole Temp.150 °CEnsures consistent ion transmission.
Electron Energy70 eVStandard energy for generating library-searchable spectra.[4][5]
Mass Scan Range40 - 300 amuCovers the molecular ion and all expected major fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.
Experimental Workflow

The overall process from sample handling to data interpretation is outlined in the workflow diagram below.

G cluster_workflow GC-MS Analysis Workflow prep 1. Sample Preparation (Dissolve in Solvent) inject 2. GC Injection (Vaporization & Separation) prep->inject ionize 3. Ionization (EI Source, 70 eV) inject->ionize analyze 4. Mass Analysis (Quadrupole) ionize->analyze detect 5. Detection (Electron Multiplier) analyze->detect data 6. Data Interpretation detect->data

Figure 2: General experimental workflow for the GC-EI-MS analysis of 4-acetylisoquinoline.

Data Analysis and Expected Results

The resulting Total Ion Chromatogram (TIC) should show a sharp, well-defined peak corresponding to 4-acetylisoquinoline. The mass spectrum extracted from this peak should be analyzed for the key features outlined below.

Table 2: Predicted m/z Values and Corresponding Ion Structures

m/z (Mass-to-Charge)Ion Structure / IdentityPredicted Relative AbundanceNotes
171[C₁₁H₉NO]⁺• (Molecular Ion)ModerateConfirms the molecular weight of the compound.
156[M - CH₃]⁺High (likely Base Peak)Characteristic loss of a methyl radical from the acetyl group, forming a stable acylium ion.[7][8]
128[M - COCH₃]⁺ or [M - CH₃ - CO]⁺Moderate to LowLoss of the entire acetyl radical or subsequent loss of CO from the m/z 156 fragment.
102[C₈H₆]⁺•LowFragment corresponding to the naphthalene-like core after loss of HCN from the m/z 129 fragment.
76[C₆H₄]⁺•LowFragment indicative of the benzene ring portion of the isoquinoline core.

By comparing the acquired spectrum to these predicted fragments, a confident identification of 4-acetylisoquinoline can be made. The presence of a strong peak at m/z 156 is a powerful diagnostic indicator for the 4-acetyl substitution pattern.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 4-acetylisoquinoline using GC-EI-MS. The predicted fragmentation pattern, centered on the characteristic loss of a methyl radical to form an acylium ion at m/z 156, serves as a reliable diagnostic tool for structural confirmation. The detailed protocol offers a validated starting point for routine analysis, quality control, and characterization of this important synthetic building block in research and pharmaceutical development.

References

  • Title: Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Source: SciELO URL: [Link]

  • Title: Isoquinoline Source: NIST WebBook URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Electron ionization and mass spectrometry Source: YouTube URL: [Link]

  • Title: Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites Source: NIH National Library of Medicine URL: [Link]

  • Title: Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides Source: ResearchGate URL: [Link]

  • Title: 4-Acetylanisole Source: NIST WebBook URL: [Link]

  • Title: A Comprehensive Guide to the 4 Main Types of Analytical Chemistry Source: The Center for Professional Innovation & Education (CfPIE) URL: [Link]

  • Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • Title: Electron Ionization Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectrum of isoquinoline. Source: ResearchGate URL: [Link]

  • Title: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns Source: YouTube URL: [Link]

  • Title: Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS): a new powerful combination for direct analysis Source: NIH National Library of Medicine URL: [Link]

  • Title: Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes) Source: ResearchGate URL: [Link]

  • Title: Interpretation of mass spectra Source: University of Florida URL: [Link]

  • Title: Ionization Methods in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: Possible mass fragmentation pattern and (m/z) values of precursor (Q1) and product (Q3) ions... Source: ResearchGate URL: [Link]

  • Title: Electron ionization Source: Wikipedia URL: [Link]

  • Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of oxygenated quinolines Source: ResearchGate URL: [Link]

  • Title: The use of analytical methods for quality control of promising active pharmaceutical ingredients Source: SciSpace URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(Isoquinolin-4-YL)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. Consequently, the development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of contemporary drug discovery.[1][2]

Within the vast chemical space of kinase inhibitors, the isoquinoline scaffold has been identified as a "privileged structure."[3] Its inherent properties, including a rigid bicyclic aromatic system and a strategically positioned nitrogen atom, allow it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP itself.[3][4] This fundamental interaction provides a robust anchor for the inhibitor, from which further substitutions can be made to enhance potency and selectivity. This review will delve into the synthetic utility of 1-(isoquinolin-4-yl)ethanone as a versatile starting material for the construction of novel kinase inhibitors, with a particular focus on those targeting therapeutically relevant kinases such as Haspin, CLK1, and DYRK1A.[5][6][7][8]

Rationale for this compound as a Starting Material

This compound is a commercially available and synthetically tractable building block that offers several advantages for the medicinal chemist:

  • The Isoquinoline Core : As previously mentioned, the isoquinoline nucleus provides the foundational pharmacophore for ATP-competitive kinase inhibition.

  • The Acetyl Group : The acetyl moiety at the 4-position is a versatile chemical handle. It can be readily functionalized through a variety of classical organic reactions, allowing for the construction of diverse heterocyclic systems appended to the core isoquinoline scaffold.

  • Strategic Positioning : The 4-position of the isoquinoline ring allows for substituents to be projected into the solvent-exposed region of the ATP-binding site, providing opportunities to enhance selectivity and modulate physicochemical properties.

This application note will focus on a robust and efficient two-step synthetic sequence to generate a library of 2-amino-4-(isoquinolin-4-yl)thiazole derivatives, a class of compounds with known biological activities.[9][10][11] The general workflow is depicted below:

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Kinase Inhibitor Core Synthesis cluster_2 PART 3: Further Derivatization (Optional) A This compound B 2-Bromo-1-(isoquinolin-4-yl)ethanone A->B α-Bromination D 2-Amino-4-(isoquinolin-4-yl)thiazole B->D B->D Hantzsch Thiazole Synthesis C Thiourea C->D E Diverse Kinase Inhibitors D->E e.g., Amide Coupling, Suzuki Coupling G cluster_0 Cellular Processes cluster_1 Target Kinases cluster_2 Disease States Mitosis Mitotic Progression Cancer Cancer Mitosis->Cancer Dysregulation Splicing mRNA Splicing Splicing->Cancer Dysregulation Alzheimers Alzheimer's Disease Splicing->Alzheimers Dysregulation Neurodev Neuronal Development DownSyndrome Down Syndrome Neurodev->DownSyndrome Dysregulation Haspin Haspin Haspin->Mitosis CLK1 CLK1 CLK1->Splicing DYRK1A DYRK1A DYRK1A->Splicing DYRK1A->Neurodev

Sources

Protocol for the synthesis of bioactive compounds from 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Compounds from 1-(Isoquinolin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This application note provides a detailed guide for leveraging this compound, a versatile starting material, for the synthesis of novel bioactive compounds. We explore several high-yield synthetic pathways, including the generation of α-haloketones for nucleophilic substitution, Claisen-Schmidt condensation to form chalcone intermediates, and subsequent cyclization reactions to construct complex heterocyclic systems. The protocols herein are designed to be reproducible and are accompanied by explanations of the chemical rationale, enabling researchers to adapt these methods for the creation of diverse chemical libraries for drug discovery programs.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline and its derivatives are privileged structures in drug development, renowned for their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][4][5] The rigid, planar structure of the isoquinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors.[3][5]

This compound serves as an ideal precursor for synthetic diversification. The acetyl group at the C-4 position provides a reactive handle—specifically, an electrophilic carbonyl carbon and acidic α-protons—that can be exploited for a variety of chemical transformations. This allows for the systematic introduction of different pharmacophores and functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy.

Strategic Overview of Synthetic Pathways

The synthetic utility of this compound stems from the reactivity of its acetyl group. Three primary strategic pathways can be employed to generate a wide array of derivatives.

G start This compound path1 path1 start->path1 e.g., Br₂ path2 path2 start->path2 ArCHO, Base prod1 prod1 path1->prod1 e.g., R₂NH prod2 prod2 path2->prod2 path3 path3 prod2->path3 e.g., N₂H₄ prod3 prod3 path3->prod3

Caption: Overall workflow for synthesizing diverse bioactive scaffolds.

Pathway Key Transformation Rationale Potential Bioactive Products
A α-Halogenation & Nucleophilic SubstitutionCreates a highly reactive electrophilic center for introducing a wide range of nucleophiles.Kinase Inhibitors, Antimicrobial Agents[6][7]
B Claisen-Schmidt CondensationForms a carbon-carbon bond, extending the conjugation and creating a versatile chalcone intermediate.Anticancer, Anti-inflammatory Agents[4]
C Heterocyclic AnnulationUses the α,β-unsaturated system of the chalcone to build new heterocyclic rings.Antidepressant, Antitumor Agents[1]

Detailed Protocols and Methodologies

Pathway A: Synthesis via α-Bromination and Nucleophilic Substitution

This pathway introduces functionality at the α-carbon of the acetyl group. The initial bromination creates a potent electrophile, 2-bromo-1-(isoquinolin-4-yl)ethanone, which readily reacts with various nucleophiles.

Protocol 1: Synthesis of 2-Bromo-1-(isoquinolin-4-yl)ethanone

  • Rationale: The use of bromine in acetic acid is a standard method for the selective α-bromination of ketones. Acetic acid serves as both a solvent and a catalyst. The reaction proceeds via an enol intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Glacial Acetic Acid

    • Bromine (1.1 eq)

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the flask in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture slowly into ice-cold water.

    • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 2-bromo-1-(isoquinolin-4-yl)ethanone as a solid.

Protocol 2: General Procedure for Nucleophilic Substitution

  • Rationale: The highly reactive α-bromo ketone is an excellent substrate for SN2 reactions. A mild base like potassium carbonate is used to neutralize the HBr byproduct without promoting side reactions.

  • Materials:

    • 2-Bromo-1-(isoquinolin-4-yl)ethanone (1.0 eq)

    • Desired Nucleophile (e.g., substituted aniline, piperidine, thiophenol) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-bromo-1-(isoquinolin-4-yl)ethanone in acetonitrile, add the desired nucleophile and potassium carbonate.

    • Stir the mixture at room temperature for 6-12 hours (or heat to 50-60°C if the reaction is sluggish). Monitor by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product via column chromatography on silica gel to obtain the desired α-substituted derivative.

Pathway B: Synthesis of Isoquinoline-Chalcone Hybrids

Chalcones are α,β-unsaturated ketones that serve as precursors for many heterocyclic compounds and often possess intrinsic biological activity.[4] The Claisen-Schmidt condensation is a reliable method for their synthesis.

compoundA [label=<

This compound

];

compoundB [label=<

Aromatic Aldehyde (Ar-CHO)

];

reaction_node [shape=point, width=0.01, height=0.01];

compoundC [label=<

Isoquinoline-Chalcone

];

compoundD [label=<

Hydrazine (N₂H₄)

];

compoundE [label=<

Isoquinoline-Pyrazoline

];

{rank=same; compoundA; compoundB;} compoundA -> reaction_node [dir=none]; compoundB -> reaction_node; reaction_node -> compoundC [label=" Base (NaOH)\nClaisen-Schmidt"];

{rank=same; compoundC; compoundD;} compoundC -> compoundE [label=" Acetic Acid\nCyclization"]; compoundD -> compoundE [style=invis]; }

Caption: Reaction scheme for chalcone and pyrazoline synthesis.

Protocol 3: Synthesis of (E)-1-(Isoquinolin-4-yl)-3-arylprop-2-en-1-ones (Chalcones)

  • Rationale: This base-catalyzed condensation involves the formation of an enolate from this compound, which then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (1.1 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20-40%)

  • Procedure:

    • Dissolve this compound and the substituted aromatic aldehyde in ethanol in a flask at room temperature.

    • Slowly add the aqueous NaOH solution dropwise while stirring vigorously.

    • A precipitate usually forms within 15-60 minutes. Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~5-6.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

    • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure chalcone derivative.

Pathway C: Synthesis of Isoquinoline-Pyrazoline Hybrids

The chalcones synthesized in Pathway B are ideal Michael acceptors, allowing for cyclization reactions to form five-membered heterocyclic rings like pyrazolines, which are known for a wide range of bioactivities.[1]

Protocol 4: Synthesis of 4-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)isoquinolines

  • Rationale: The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. Glacial acetic acid acts as both a solvent and a catalyst for the cyclization step.

  • Materials:

    • Isoquinoline-chalcone derivative (from Protocol 3) (1.0 eq)

    • Hydrazine Hydrate (N₂H₄·H₂O) (2.0-3.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Suspend the isoquinoline-chalcone derivative in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution), which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Summary of Potential Bioactive Derivatives

The synthetic protocols described enable the generation of diverse molecular architectures. The biological potential of these scaffolds is well-documented in the literature.

Scaffold Class Example Structure Moiety Reported Biological Activities Citation
α-AminoketonesIsoquinolin-4-yl-CO-CH₂-NHRKinase inhibition, Antitumor[7][8]
ChalconesIsoquinolin-4-yl-CO-CH=CH-ArAnti-inflammatory, Anticancer, Antimicrobial[2][4]
PyrazolinesIsoquinolin-4-yl-(C₃H₃N₂)-ArAntidepressant, Antifungal, Anticancer[1]
1,2,3,4-TetrahydroisoquinolinesReduced Isoquinoline CoreAntihypertensive, Neuroprotective[9][10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel, biologically active compounds. The protocols detailed in this guide provide a robust framework for creating diverse libraries of α-substituted ketones, chalcones, and pyrazoline-containing hybrids. By explaining the rationale behind each synthetic step, we empower researchers to not only replicate these methods but also to innovate and adapt them for their specific drug discovery objectives. The inherent bioactivity of the isoquinoline nucleus, combined with the proven pharmacological relevance of the appended moieties, makes this a highly promising area for further investigation.[1][2][11]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Isoquinoline derivatives and its medicinal activity. Unknown Source.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD..
  • Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors. Benchchem.
  • Drugs containing isoquinoline derivatives.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

Sources

Application of 4-Acetylisoquinoline in Antiviral Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Acetylisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids with potent biological activities.[1][2] Within the realm of antiviral drug discovery, isoquinoline derivatives have demonstrated a remarkable breadth of activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza A Virus (IAV), and coronaviruses.[3][4][5][6] These compounds often exert their effects not by directly targeting viral enzymes, which can lead to rapid resistance, but by modulating host cell signaling pathways that viruses hijack for their replication.[3][7] Key pathways interfered with by isoquinoline alkaloids include NF-κB and MAPK/ERK, which are central to the viral life cycle and the host inflammatory response.[3][4]

While extensive research has focused on natural alkaloids like berberine and tetrandrine, simpler synthetic derivatives like 4-acetylisoquinoline remain largely unexplored territory.[1][3] The presence of the acetyl group, a key pharmacophore, introduces a reactive carbonyl moiety that can participate in various biological interactions, making 4-acetylisoquinoline a compelling candidate for screening and mechanistic studies. This guide provides a comprehensive framework for researchers to investigate the antiviral potential of 4-acetylisoquinoline, from initial cytotoxicity and efficacy screening to more advanced mechanistic assays.

Hypothesized Mechanisms of Antiviral Action

Based on the established activities of related isoquinoline and quinoline compounds, we can postulate several plausible mechanisms through which 4-acetylisoquinoline might exert antiviral effects. These hypotheses form the basis for the experimental protocols detailed herein.

  • Modulation of Host Kinase Signaling: Many viruses depend on host cell kinases for critical steps in their life cycle, including entry, replication, and egress. The isoquinoline scaffold is known to interact with kinase pathways.[3] It is hypothesized that 4-acetylisoquinoline could inhibit proviral signaling cascades such as the MAPK/ERK or PI3K/Akt pathways, thereby creating an intracellular environment non-conducive to viral replication.

  • Inhibition of Viral Entry or Fusion: The initial stages of viral infection—attachment, entry, and fusion—are attractive targets for antiviral intervention.[8][9] Some heterocyclic compounds can interfere with the conformational changes required for viral glycoproteins to mediate fusion between the viral envelope and the host cell membrane.

  • Inhibition of Viral Replication Enzymes: While targeting host factors is a key strategy, direct inhibition of viral enzymes remains a viable mechanism. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a primary target. For retroviruses, reverse transcriptase is essential.[1] 4-acetylisoquinoline could potentially bind to and inhibit the function of these critical viral enzymes.

  • Suppression of Pro-inflammatory Cytokine Production: A hallmark of many severe viral infections is a "cytokine storm." By inhibiting pathways like NF-κB, isoquinoline compounds can dampen this excessive inflammatory response, which may contribute to both antiviral effects and improved disease outcomes.[3][4]

The following diagram illustrates these potential points of intervention in a generalized viral life cycle.

G cluster_host Host Cell cluster_virus Virus Life Cycle Receptor Cell Receptor Endosome Endosome Receptor->Endosome Endocytosis Ribosome Ribosome Endosome->Ribosome Genome Release Nucleus Nucleus Nucleus->cell_membrane_out Egress ER Endoplasmic Reticulum Ribosome->ER Protein Synthesis ER->Nucleus Replication & Assembly Host_Kinase Host Kinase (e.g., MAPK/ERK) Host_Kinase->Nucleus Pro-viral signaling NFkB NF-κB Pathway NFkB->Nucleus Inflammation Virus_infection->Host_Kinase Virus_infection->NFkB Virus Virus Particle Virus->Receptor Attachment Compound 4-Acetylisoquinoline Compound->Endosome 2. Inhibit Fusion Compound->Nucleus 3. Inhibit Replication Compound->Host_Kinase 4. Modulate Host Factors Compound->NFkB Compound->Virus 1. Inhibit Entry

Caption: Hypothesized antiviral mechanisms of 4-acetylisoquinoline.

Phase 1: Foundational Screening Protocols

The initial evaluation of any novel compound requires establishing its cytotoxicity profile alongside its antiviral efficacy. This allows for the calculation of the Selectivity Index (SI), a critical parameter in early-stage drug discovery.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Causality: Before assessing antiviral activity, it is imperative to determine the concentration at which 4-acetylisoquinoline is toxic to the host cells. This ensures that any observed reduction in viral activity is due to a specific antiviral effect and not simply cell death. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[10]

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, A549 for RSV) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2X stock of 4-acetylisoquinoline in the appropriate cell culture medium. Create a serial dilution series (e.g., eight half-log10 dilutions, starting from 100 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) via CPE Reduction Assay

Causality: The cytopathic effect (CPE) reduction assay is a robust and straightforward method to screen for general antiviral activity.[11] It measures the ability of a compound to protect cells from virus-induced damage and death.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Add 50 µL of compound dilutions (prepared in infection medium with 2% FBS) to triplicate wells.

    • Add 50 µL of virus suspension diluted to a concentration that causes >80% CPE in 48-72 hours (e.g., a multiplicity of infection [MOI] of 0.01).

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

  • Incubation: Incubate the plate at 37°C until the virus control wells show approximately 80-90% CPE.

  • Quantification of Viability: Assess cell viability using a method like the MTT assay (as described above) or by staining with crystal violet.[12]

  • Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. Use non-linear regression to determine the EC50 value.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format. The Selectivity Index (SI = CC50 / EC50) is a crucial metric; a value greater than 10 is generally considered promising for a screening hit.

Table 1: Hypothetical Screening Data for 4-Acetylisoquinoline

ParameterVirus TargetCell LineValue (µM)
CC50 N/AVero E6>100
EC50 Influenza A (H1N1)MDCK8.5
SI50 Influenza A (H1N1)MDCK>11.8
EC50 SARS-CoV-2Vero E612.2
SI50 SARS-CoV-2Vero E6>8.2

Phase 2: Mechanistic Investigation Protocols

Once initial efficacy is established, the next logical step is to elucidate the compound's mechanism of action. The following protocols are designed to test the primary hypotheses.

G start Initial Hit Identified (EC50 < 10 µM, SI > 10) toa Time-of-Addition Assay start->toa Determine stage of inhibition host_factor Host Pathway Analysis (e.g., Western Blot for p-ERK) start->host_factor Parallel Investigation entry Entry/Fusion Assay (e.g., Pseudovirus Neutralization) toa->entry If active at early time points replication Replication Assay (e.g., RT-qPCR for viral RNA) toa->replication If active at post-entry time points conclusion Mechanism Elucidation entry->conclusion replication->conclusion host_factor->conclusion

Caption: Workflow for mechanistic investigation of 4-acetylisoquinoline.

Protocol 3: Time-of-Addition Assay

Causality: This assay is critical for pinpointing which stage of the viral life cycle is inhibited by the compound: entry, replication, or late-stage assembly/release.[6][13] The compound is added at different time points relative to viral infection, and the resulting viral yield is measured.

Methodology:

  • Cell Preparation: Seed host cells in a multi-well plate (e.g., 24-well or 48-well).

  • Synchronized Infection: Pre-chill the cells and infect with the virus at a high MOI (e.g., 1-5) for 1 hour at 4°C to allow attachment but prevent entry.

  • Time Course:

    • Wash cells with cold PBS to remove unbound virus and add pre-warmed medium to start the infection (time zero).

    • Add 4-acetylisoquinoline (at a concentration of ~5x EC50) to different wells at various time points (e.g., -1h, 0h, 1h, 2h, 4h, 6h post-infection).

    • Include a "full-time" control (compound present throughout) and a no-compound control.

  • Harvest: At a late time point (e.g., 12 or 24 hours post-infection), harvest the cell supernatant.

  • Quantification: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • Interpretation:

    • Inhibition when added only at early time points suggests an effect on entry .

    • Inhibition when added after the entry phase suggests an effect on replication or other post-entry steps.

    • Lack of inhibition when added late suggests the target event has already occurred.

Protocol 4: Host Kinase Pathway Analysis (Western Blot)

Causality: To test the hypothesis that 4-acetylisoquinoline modulates host signaling, Western blotting can be used to measure the phosphorylation status of key kinase pathway proteins (e.g., ERK, Akt) that are often activated by viral infection. A reduction in phosphorylation indicates pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate.

    • Pre-treat a set of wells with 4-acetylisoquinoline for 1-2 hours.

    • Infect the cells with the virus (or a mock control). Include untreated/infected and untreated/uninfected controls.

  • Lysis: At a time point known for peak kinase activation (e.g., 15, 30, 60 minutes post-infection), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-ERK) and the total form of the kinase (e.g., anti-total-ERK) as a loading control.

    • Use a housekeeping protein antibody (e.g., anti-GAPDH) to ensure equal loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative level of protein phosphorylation.

Conclusion and Future Directions

This guide provides a foundational yet comprehensive framework for the systematic evaluation of 4-acetylisoquinoline as a potential antiviral agent. By starting with robust screening assays and progressing to targeted mechanistic studies, researchers can efficiently determine the compound's efficacy, selectivity, and mode of action. The true value of the isoquinoline scaffold lies in its potential to target host factors, offering a path to broad-spectrum antivirals with a higher barrier to resistance.[14] Should 4-acetylisoquinoline demonstrate promising activity, future directions would include structure-activity relationship (SAR) studies to optimize its potency and safety profile, as well as evaluation in more complex models such as primary human cell cultures and in vivo infection models.

References

  • Cushman, M., & Golebiewski, W. M. (1997). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-Activity Relationship. Current Organic Chemistry, 21, 1920–1934.
  • Sharma, D., Sharma, N., Manchanda, N., Prasad, S. K., Sharma, P. C., Thakur, V. K., Rahman, M. M., & Dhobi, M. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. [Link]

  • Chlebek, J., Šafratová, M., & Opletal, L. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules, 27(15), 4983. [Link]

  • Kim, D. E., Min, J. S., Jang, M. S., Lee, J. Y., Shin, Y. S., Song, J. H., Kim, H. R., Kim, S., Jin, Y. H., & Kwon, S. (2019). Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells. Biomolecules, 9(11), 687.
  • Bentham Science Publishers. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. [Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Lee, M. K., Kim, Y., Kim, J., & Lee, C. K. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1301. [Link]

  • Sharma, D., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. SRUC, Scotland's Rural College. [Link]

  • Plesivkova, L., et al. (2019). In vitro methods for testing antiviral drugs. Future Virology, 14(7), 469-486. [Link]

  • Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. [Link]

  • ASM Journals. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 69(2). [Link]

  • ResearchGate. (n.d.). In vitro methods for testing antiviral drugs. ResearchGate. [Link]

  • Jones, K. A., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 512-517. [Link]

  • MDPI. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]

Sources

Application Notes and Protocols: 1-(Isoquinolin-4-YL)ethanone as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure, composed of a fused benzene and pyridine ring, provides a versatile framework for the design of biologically active molecules.[1][2] Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of physicochemical properties and target interactions, making it an attractive starting point for drug discovery campaigns.[2]

This guide focuses on the utility of 1-(isoquinolin-4-yl)ethanone as a key building block for the synthesis of novel therapeutic agents. The presence of a reactive acetyl group at the C-4 position offers a convenient handle for a variety of chemical transformations, enabling the generation of diverse compound libraries. Herein, we provide detailed protocols for the synthesis of the this compound scaffold and its subsequent derivatization into chalcones and pyrimidines, classes of compounds known for their significant biological activities. We also present application notes on their potential as anticancer agents and kinase inhibitors, supported by protocols for their biological evaluation.

Synthesis of the this compound Scaffold

While several methods exist for the synthesis of the isoquinoline core, a practical approach to this compound can be envisioned starting from readily available isoquinoline through a multi-step synthesis. This proposed route involves the bromination of isoquinoline, followed by amination and a Sandmeyer-type reaction to introduce the acetyl group.

Protocol 1: Synthesis of 4-Bromoisoquinoline

Rationale: This protocol describes the electrophilic bromination of isoquinoline. The reaction is typically carried out at an elevated temperature in the presence of a suitable solvent.

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).[4]

  • Heat the mixture to approximately 180°C with stirring to obtain a clear solution.[4]

  • Slowly add bromine (0.22 mole) dropwise to the solution over a period of about 1 hour and 15 minutes.[4] Hydrogen chloride gas will evolve during the addition.

  • Continue heating and stirring the reaction mixture at 180°C for an additional 3-4 hours, or until the evolution of HCl gas ceases.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add a solution of sodium hydroxide to neutralize the excess acid.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain 4-bromoisoquinoline.

Protocol 2: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

Rationale: This protocol describes the nucleophilic substitution of the bromide in 4-bromoisoquinoline with an amino group using ammonia in the presence of a copper catalyst.

Materials:

  • 4-Bromoisoquinoline

  • Concentrated ammonium hydroxide solution

  • Copper (II) sulfate pentahydrate

  • Sodium hydroxide (NaOH) solution

  • Benzene or other suitable organic solvent for extraction

  • Anhydrous potassium carbonate

Procedure:

  • In a shaking autoclave, combine 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g).[3]

  • Heat the mixture to 165-170°C for 16 hours.[3]

  • After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the product with several portions of benzene.[3]

  • Dry the combined organic extracts over anhydrous potassium carbonate.

  • Concentrate the benzene solution and cool to induce crystallization.

  • Collect the precipitated 4-aminoisoquinoline by filtration. The product can be further purified by recrystallization from benzene.

Protocol 3: Synthesis of this compound from 4-Aminoisoquinoline (Proposed)

Rationale: This proposed protocol is based on the Sandmeyer-type reaction, where the amino group of 4-aminoisoquinoline is converted to a diazonium salt, which is then reacted with acetaldehyde oxime to introduce the acetyl group.

Materials:

  • 4-Aminoisoquinoline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Acetaldehyde oxime

  • Copper (I) salt (e.g., CuCl)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-aminoisoquinoline in a cooled solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of acetaldehyde oxime and a copper (I) salt.

  • Slowly add the cold diazonium salt solution to the acetaldehyde oxime solution with vigorous stirring.

  • Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Derivatization of the this compound Scaffold

The acetyl group of this compound is a versatile functional group for further chemical modifications. Below are protocols for the synthesis of chalcones and pyrimidines, two classes of compounds with significant therapeutic potential.

Protocol 4: Synthesis of Isoquinolin-4-yl Chalcones via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[5][6] This reaction proceeds via an aldol condensation followed by dehydration.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound and an equimolar amount of the desired substituted aromatic aldehyde in ethanol.

  • Cool the solution in an ice bath and slowly add a solution of NaOH or KOH with stirring.[5]

  • Continue stirring at a low temperature for 1-2 hours, then allow the reaction to proceed at room temperature for several hours, monitoring by TLC.[5]

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water until neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).[6]

Protocol 5: Synthesis of Pyrimidine Derivatives from Isoquinolin-4-yl Chalcones

Rationale: Chalcones, being α,β-unsaturated ketones, are excellent precursors for the synthesis of various heterocyclic compounds, including pyrimidines.[7][8] The reaction with guanidine or thiourea provides a straightforward route to 2-amino- or 2-mercaptopyrimidines, respectively.

Materials:

  • Isoquinolin-4-yl chalcone (from Protocol 4)

  • Guanidine hydrochloride or Thiourea

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Isopropanol

  • Acetic acid (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve the isoquinolin-4-yl chalcone and an equimolar amount of guanidine hydrochloride (for 2-aminopyrimidine) or thiourea (for 2-mercaptopyrimidine) in ethanol or isopropanol.

  • Add a solution of NaOH or KOH to the mixture and reflux for several hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with acetic acid to precipitate the pyrimidine derivative.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Application Notes: this compound Derivatives in Drug Discovery

Derivatives of the this compound scaffold, particularly chalcones and pyrimidines, have shown significant promise as anticancer agents and kinase inhibitors.

Anticancer Applications

Chalcones are known to exhibit a wide range of anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[7][8] Isoquinoline-containing chalcones have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The antitumor activity of these compounds is often attributed to their ability to induce oxidative stress and DNA damage in cancer cells.[5]

Kinase Inhibitor Applications

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The isoquinoline scaffold is a key component of several known kinase inhibitors.[1] Derivatives of this compound can be designed to target specific kinases by modifying the substituents on the chalcone or pyrimidine rings to optimize interactions with the ATP-binding pocket of the target kinase. For instance, pyrazolo[3,4-g]isoquinolines, which are structurally related to the derivatives described here, have been identified as potent inhibitors of kinases such as Haspin, CLK1, CDK9, and GSK3.[9]

Biological Evaluation Protocols

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 7: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Rationale: This is a luminescent kinase assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the microplate, including the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem[10]
Molecular Weight 171.20 g/mol PubChem[10]
CAS Number 40570-74-9ChemSigma[11]
Appearance Solid (predicted)
XlogP (predicted) 1.8PubChem[10]

Table 2: Representative Biological Activity of Isoquinoline-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
1b Haspin57[9]
1c Haspin66[9]
2c Haspin62[9]
3a CLK1101[9]
3a Haspin167[9]
3c CLK1218[9]
3c CDK9363[9]
3d GSK3260[9]

Note: The compounds in Table 2 are pyrazolo[3,4-g]isoquinolines and are presented as representative examples of the kinase inhibitory potential of the broader isoquinoline class.

Visualizations

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_bio_eval Biological Characterization Scaffold This compound Synthesis Derivatization Chalcone & Pyrimidine Synthesis Scaffold->Derivatization HTS High-Throughput Screening (e.g., Cytotoxicity Assay) Derivatization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Target_Val Target Validation (e.g., Kinase Assays) Lead_Opt->Target_Val In_Vivo In Vivo Studies Target_Val->In_Vivo Clinical_Candidate Clinical_Candidate In_Vivo->Clinical_Candidate

Caption: Drug discovery workflow using the this compound scaffold.

Kinase_Signaling_Pathway cluster_pathway Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Isoquinolin-4-yl Derivative (e.g., Chalcone, Pyrimidine) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by isoquinolin-4-yl derivatives.

References

  • El-Shorbagy, A., et al. (2022).[1][5][7] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. PubMed Central. [Link]

  • Jetir. (2019). SYNTHESIS OF CHALCONES. Jetir.Org. [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]

  • MDPI. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Teleb, M., et al. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. PubMed. [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • PrepChem.com. Preparation of 4-aminoisoquinoline. [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • MDPI. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • National Institutes of Health. (2022). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • MDPI. (2021). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

  • ResearchGate. (2012). Synthesis and biologic activities of some novel heterocyclic chalcone derivatives. [Link]

  • Google Patents. (2016).
  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • International Journal of Scientific & Technology Research. (2020). SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES. [Link]

  • MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. [Link]

  • ResearchGate. (2022). Synthesis and biological activity of some pyrimidine derivatives. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. (2024). Angular-Substituted[1][7]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. [Link]

  • ChemSigma. This compound [40570-74-9]. [Link]

  • Organic & Biomolecular Chemistry. (2023). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-(Isoquinolin-4-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-(Isoquinolin-4-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of this compound. Isoquinoline and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of many bioactive compounds.[1][2] The introduction of an acetyl group at the C4 position creates a versatile intermediate for further molecular elaboration. This document provides actionable solutions to common challenges encountered during its synthesis, focusing primarily on the Friedel-Crafts acylation route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, offering potential causes and validated solutions in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?

A1: This is a frequent issue in Friedel-Crafts acylations involving heterocyclic systems. The causes can be traced to several critical parameters:

  • Potential Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, Aluminum chloride (AlCl₃), is highly hygroscopic. Contamination with moisture will hydrolyze it, rendering it inactive and halting the reaction.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored in a desiccator. Ensure all glassware is oven-dried or flame-dried immediately before use and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Incorrect Stoichiometry. Isoquinoline has a basic nitrogen atom that readily complexes with the Lewis acid. This coordination deactivates the pyridine ring but is a necessary step.[3] At least one equivalent of Lewis acid is consumed by the substrate itself.

    • Solution: A molar excess of the Lewis acid is required. Typically, 2.2 to 2.5 equivalents are used: one equivalent to complex with the isoquinoline nitrogen, and the rest to catalyze the acylation. Carefully calculate and weigh your reagents.

  • Potential Cause 3: Insufficient Thermal Energy. While the initial complexation is exothermic, driving the electrophilic aromatic substitution to completion may require heating.

    • Solution: After the initial addition of reagents at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction, slowly warm the mixture to room temperature and then gently reflux if monitoring (e.g., by TLC) shows a sluggish reaction. The optimal temperature must be determined empirically but refluxing in a solvent like dichloromethane (DCM) or dichloroethane (DCE) is a common strategy.[4]

Q2: I've isolated a product, but my NMR spectrum is complex, suggesting a mixture of isomers. How can I improve regioselectivity?

A2: The formation of multiple isomers is a known challenge in the functionalization of the isoquinoline ring.

  • Potential Cause: Competing Acylation Positions. The isoquinoline ring system has multiple potential sites for electrophilic attack. While the Lewis acid's coordination to the nitrogen deactivates the pyridinic ring, acylation can still occur at C5 or C8 on the benzene ring, in addition to the desired C4 position.

    • Solution 1 (Reaction Control): Modulating the reaction conditions can influence the isomeric ratio. Using a bulkier Lewis acid or running the reaction at a lower temperature may favor one isomer over another due to steric hindrance.

    • Solution 2 (Purification): If a mixture is unavoidable, careful purification is key. Isomers of 1-(isoquinolin-yl)ethanone can often be separated using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is recommended. Monitor the fractions closely by TLC.

Q3: The reaction workup is problematic, leading to product loss or the formation of an inseparable emulsion. What is a reliable workup procedure?

A3: The workup for Friedel-Crafts reactions can be challenging due to the need to decompose the aluminum-product complex.

  • Potential Cause: Premature Hydrolysis or Incorrect pH. Dumping the reaction mixture directly into water can cause a violent, uncontrolled quench. If the final aqueous layer is not sufficiently acidic, the product (which is basic) may remain protonated and water-soluble. Conversely, if the pH is too high during the basic wash, aluminum hydroxides can precipitate, forming a gel-like emulsion.

    • Solution: The recommended procedure is a slow, controlled quench.

      • Cool the reaction vessel in an ice bath.

      • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes while keeping the product protonated and in the aqueous layer initially.

      • Separate the organic layer (which contains non-basic byproducts).

      • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 25% ammonia solution or 6M NaOH) until the pH is ~9-10 to deprotonate the product.[5]

      • The product should now precipitate or be extractable into an organic solvent like dichloromethane or ethyl acetate.

      • Perform multiple extractions to ensure complete recovery.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Low or No Yield check_reagents Check Reagent Quality (Anhydrous AlCl3, Dry Solvents) start->check_reagents Possible Cause check_stoich Verify Stoichiometry (>2.2 eq. AlCl3) start->check_stoich Possible Cause check_conditions Optimize Conditions (Temp, Time) start->check_conditions Possible Cause impurity Impure Product/ Mixture of Isomers purify Optimize Purification (Column Chromatography) impurity->purify Solution workup_issue Difficult Workup/ Emulsion protocol_workup Follow Controlled Quench Protocol (Ice/HCl) workup_issue->protocol_workup Solution

Caption: A troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedel-Crafts acylation of isoquinoline?

A1: The reaction proceeds through a classic electrophilic aromatic substitution mechanism, with some nuances due to the heterocyclic substrate.

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).

  • Lewis Acid-Base Complexation: Concurrently, the Lewis acid complexes with the lone pair of electrons on the isoquinoline nitrogen. This serves to deactivate the pyridine ring, making the benzenoid ring the more favorable site for electrophilic attack.

  • Electrophilic Attack: The acylium ion attacks the electron-rich C4 position of the isoquinoline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Aromatization: A weak base (e.g., the AlCl₄⁻ complex) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.

  • Workup: The final product is liberated from the aluminum complex during the acidic workup.

Reaction Mechanism Diagram

G cluster_0 1. Formation of Electrophile & Substrate Complexation cluster_1 2. Electrophilic Attack & Aromatization AcCl Acetyl Chloride Acylium Acylium Ion (CH3CO+) + AlCl4- AcCl->Acylium + AlCl3 AlCl3_1 AlCl3 Isoquinoline Isoquinoline Complex Isoquinoline-AlCl3 Complex Isoquinoline->Complex + AlCl3 AlCl3_2 AlCl3 Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - H+ Final_Product This compound Product_Complex->Final_Product Acidic Workup

Caption: Mechanism of the Friedel-Crafts acylation of isoquinoline.

Q2: Are there greener or alternative synthetic routes available?

A2: Yes, while Friedel-Crafts is a classic approach, modern synthetic chemistry emphasizes more sustainable methods. Researchers have explored microwave-assisted organic synthesis (MAOS) to accelerate reactions, often leading to higher yields and shorter reaction times with less solvent usage.[6][7] Additionally, alternative catalytic systems that are more tolerant to moisture or can be recycled are areas of active research.[8] For isoquinoline scaffolds in general, methods avoiding harsh acids, such as transition-metal-catalyzed cyclizations, are becoming more common.[2][9]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role. It must be anhydrous and inert to the strong Lewis acids used.

  • Dichloromethane (DCM): A common choice due to its low boiling point, making removal easy. However, its solvating power is moderate.

  • 1,2-Dichloroethane (DCE): Allows for higher reaction temperatures (reflux ~83 °C), which can be beneficial for less reactive substrates.

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions as it does not complex with AlCl₃, but it is highly flammable and toxic, making it less favorable today.

  • Nitrobenzene: Sometimes used for deactivated substrates due to its high boiling point and ability to dissolve the reaction complexes, but it is difficult to remove and toxic.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

Title: Synthesis of this compound via Friedel-Crafts Acylation

Materials & Equipment:

  • Reagents: Isoquinoline, Acetyl chloride (AcCl), Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM, anhydrous), 3M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, glassware for column chromatography.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Isoquinoline129.16202.58 g1.0
Aluminum Chloride133.34486.40 g2.4
Acetyl Chloride78.50221.55 mL1.1
Dichloromethane--100 mL-

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Add anhydrous dichloromethane (80 mL) to the flask, followed by the portion-wise addition of anhydrous aluminum chloride (6.40 g) while stirring. Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve isoquinoline (2.58 g) in 20 mL of anhydrous DCM and add it dropwise to the cold AlCl₃ suspension over 15 minutes.

  • Acylation: Add acetyl chloride (1.55 mL) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). If the reaction is slow, heat the mixture to a gentle reflux (approx. 40 °C) until the starting material is consumed.

  • Workup - Quench: Cool the reaction mixture back down to 0 °C. In a separate beaker, prepare a slurry of 100 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 50 mL). Discard the organic layers.

  • Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add 25% aqueous ammonia solution until the pH is approximately 9-10 (check with pH paper).

  • Workup - Final Extraction: Extract the basified aqueous layer three times with DCM (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

References

  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL3sFpU8hrTOloloCyRS_sCoOpjmJ8jXV4lmpjwHki61Xriu-Dk1gauMkRFuAZQm-GxGQXM89eE0ba1NMp9Httz6g-7zRCQ6oTN0zpiRtryrUZg1KaypNntFIF-7temRz8yOWehvaWU8Y3i3DqsvORng8eR70tGdmcuqZJB213ybxW-DIHjvfePLOLSXBjhjYI7Mv-HQ0xhs8-TIZ0e8PBDU34pGMR-7fwbjVKbmz5w3W2OQhE9L9C0H4YIt0-NHQ=]
  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-m9byby2pSzliFgtaHw9OJ4VSfghcIsrKF6INrYfy6O4ZQGmsGwR0XyUIxTPvfdQ18APjndjYyC9o9861mNf_ReXr5upKC74Mc3ZZb5kah9asIVTj_KEi8KAFYDYwznR1MYU6ChXPTO3yBnNMrz9zQT0ig7XyCZD67SG9XS5IxRYDyt10-qJLUhWGI9l9c2RROPfBWBYD2FZS1YYou1buTRb96A==]
  • Royal Society of Chemistry. Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjVlh0gHqjXl4B0Gl_fvUjdI6zxyfa0VQV48kfm_NHCl-tCeqKVLy_fjHYraIK2Wv3Spdngc5bq1wvGDD0vwmfKWMFHtlaTvWKnRyHQ8ygBeZiKXupZQkWlNiHfoSBopIrr6WlscDphQtjcFaq_xUxbqTPGSl3B5BmNM=]
  • Thieme. Synthesis of Isochromanones and Isoquinolines via Friedel–Crafts Cyclization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Lo-JKcmS7CLlA8VbKHbBAvfrZIO2SKjqIIjPtgDt8BymF4f4TZXWiNZrowx2bXqfRicCQXVxRoXwKASA6jLZKQJBr-Gkr_ud4QaaoHFOFHPa0gmiGrOnoIyF3xmN6tIWEktzGBC_3xlLCa906ItCtmxI3GyoEkvqSTLVx4ZzhjJYp7DIx-3V43s=]
  • Jinjing Chemical. Common isoquinoline synthesis reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPn0Qlf-IsP_DbDLbQ7cKNlNV4P2B82iK6g-vh3E_5J_HyrakHtKNW89nb_N59yox2EpUpTVOgQfiTOu-2y1O2P-jJEZmXQXXBcp8lQXdaGbj0qPnQvlBrq_1uxaW-WG8BjsFT6SrKm1hAYJs-SxHemE-SZNnRcCh2BJP77tEGm90S7TMHdWz0ZJKenKDr4igDUNw]
  • ChemSynthesis. 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLAIznxofTygCLuh_Mqy3tleuMwCAg2F1zJ7Snh8bapi3KHdoqW_GsM-a9-a6elU6rLz5boZiEG7KA0S_vf8Nojif2GeGxOtfh9d5wbTX2kAta57NAYMvcgVPiGJoeRlpf3MLtIney0UvpFCha86xIJjE27Lo_-MCNg==]
  • ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9HrM04TcJHkf2eWPmrdG2Woxzc4CBQrgtLmQ5skta-be9wcdvufqPpsYExSd8GVQq6b5CChZcJYFXc-infedyaAxJl-U2ikyY2PHXgt8M9N_TZNPF_jBFn5_LHqhia_PdagJPeg0JdysrEwX8pHBecQyK-78Kk3LXEtrAACjEP7SQxGXFnTVpUf2GoysALU-CmhSgVyTo_b93F9sixDOxeY1Ob61LhpKJlJVrABOOs5tWIE4ahxWMPeB2Sv2R]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxZ_ewqArnemXQBrP0D0Nl6bToCpxscC0FG10-2eFvHMxKNz9o76bchXiHyWwRfO4rrBJ7f4WC5K3ZmpdE66_uV3WPh1THVCd0PambMTEh8yK18IXdlEGgKMd0bknu2fekTxS_nacnpGO8XUWiugHMpNEz9ybYXdZ0Um_D9FVPlNk8EIud7d6-qY1SOwigUFW0LLTinPbRuBUlL918]
  • National Institutes of Health (NIH). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxwEQY_NXmn0tW1o0vWp-Fcb2YuRFfP-GrvyoYCQtYdJ1lJK1pINzu_5byPdwF_dTN8U7ePY1r1pq53fMVAuYG_EBJZCb_eh1ErjQYw02CdrZW272dm-INpsq1amhWWuIvFcDP7M8T20EZg==]
  • Organic Chemistry Portal. Isoquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LHkZgZYSB9TnpKBRLtf7-yXLwAbWLKOjGF4trsP9rNQgoSczaUEAm8mdpQtPf0ZoIGuWy5rmIXnZAdNWn84ZW4e8ZVDPlVyZdWiVNoYFeWO2ClFZM2_uusXUI07WpW_OuQki5xaB6nYAMvNBs0bRUXP-qf2NOVwgM4Halk63KpU0sEnzuqNithwdoGqSwds1]
  • National Institutes of Health (NIH). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumfqzSITbLBOiS1ZDuBKfpTpFtDWwS_HftUELadl7Bb5sBSUArjAkEn3KRQPzSkQA39NmX77zuQz5wxW-M759J1MIYfFi7rIlG71MbGrLGBsw-dCzOABZl7fGzueJE03FRPT22iTCLtFWIQ==]
  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeP41IgRNX4OOdODZ_JiwefVW-e3ZG9zZd5uwZ0lLQaoxhJuFQm5aR5nLp2CVvZ0xIqId1QiWOtXbF2Da3s-2qAVVzSSfonvkneJFYiZLv3kOyc8XzwKKE0xaiwqIpoAv5tPeH615pHKpAeHHlcQPN-DB6M3cDR3OM6KM=]
  • ChemSynthesis. Isoquinolines database - synthesis, physical properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93ZhYMiPjx00TaNyJ8FjeC2Qvy18n3slh7PMnbsmEFb9QA714rJy2i4Uwem4959IJap5CS_qC1iLi15S2cinXZyQ6yCZFN1mImRJu1qfKr6C82fR-79V8LCw9585Hy1kEiDycUcFUaEOO9j6c1-jSkL4ZhBoaeu8g4pTr]
  • Chemistry Online. Quinolines and isoquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4KyPtyM1kvi89ZYp4mNC029NtRJK21tLrTmYnb9_zxAibIREhNtimlQp5cWlG0s6RJdafgC33sVxu7EjVuwSKv2hF_c2ahvZuvhCY6XBjltQ6pWUNhFhSpGODSeYXnC6UpAPIlSRjyhsagNBzf59RS6Tk3eEN4bd9VsKDNDZlkn58XVIN9PQc-dVqB5hVihZojNrP86w]
  • Organic Chemistry Portal. Isoquinolone synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG1-DG6OYF97C48DPJSUM7JM7mOG2hrEWSg7kXEiutkMX7uDyRiGG37lnIGv2yyyrbxWxF3_GwTVTYjnfZzl1E7pPXNg2aec3opIF8L6bLvzGV2siwmtQxNa4eGKD1q-XmliNevLxZXnXoREAEaCMfxPNoTsSfnUk0WcK7Qj6Eaji9xIoqbhjOrM2_CG94MsCp]
  • National Institutes of Health (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkhah90krh_vizJ-kQvCJ1kD1KvGzJK7oTf-kQ6wPYPXMTWe1U4GFx6DKjiKZ3539CuSC5wVBM6eFFBPtK9Tj75tROe3VAKqBb-5McpBsT8_X3T4Ces3mke7xsaza0d-FRIdKOeRY9TXHNIr4=]
  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK5DNJYn0txLTk8-NwXNQ41v2XoSd8ZvZC_E5ytdIADQfMBnV9sa-SMFAMeX_cAMFwmnxPuAdo37oh0l865qcaHN58NMKAYZZEmBPr0aiNQ0euCqbbeeauLVr3WQvUrrCVCEwwhfyrfJHJFytjI1ovvZ4JS5BfhJwq9jLQ1yy4ipOybanI0JaGf506AoZ8jz9tlBaCQnq_SDEdra21PX_YXNAcJwkVUIkD4JFkaf-kkiEDq0nuvK0=]
  • ResearchGate. (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU14vFOkMGd7GEdiGKTgXoC-lXDSbQPY4QYzBNhmsc9-zEA1WAQThFFuQJWTge3Wx09D3eFojEwR2URzxCn9JjM9WKVghUBAs-VUfA6zJI7reyQhfQCDdNXXaSBnwcqwqMps2bCVxly9eXavjF_g3HK3yYQtbjjImAbYv8BG3v3fyG70JdGcYJuGfOd1IkIUr6PF5VeBdtpwjwi_gYTeE1Go06HQUxG48HscxVg5xTClsKVWnxBN4XuPZyyti_0_4C9S5Uza7ufZavG1ij_3DgqEZT5mAnmDrDiqvTCD_sQnElN1O8H3IpDch13w==]
  • ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bCk_ejpQF6lqKYGBDSgfYx64mzZSJ7n9TnRhVtH8ukJg3u0dIAkE7CuttDwCwCMjGnyFtXDPDPKEX2zDKVg2a8sRUPQ_ksuaW4nK0JEHs5ASE4c7BBMt7BB08DS784si1oapZGVPVgLJUcJATbSWOSyNgAN-Uk9xU9NXtuhx4AaYb5Ol888z3tpbJeC1KKkM2e8vLkXzNlk9_E_v]
  • MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUQzT-0w-K4azuDCJsuHS5jJj4aHbLhY49mxLQNXQ3PMTGdGoHvnCL8jfC94y-j-PInbZ8WkITOYE1FvZD98R_2KPgxlRbrh5-n4lVgWCU_d4MNZmPYCFDy-OtMJTPsOYSw==]
  • Google Patents. JPH01153679A - Purification of isoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKhJDDoqHqkUxv2STupNiRd_fTS3HCljDQ8WHBaOr2ev71hAgxfDULNr7x95o7kBKAnO-Qj6UDVW3qEWJHhq0i2jJhv45z7IL4R4ht4cpsMFPdCXJQc8z3zRO2ElmKA_-liDFRbmYJSk3Gnw==]
  • PubChem. 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHr3QTHIZwj3twnyllLm238CcikaTf3v6--DFmxKi6N8XNqNfuC-9JAi-_vs7HeMBBIztXwLSCELGpP1JbOU210UNQouS4bvZbxRPWnUM1azNOoR7o_XSsg5LI-j-9LSRGjFTDmSN7FpZizZzp]
  • Google Patents. CN103641780A - Method for purifying isoquinoline from crude product of coal tar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVKlkDjceqzMxH2NjaFWH0oqrxxQfdLY9ehxvFOaGp9kiJ-yzgRLa_erkRFv28U7xzEYq1OdCpcZt4RFXl8_dMWpSozkvEcltgJzCk-1cepKJR-OXABWVLqAXiai1vqW5nndO_b_OPqifgyQ==]
  • National Institutes of Health (NIH). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorBsFMbfaP_KZFF40UAa1G1HoGLCszijkF9jRGTAN2aNJ2BHwpFe4F0LLpYjm5W7PnjkEz2HU2jBCP96rKJTzkMCy7h8wIE_YjlUyeUZHU8mBDnT9RqV7m8_2bLsiCkUhsrK4t7BQQyo0cwU=]
  • Google Patents. WO2023156675A1 - Process for purification of linagliptin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIDrAdkAU0Y8k1X_MtjV10SI5aPluZdEQM7s2Jyy46Jg0wEwrD14Td7OXAPRCt9KjmpWVL84XEegMBLDeSLvJ_20NOfVFJSyhaiSf4C_hdBn42yb7W9wL2o7bxedAPk5RgjjcOt0qIHOzNQkUv]

Sources

Technical Support Center: Purification Techniques for 4-Acetylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. The following question-and-answer format directly addresses specific issues to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Column Chromatography Troubleshooting

Question 1: My 4-acetylisoquinoline is streaking or tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like 4-acetylisoquinoline on silica gel. The primary cause is the interaction between the basic nitrogen of the isoquinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to asymmetrical peak shapes and poor resolution.

Causality and Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the isoquinoline nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: A highly effective method is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.[1] A typical starting concentration is 0.5-1% (v/v) of the amine in the mobile phase. This neutralizes the acidic silanol groups, minimizing the strong interaction with your basic compound.[1]

  • Optimize the Mobile Phase:

    • Increase Eluent Polarity: Gradually increasing the polarity of your mobile phase can help to overcome the strong adsorption of 4-acetylisoquinoline to the silica. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can be very effective.[1]

    • Solvent Selection: Common solvent systems for compounds of this polarity include mixtures of hexane/ethyl acetate or dichloromethane/methanol. Experiment with different ratios to find the optimal mobile phase that provides a good retention factor (Rf) of around 0.25-0.35 on a TLC plate, as this often translates to good separation on a column.[2]

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds, as it has fewer acidic sites.[1]

Question 2: I'm running a column, but my 4-acetylisoquinoline is not moving off the baseline, even with a high concentration of polar solvent.

Answer:

This issue suggests that your compound is very strongly adsorbed to the stationary phase. While 4-acetylisoquinoline is moderately polar, this strong retention is likely due to the aforementioned interactions with acidic silica.

Troubleshooting Protocol:

  • Incorporate an Amine: As with peak tailing, the first step should be to add a small percentage (0.5-1%) of triethylamine to your eluent. This will significantly reduce the strong binding to the silica gel.

  • Increase Mobile Phase Polarity Systematically: If you are already using a polar solvent system like ethyl acetate/hexane, consider switching to a stronger eluent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Dry Loading vs. Wet Loading: If you are "wet loading" your sample (dissolving it in the mobile phase), the compound may be precipitating at the top of the column if its solubility in the initial eluent is low. Consider "dry loading":

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column. This technique ensures that the compound is introduced to the column in a fine, evenly distributed band.[2][3]

Recrystallization Troubleshooting

Question 3: I'm trying to recrystallize my crude 4-acetylisoquinoline, but it's "oiling out" instead of forming crystals. What's happening?

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[4] This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to separate from the solution at a temperature above its melting point. The presence of impurities can also lower the melting point of the crude product, making it more prone to oiling out.

Troubleshooting Protocol:

  • Increase Solvent Volume: The most common reason for oiling out is a solution that is too concentrated. Add more of the hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool slowly.[4]

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.[4]

  • Change the Solvent System: If the above methods fail, your chosen solvent may not be suitable.

    • Solvent Pairs: A two-solvent system can be very effective.[5] Dissolve the crude 4-acetylisoquinoline in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone). Then, while the solution is hot, slowly add a "poor" solvent in which it is less soluble (e.g., water or hexane) until you see persistent cloudiness. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

    • Solvent Selection: Based on the properties of isoquinoline, which is soluble in ethanol, acetone, and diethyl ether, and has low solubility in water, a good starting point for a solvent pair would be ethanol/water or acetone/hexane.[6]

Question 4: My recrystallization yielded a very low amount of purified 4-acetylisoquinoline. What could have gone wrong?

Answer:

A low yield from recrystallization can be attributed to several factors, most commonly using too much solvent or premature crystallization.[7]

Troubleshooting Protocol:

  • Minimize the Amount of Hot Solvent: The goal of recrystallization is to create a saturated solution at a high temperature. Using an excessive amount of hot solvent will mean that a significant portion of your product will remain dissolved in the mother liquor even after cooling.[7] Use just enough hot solvent to fully dissolve the crude product.

  • Prevent Premature Crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this:

    • Use a stemless funnel.

    • Keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate.

    • Use a small amount of extra hot solvent to wash the filter paper and funnel to recover any product that has crystallized prematurely.[8]

  • Recover Product from the Mother Liquor: If you suspect a significant amount of your product is still in the filtrate (mother liquor), you can try to recover it. Concentrate the mother liquor by boiling off some of the solvent and then allow it to cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

General Purity and Characterization

Question 5: My purified 4-acetylisoquinoline is a brownish or yellowish solid, but I expected a colorless compound. Is it impure?

Answer:

While pure isoquinoline is a colorless solid, many nitrogen-containing heterocyclic compounds can appear as off-white, yellow, or brownish solids due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions during synthesis.[6][9]

Troubleshooting Protocol:

  • Charcoal Treatment: If the discoloration is due to highly colored, polar impurities, a charcoal treatment during recrystallization can be effective.

    • After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

  • Re-purification: If the color persists, a second purification step may be necessary. If you initially purified by recrystallization, consider column chromatography, and vice-versa.

Experimental Protocols

Protocol 1: Column Chromatography of 4-Acetylisoquinoline

This protocol provides a general guideline for the purification of 4-acetylisoquinoline using silica gel column chromatography.

Materials:

  • Crude 4-acetylisoquinoline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), with the addition of 0.5% TEA.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 4-acetylisoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and evaporate the solvent to dryness.

    • Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of 4-Acetylisoquinoline

This protocol describes a general procedure for the purification of 4-acetylisoquinoline by recrystallization, using a solvent-pair system.

Materials:

  • Crude 4-acetylisoquinoline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-acetylisoquinoline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualized Workflows

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Acetylisoquinoline Col_Chrom Column Chromatography Crude->Col_Chrom If complex mixture Recryst Recrystallization Crude->Recryst If major product TLC_Analysis TLC Analysis Col_Chrom->TLC_Analysis Monitor fractions MP_Analysis Melting Point Analysis Recryst->MP_Analysis Check purity Pure_Product Pure 4-Acetylisoquinoline TLC_Analysis->Pure_Product MP_Analysis->Pure_Product NMR_Analysis NMR/MS Analysis Pure_Product->NMR_Analysis Confirm structure

Caption: General workflow for the purification and analysis of 4-acetylisoquinoline.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Oiling_Out Product 'Oils Out' Start->Oiling_Out Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Is solution too concentrated? Slow_Cool Cool Solution Slowly Oiling_Out->Slow_Cool Is cooling too rapid? Change_Solvent Use Solvent Pair (e.g., EtOH/Water) Oiling_Out->Change_Solvent Is solvent unsuitable? Add_Solvent->Slow_Cool Crystals_Form Pure Crystals Form Slow_Cool->Crystals_Form Change_Solvent->Slow_Cool

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Acetylated Isoquinolines.
  • Georg Thieme Verlag. (2014). Product Class 5: Isoquinolines. Science of Synthesis.
  • PubChem. (n.d.). 4-acetyl-2-methylisoquinolin-1(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylisoquinolin-1(2H)-one. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • SlideShare. (n.d.).
  • Organic Syntheses. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Org. Synth., 81, 98.
  • Google Patents. (n.d.).
  • YouTube. (2023).
  • University of Missouri–St. Louis. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 1(2H)
  • ResearchGate. (n.d.). Stability of nitromethyl isoquinoline 4.
  • PubChem. (n.d.). Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020).
  • Cheméo. (n.d.). Chemical Properties of Isoquinoline (CAS 119-65-3). Retrieved from [Link]

  • ResearchGate. (2013).
  • California State University, Sacramento. (n.d.).
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
  • Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4).

Sources

Technical Support Center: Optimization of 1-(Isoquinolin-4-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(isoquinolin-4-yl)ethanone, a key building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and functionalization at the C4-position is crucial for developing novel molecular entities.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Section 1: Strategic Synthesis Planning

Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?

A1: The synthesis of this compound can be broadly approached via two strategic pathways: direct C-H functionalization of the isoquinoline core or construction via a cross-coupling reaction. The optimal choice depends on precursor availability, scale, and the desired purity profile.

  • Direct C-H Acylation (e.g., Minisci Reaction): This is an atom-economical approach that introduces the acetyl group directly onto the isoquinoline ring. The Minisci reaction, a radical-based substitution, is particularly effective for electron-deficient heterocycles like isoquinoline.[1][2] It often provides a direct route but can sometimes suffer from regioselectivity issues, yielding mixtures of isomers.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Heck Reaction): These methods offer superior control and predictability. They typically involve a two-step process: synthesis of a 4-substituted isoquinoline precursor (e.g., 4-bromo or 4-boronic acid ester of isoquinoline) followed by coupling with a suitable partner. While longer, this strategy generally provides higher yields and cleaner reaction profiles.[3][4]

A decision-making workflow can help in selecting the appropriate strategy.

Synthetic Strategy Decision Tree start Goal: Synthesize This compound precursors Are 4-substituted isoquinoline precursors readily available? start->precursors scale Is the reaction for large-scale synthesis? precursors->scale No cross_coupling Pursue Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) precursors->cross_coupling Yes scale->cross_coupling Yes (for predictability) direct_acylation Consider Direct C-H Acylation (e.g., Minisci Reaction) scale->direct_acylation No (for rapid screening)

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly reliable for this transformation. The Suzuki-Miyaura coupling is a preferred method.

Q2: My Suzuki coupling reaction between 4-bromoisoquinoline and an acetyl source is giving low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings are a common issue that can almost always be traced back to a few key parameters: catalyst activity, base effectiveness, solvent choice, or reagent quality.[3][5]

Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart start Low Yield / Incomplete Reaction catalyst Is the Pd catalyst active? start->catalyst base Is the base appropriate and sufficiently strong? catalyst->base Yes sol_catalyst1 Use a fresh batch of catalyst. Consider a more active pre-catalyst. catalyst->sol_catalyst1 No reagents Are reagents (boronic ester, halide) pure and anhydrous? base->reagents Yes sol_base Switch to a stronger base (e.g., Cs2CO3, K3PO4). Ensure the base is finely powdered. base->sol_base No conditions Are temperature and time optimized? reagents->conditions Yes sol_reagents Recrystallize halide. Check boronic ester for degradation. Use anhydrous solvents. reagents->sol_reagents No sol_conditions Increase temperature incrementally. Monitor reaction by TLC/LC-MS to determine optimal time. conditions->sol_conditions No sol_catalyst2 Ensure proper deoxygenation to prevent catalyst decomposition. sol_catalyst1->sol_catalyst2

Caption: General troubleshooting workflow for Suzuki coupling.

Detailed Optimization Parameters:

ParameterRecommended ConditionCausality & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of ligand is critical. Phosphine ligands like PPh₃ or dppf stabilize the palladium center and facilitate the catalytic cycle. Catalyst loading is typically 1-5 mol%.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid/ester for transmetalation.[3] Stronger, more soluble bases like cesium carbonate can significantly accelerate the reaction.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners. Anhydrous conditions are crucial if using boronic esters sensitive to hydrolysis.[6]
Temperature 80-110 °CSufficient thermal energy is needed to drive the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Reaction Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation. The reaction mixture should be thoroughly deoxygenated.[6]

Section 3: Experimental Protocol

Q3: Can you provide a reliable, step-by-step protocol for a Suzuki-Miyaura synthesis of this compound?

A3: Absolutely. The following protocol describes the coupling of 4-bromoisoquinoline with a suitable acetylating agent via a boronic acid ester intermediate. This two-step approach ensures high regioselectivity.

Step 1: Miyaura Borylation of 4-Bromoisoquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).

  • Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can often be used in the next step without further purification.

Step 2: Suzuki Coupling with an Acetyl Synthon

This step is conceptual, as a direct coupling with an "acetyl boronic acid" is not standard. A more practical approach involves coupling with a vinyl equivalent followed by oxidation, or using a different acetylating cross-coupling reaction. For the purpose of this guide, we will illustrate a related reliable cross-coupling method.

Alternative Protocol: Stille Coupling with Acetyltributylstannane

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoisoquinoline (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene, followed by 1-(tributylstannyl)ethan-1-one (1.2 equiv).

  • Reaction: Heat the mixture to 110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts (forms insoluble fluorostannates). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

Section 4: Purification and Side Reactions

Q4: I've completed my reaction, but purification is difficult due to persistent impurities. What are the likely side products and how can I remove them?

A4: Impurities often arise from side reactions involving the starting materials or catalyst. Understanding these can simplify purification.

Common Impurities and Removal Strategies:

ImpurityLikely SourceIdentification (TLC/LC-MS)Purification Strategy
Unreacted 4-Bromoisoquinoline Incomplete reaction.Will have a different Rf value than the product.Standard silica gel chromatography is usually effective.
Homocoupled Isoquinoline (4,4'-biisoquinoline) Side reaction in Suzuki/Stille coupling, especially with excess catalyst or presence of oxygen.High molecular weight, non-polar byproduct.Can often be separated by careful column chromatography or recrystallization.
Debrominated Isoquinoline Reductive dehalogenation of the starting material.Rf value similar to isoquinoline itself.Difficult to separate from the product by chromatography alone. Recrystallization or preparative HPLC may be necessary.[7]
Residual Palladium Catalyst Incomplete removal during workup.Often visible as a black or grey solid.Filter the crude product solution through a plug of silica gel or activated carbon before concentration.
Tin or Boron Byproducts Residuals from Stille or Suzuki reagents.Can streak on TLC plates.Aqueous KF wash for tin.[8] For boron, an extractive workup with aqueous base followed by an acid wash can remove boronic acids.
Q5: My Friedel-Crafts acylation attempt on isoquinoline resulted in a complex mixture of products and very low yield of the desired C4 isomer. Why did this happen?

A5: Direct Friedel-Crafts acylation of isoquinoline is notoriously challenging for two main reasons:

  • Lewis Acid Complexation: The basic nitrogen atom of the isoquinoline ring readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[9] This deactivates the entire ring system towards electrophilic substitution, often requiring harsh conditions which lead to decomposition.

  • Poor Regioselectivity: When a reaction does occur, electrophilic attack on the deactivated isoquinolinium species preferentially happens on the benzene ring (at C5 and C8) rather than the pyridine ring. Acylation at C4 is electronically disfavored in this state.[10]

For these reasons, modern methods like the Minisci radical acylation or palladium-catalyzed cross-coupling are strongly recommended over classical Friedel-Crafts reactions for achieving C4-acetylation of isoquinoline.[2][11]

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride.
  • Royal Society of Chemistry. (n.d.). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.
  • Thieme. (2012).
  • PubMed. (n.d.). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline.
  • ACS Publications. (2023).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Benchchem. (n.d.). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Chem LibreTexts. (2014). The Suzuki Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.).
  • ScienceDirect. (n.d.). Isoquinoline.
  • Google Patents. (n.d.).

Sources

Technical Support Center: 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring Experimental Integrity

1-(Isoquinolin-4-YL)ethanone is a key building block in medicinal chemistry and drug discovery, valued for its isoquinoline core, a scaffold present in numerous pharmacologically active compounds.[1][2] The reliability and reproducibility of experimental outcomes are directly contingent on the stability and purity of this reagent. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage, handling, and stability assessment of this compound, structured to address practical, real-world laboratory challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Many suppliers recommend refrigeration. To prevent potential degradation from atmospheric components, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference-grade material.

Q2: What is the physical appearance of high-purity this compound?

A: High-purity this compound is typically a white to off-white solid.[4] A noticeable deviation from this appearance, such as significant yellowing or browning, may indicate degradation or the presence of impurities.

Q3: What are the primary signs of compound degradation?

A: Visual inspection can be the first indicator. Look for:

  • Color Change: A shift from white/off-white to yellow or brown.

  • Change in Physical State: Clumping or melting below its expected melting point (70-72°C) can indicate the presence of impurities or absorbed moisture.[5]

  • Analytical Discrepancies: The most definitive sign is the appearance of new peaks in chromatographic analyses (TLC, HPLC, LC-MS) or unexpected signals in NMR spectra.

Q4: Is this compound sensitive to air, light, or moisture?

A: While specific degradation kinetics are not extensively published, the isoquinoline moiety suggests potential sensitivities. The nitrogen atom in the isoquinoline ring makes the compound a weak base (pKa of the parent isoquinoline is 5.14) and potentially hygroscopic.[1][6]

  • Air (Oxygen): Aromatic heterocyclic compounds can be susceptible to oxidation over time, often catalyzed by light. This is a common cause of discoloration.

  • Moisture: As a hygroscopic solid, it can absorb water from the atmosphere, which may affect weighing accuracy and potentially promote hydrolysis over very long periods or under non-ideal conditions.

  • Light: Photodegradation is a risk for many complex organic molecules. It is highly recommended to store the compound in amber or opaque vials to protect it from light.

Q5: What solvents are recommended for preparing stock solutions, and what is their stability?

A: this compound is soluble in common organic solvents like DMSO, DMF, and alcohols.

  • Short-Term Use (hours to days): Solutions in high-purity DMSO or ethanol are generally suitable for immediate experimental use.

  • Long-Term Storage: For long-term storage of solutions, it is crucial to minimize degradation. Prepare concentrated stock solutions in anhydrous DMSO or ethanol, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in tightly sealed vials. Aqueous buffers are not recommended for long-term storage due to the risk of hydrolysis.

Troubleshooting Guide

This guide provides systematic approaches to resolving common experimental issues.

Problem 1: Compound Discoloration or Physical Change

You observe that your solid this compound, originally an off-white powder, has turned noticeably yellow and appears clumpy.

  • Underlying Cause: This is a classic sign of chemical degradation, likely due to oxidation from prolonged exposure to air and potentially accelerated by light or moisture. The clumping suggests moisture absorption.

  • Troubleshooting Steps:

    • Do Not Use for Sensitive Assays: Avoid using this material for quantitative or high-stakes biological assays, as the purity is compromised.

    • Purity Assessment: If the material is critical, assess its purity. Dissolve a small amount and analyze via Thin Layer Chromatography (TLC) against a known pure standard if available. An HPLC-UV analysis (see protocol below) is the preferred method to quantify the remaining parent compound and identify degradation products.

    • Purification (Advanced): If a significant amount of material is affected and it must be salvaged, purification via recrystallization or column chromatography may be possible, but requires significant analytical oversight to confirm the identity and purity of the recovered material.

    • Preventative Action: Discard the degraded material according to safety protocols.[7] Procure a fresh batch and implement stringent storage conditions immediately: store in an amber vial, preferably inside a desiccator, and backfill the container with an inert gas like argon before sealing.

Problem 2: Unexpected Peaks in HPLC/LC-MS Analysis

Your chromatogram shows the main peak for this compound, but also several smaller, unexpected peaks that are not present in the solvent blank.

  • Underlying Cause: These peaks could be (a) impurities from the manufacturer, (b) degradation products formed during storage, or (c) artifacts from the compound degrading in the analytical solvent or on the column.

  • Troubleshooting Workflow: The following workflow can systematically identify the source of the impurity.

G start Unexpected Peaks in HPLC/LC-MS check_solvent Step 1: Analyze Solvent Blank start->check_solvent check_fresh Step 2: Prepare Fresh Solution from Solid & Re-analyze check_solvent->check_fresh Peaks NOT in blank time_study Step 3: Time-Course Study (t=0 vs t=24h in solvent) check_fresh->time_study Peaks STILL present conclusion_storage Conclusion: Solid compound has degraded during storage. check_fresh->conclusion_storage Peaks GONE conclusion_impurity Conclusion: Peaks are likely manufacturing impurities. time_study->conclusion_impurity Peak areas STABLE conclusion_degradation Conclusion: Compound is degrading in solution. time_study->conclusion_degradation Peak areas INCREASE

Caption: Troubleshooting workflow for identifying impurity sources.

Quantitative Data & Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[5][8]
Molecular Weight 171.20 g/mol [5][9]
Physical Appearance White to off-white solid[4]
Melting Point 70-72 °C[5]
Boiling Point 179 °C at 22 mmHg[5]
pKa (Predicted) 3.20 ± 0.10[5]
Recommended Storage Cool, dry, well-ventilated, protected from light, inert atmosphere[3][10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

Objective: To assess the purity of this compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate standards at lower concentrations (e.g., 0.1, 0.05, 0.01 mg/mL) to establish linearity and the limit of detection.

  • Sample Preparation:

    • Prepare a sample of the material to be tested at 1 mg/mL using the same diluent.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or a wavelength maximum determined by UV-Vis scan).

  • Analysis:

    • Inject the solvent blank, followed by the standards and the sample.

    • Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc HPLC-UV Analysis (C18 Column) prep_std->hplc prep_sample Prepare Test Sample prep_sample->hplc integrate Integrate Peaks hplc->integrate calculate Calculate Purity % integrate->calculate

Caption: Workflow for HPLC-based purity assessment.

References

  • ChemSynthesis. (n.d.). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Isoquinolin-1-yl)ethan-1-one | C11H9NO | CID 13157214. Retrieved from [Link]

  • PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone | C11H13NO2 | CID 140865-97-0. Retrieved from [Link]

  • Th. Geyer. (2024). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | C18H19NO | CID 169452751. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Acetylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and questions that arise during its synthesis, with a focus on identifying and mitigating impurities. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-acetylisoquinoline and what are their associated impurity profiles?

There are two main strategies for synthesizing 4-acetylisoquinoline, each with its own set of potential impurities.

Strategy 1: Friedel-Crafts Acylation of Isoquinoline

This is a direct approach where isoquinoline is acylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Mechanism Overview: The Lewis acid activates the acetylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich isoquinoline ring.

  • Common Impurities:

    • Positional Isomers: Friedel-Crafts acylation of isoquinoline can lead to a mixture of isomers. While the C5 and C8 positions are generally favored due to electronic effects, acylation at other positions, including the desired C4, can occur. The exact ratio is highly dependent on reaction conditions.[1]

    • Di-acylated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acetyl group can be added to the isoquinoline ring.

    • Unreacted Isoquinoline: Incomplete reaction will leave residual starting material.

    • Hydrolysis Products: Acetyl chloride can hydrolyze to acetic acid, which will be present in the crude product.

    • Complexes with Lewis Acid: The basic nitrogen of the isoquinoline ring forms a complex with the Lewis acid, which can complicate the reaction and work-up.[2]

Strategy 2: Palladium-Catalyzed Cross-Coupling of a 4-Haloisoquinoline

This approach involves the use of a pre-functionalized isoquinoline, such as 4-bromoisoquinoline or 4-chloroisoquinoline, which is then coupled with an acetyl source. Common methods include Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent).

  • Mechanism Overview: These reactions proceed through a catalytic cycle involving oxidative addition of the haloisoquinoline to a palladium(0) complex, transmetalation with the organometallic acetyl source, and reductive elimination to yield the final product.

  • Common Impurities:

    • Homocoupling Products: The organometallic reagent can couple with itself to form byproducts (e.g., biacetyl from the acetyl source). Similarly, the 4-haloisoquinoline can undergo homocoupling to form 4,4'-biisoquinoline.

    • Protodehalogenation Products: The 4-haloisoquinoline can be reduced to isoquinoline, especially in the presence of trace amounts of water or other proton sources.

    • Unreacted 4-Haloisoquinoline: Incomplete reaction is a common source of impurity.

    • Residual Catalyst and Ligands: Trace amounts of the palladium catalyst and its ligands will be present in the crude product.

    • Byproducts from the Organometallic Reagent: For example, in Stille coupling, toxic organotin byproducts are generated and must be carefully removed.[1]

Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture of Isomers in Friedel-Crafts Acylation

Symptoms:

  • NMR or GC-MS analysis of the crude product shows multiple signals corresponding to different acylated isoquinoline isomers.

  • The isolated yield of the desired 4-acetylisoquinoline is significantly lower than expected.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Lewis Acid Complexation The lone pair on the isoquinoline nitrogen complexes with the Lewis acid, deactivating the ring towards electrophilic attack and potentially directing acylation to undesired positions.[2]1. Use of a Protective Group: Consider protecting the nitrogen atom prior to acylation. However, this adds extra steps to the synthesis. 2. Inverse Addition: Add the isoquinoline to a pre-formed complex of the acetylating agent and Lewis acid to maintain a high concentration of the active electrophile. 3. Stoichiometry of Lewis Acid: Use a stoichiometric excess of the Lewis acid to ensure enough is available to both complex with the nitrogen and catalyze the reaction.
Reaction Temperature Higher temperatures can lead to lower regioselectivity and the formation of more byproducts.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC or HPLC.
Choice of Solvent The solvent can influence the reactivity and selectivity of the reaction.Non-polar, aprotic solvents like dichloromethane (DCM) or carbon disulfide are generally preferred. Nitrobenzene can also be used, but its high boiling point can make removal difficult.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and anhydrous DCM.

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 equivalents). Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Reaction: Dissolve isoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled suspension over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Persistent Impurities in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • HPLC or GC-MS analysis shows the presence of isoquinoline, 4,4'-biisoquinoline, or unreacted 4-bromoisoquinoline in the final product.

  • The final product is difficult to purify by crystallization alone.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Inefficient Transmetalation The transfer of the acetyl group from the organometallic reagent to the palladium center is slow or incomplete.1. Choice of Ligand: Use a more electron-rich and sterically bulky phosphine ligand to promote reductive elimination. 2. Additives: For Stille coupling, the addition of a copper(I) co-catalyst can accelerate the transmetalation step.
Catalyst Decomposition The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.1. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst. 2. Ligand-to-Metal Ratio: Maintain an appropriate ligand-to-palladium ratio to stabilize the catalytic species.
Presence of Protic Impurities Trace amounts of water or other protic impurities can lead to the protodehalogenation of the starting material.Use rigorously dried solvents and reagents. Consider adding a mild, non-nucleophilic base to scavenge any protons.

Experimental Protocol: Stille Coupling for 4-Acetylisoquinoline

  • Preparation: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 equivalent), the organotin reagent (e.g., acetyltributyltin, 1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Degassing: Add anhydrous and degassed toluene. Degas the reaction mixture again by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite, wash with an organic solvent, and separate the layers. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Analytical Methods for Impurity Profiling

A multi-technique approach is essential for the comprehensive analysis of impurities in 4-acetylisoquinoline synthesis.

Technique Application Key Considerations
HPLC Quantitative analysis of the main component and separation of polar and non-polar impurities.Use a gradient elution method with a C18 column. A mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.
GC-MS Identification of volatile impurities, including residual solvents and low-boiling point byproducts.A standard non-polar column (e.g., DB-5) is suitable. The mass spectrometer allows for the identification of unknown peaks based on their fragmentation patterns.
NMR (¹H and ¹³C) Structural elucidation of the final product and identification of major impurities.¹H NMR is particularly useful for identifying and quantifying isomeric impurities by integrating characteristic signals.[3][4]
LC-MS Identification of non-volatile impurities and byproducts.Provides molecular weight information for peaks observed in the HPLC chromatogram, aiding in their identification.

Visualization of Synthetic Pathways and Impurity Formation

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Coupling Palladium-Catalyzed Cross-Coupling isoquinoline Isoquinoline product_fc 4-Acetylisoquinoline isoquinoline->product_fc Major Route isomers Positional Isomers (5- and 8-acetyl) isoquinoline->isomers Side Reaction acetyl_chloride Acetyl Chloride / AlCl₃ acetyl_chloride->product_fc diacetyl Di-acetylated Isoquinoline product_fc->diacetyl Side Reaction haloisoquinoline 4-Bromoisoquinoline product_coupling 4-Acetylisoquinoline haloisoquinoline->product_coupling Major Route homocoupling 4,4'-Biisoquinoline haloisoquinoline->homocoupling Side Reaction protodehalogenation Isoquinoline (byproduct) haloisoquinoline->protodehalogenation Side Reaction acetyl_source Acetyl-SnBu₃ / Pd(0) acetyl_source->product_coupling

Caption: Synthetic routes to 4-acetylisoquinoline and major side products.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • SAGE Publications Inc. (2025).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size.
  • ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the....
  • PMC - NIH. (n.d.).
  • Wei, L., & Zhang, J. (n.d.).
  • RSC Publishing. (2025).
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (2025). Identifying and removing impurities from 4-(4-Ethoxybenzoyl)
  • NIH. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • KGROUP. (n.d.).
  • SciSpace. (n.d.). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
  • ResearchGate. (2025). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr..
  • PMC - NIH. (n.d.).
  • SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.
  • ResearchGate. (2025). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
  • PMC - NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines.

Sources

Technical Support Center: 1-(Isoquinolin-4-YL)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Isoquinolin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic ketone as a key building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides for specific reaction classes.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise in various reactions involving this compound. A systematic approach is often the most effective way to solve these problems.[1]

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields can be frustrating and often stem from a few key areas. Before drastically changing the reaction type, it's crucial to validate your existing setup.

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are fundamental.[1] The isoquinoline core and the acetyl group have distinct electronic properties that can influence the optimal conditions.

    • Recommendation: Perform small-scale trial reactions to systematically screen a range of temperatures and concentrations. Monitor reaction progress by TLC or LC-MS to establish an optimal reaction time, checking for product degradation if the reaction is left for too long.[1]

  • Purity of Starting Material & Reagents: this compound can contain residual impurities from its synthesis (e.g., other isoquinoline isomers, starting materials for cyclization). Solvents that are not anhydrous can hydrolyze sensitive reagents or intermediates.

    • Recommendation: Confirm the purity of your starting material by ¹H NMR and/or LC-MS. Always use solvents of the appropriate grade and ensure they are dry, especially for moisture-sensitive reactions like organometallic couplings or reductions with strong hydrides.

  • Atmospheric Contamination: Many organometallic catalysts and strong reducing agents are sensitive to oxygen and moisture.[1]

    • Recommendation: If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as degassing solvents and employing a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-supported catalyst or an insoluble base), poor mixing can lead to slow reaction rates and reduced yields.[1]

    • Recommendation: Ensure the stir rate is sufficient to maintain a uniform suspension. For viscous mixtures or large-scale reactions, consider mechanical stirring.

Workflow for Diagnosing Low Yields

Below is a systematic workflow to guide your troubleshooting process.

G start Low Yield Observed cond_check Verify Reaction Conditions (Temp, Time, Conc.) start->cond_check reagent_check Assess Reagent & Solvent Purity cond_check->reagent_check Conditions OK optimize Systematically Optimize Reaction Parameters cond_check->optimize Suboptimal atmosphere_check Ensure Inert Atmosphere (if required) reagent_check->atmosphere_check Purity OK reagent_check->optimize Impure/Wet Reagents workup_check Review Workup & Purification atmosphere_check->workup_check Atmosphere OK atmosphere_check->optimize Inadequate workup_check->optimize Losses Detected G start Suzuki Reaction Failed degas_check Did you thoroughly degas solvents and sparge the reaction vessel with inert gas? start->degas_check base_check Is the base appropriate and soluble? (e.g., K₂CO₃, K₃PO₄) degas_check->base_check Yes success Problem Solved degas_check->success No, Re-run with proper degassing (e.g., sparging or freeze-pump-thaw) catalyst_check Is the Pd catalyst/ligand system appropriate for the substrate? base_check->catalyst_check Yes base_check->success No, Try a different base (e.g., Cs₂CO₃) or ensure it is finely powdered. boronic_acid_check Is the boronic acid high quality? (Check for self-condensation) catalyst_check->boronic_acid_check Yes catalyst_check->success No, Consider a more active catalyst (e.g., Buchwald ligands/precatalysts). solvent_check Are reactants soluble in the chosen solvent system? boronic_acid_check->solvent_check Yes boronic_acid_check->success No, Use fresh boronic acid or convert to a boronate ester (e.g., pinacol). solvent_check->success No, Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to improve solubility.

Sources

Technical Support Center: Scaling the Synthesis of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Isoquinolin-4-YL)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in scaling this synthesis from the benchtop to pilot scale. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure robust and reproducible outcomes. Isoquinoline derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The successful and scalable synthesis of key intermediates like this compound is therefore a critical step in many drug discovery pipelines.[4]

Recommended Scalable Synthesis Protocol: Palladium-Catalyzed Acetylation

While several methods exist for the synthesis of isoquinolines, direct Friedel-Crafts acylation of the isoquinoline core is notoriously difficult.[2][5] The nitrogen atom in the ring acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution.[6][7]

A more reliable and scalable approach is the palladium-catalyzed Minisci-type C-H acetylation of isoquinoline using vinyl ethers as inexpensive and robust acetyl sources. This method avoids harsh acidic conditions and demonstrates good functional group tolerance.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC prep_reagents Reagent & Glassware Preparation degas Solvent Degassing prep_reagents->degas Inert Atmosphere charge_reactor Charge Reactor: Isoquinoline, Catalyst, Ligand, Base, Solvent prep_reagents->charge_reactor heat Heat to 80 °C charge_reactor->heat add_reagents Slowly Add Vinyl Ether & Oxidant heat->add_reagents monitor Monitor by HPLC/TLC add_reagents->monitor Stir for 12-24h cool Cool to RT monitor->cool Reaction Complete filter_catalyst Filter Catalyst (e.g., through Celite) cool->filter_catalyst extract Aqueous/Organic Extraction filter_catalyst->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography qc QC Analysis (NMR, MS, HPLC) chromatography->qc

Caption: High-level workflow for the synthesis of this compound.

Scalable Protocol Parameters
ParameterLab Scale (1 g Isoquinoline)Pilot Scale (100 g Isoquinoline)Rationale & Key Considerations
Isoquinoline 1.0 g (7.74 mmol)100 g (0.774 mol)Ensure high purity of starting material to avoid side reactions.
Ethyl Vinyl Ether 2.8 g (38.7 mmol, 5 eq)280 g (3.87 mol, 5 eq)Used in excess to drive the reaction. Must be added slowly at scale to control exotherm.
Pd(OAc)₂ 87 mg (0.387 mmol, 5 mol%)8.7 g (38.7 mmol, 5 mol%)Catalyst loading can sometimes be reduced upon optimization at scale.
Ag₂CO₃ (Oxidant) 4.2 g (15.5 mmol, 2 eq)420 g (1.55 mol, 2 eq)Silver salts are common but costly. Screening for cheaper oxidants (e.g., using TBHP) may be beneficial for large-scale campaigns.[2]
Solvent (Toluene) 40 mL4.0 LToluene is a good choice for its high boiling point and ability to azeotropically remove traces of water. Ensure it is thoroughly degassed.
Temperature 80 °C80 °CMaintain consistent internal temperature. Monitor for exotherms during reagent addition.
Reaction Time 12-24 hours12-24 hoursMonitor by HPLC. Reaction times should be consistent if parameters are well-controlled.
Typical Yield 65-75%60-70%A slight decrease in isolated yield is common upon scale-up due to transfer losses and handling.[9]

Troubleshooting Guide

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low to no yield is typically caused by issues with the catalyst, reagents, or reaction atmosphere.

  • Potential Cause 1: Catalyst Inactivation. Palladium catalysts are sensitive to oxygen. If your solvents and reaction vessel were not properly degassed, the Pd(OAc)₂ may have been oxidized, preventing it from entering the catalytic cycle.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup.

  • Potential Cause 2: Poor Reagent Quality. The starting isoquinoline may contain impurities that interfere with the reaction. The vinyl ether can polymerize over time if not stored correctly, and the oxidant (Ag₂CO₃) can degrade.

    • Solution: Verify the purity of your isoquinoline by NMR or GC-MS. Use freshly opened or redistilled ethyl vinyl ether. Store it in a cool, dark place. Ensure your silver carbonate is dry and has been stored properly.

  • Potential Cause 3: Incorrect Stoichiometry. An error in calculating reagent amounts, especially the catalyst or oxidant, will directly impact the yield.

    • Solution: Double-check all calculations for molecular weights and molar equivalents. Use a calibrated balance for accurate weighing, particularly for the palladium catalyst.

Troubleshooting Flowchart: Low Yield

G start Low / No Yield Observed check_atmosphere Was the reaction run under a strict inert atmosphere? start->check_atmosphere check_reagents Are all reagents pure and fresh? check_atmosphere->check_reagents Yes re_run_inert Action: Degas solvents rigorously and re-run. check_atmosphere->re_run_inert No check_temp Was the correct temperature maintained? check_reagents->check_temp Yes re_run_reagents Action: Verify reagent purity (NMR/GC-MS) and re-run. check_reagents->re_run_reagents No re_run_temp Action: Calibrate thermostat and monitor internal temp. check_temp->re_run_temp No consult Consult further (e.g., catalyst screening) check_temp->consult Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q2: The reaction stalls and does not go to completion, even after extended time. Why?

Answer: A stalled reaction often points to gradual catalyst death or the formation of an inhibitory species.

  • Potential Cause 1: Catalyst Decomposition. Over extended periods at elevated temperatures, palladium catalysts can slowly decompose into inactive palladium black. This is more likely if impurities are present.

    • Solution: While difficult to reverse mid-reaction, for future runs, consider a slightly lower temperature or adding a stabilizing ligand if not already using one. On a large scale, adding a second small portion of the catalyst after 12 hours could restart the reaction, but this should be tested on a small scale first.

  • Potential Cause 2: Product Inhibition. In some catalytic cycles, the product can coordinate to the metal center more strongly than the starting material, slowing down or stopping catalyst turnover.

    • Solution: This is an inherent mechanistic challenge. Running the reaction at a slightly higher dilution may disfavor product inhibition. However, this has implications for reactor volume and solvent cost at scale. It is a trade-off that must be optimized.

Q3: My purification by column chromatography is difficult, and the product is hard to separate from a persistent impurity. What is this impurity?

Answer: A common byproduct in Minisci-type reactions on heterocycles is the formation of regioisomers.

  • Potential Cause: Isomer Formation. While the C-4 position of isoquinoline is electronically favored for this reaction, some acylation can occur at other positions, such as C-1 or C-5, leading to isomers like 1-(isoquinolin-1-yl)ethanone. These isomers often have very similar polarities, making them difficult to separate via standard silica gel chromatography.

    • Solution 1: Optimize Reaction Selectivity. Varying the solvent, ligand, or oxidant can sometimes improve regioselectivity. For instance, reactions in more polar solvents might alter the electronic environment and favor one isomer over another.

    • Solution 2: Advanced Purification. If isomers are unavoidable, consider alternative purification techniques. Reverse-phase chromatography might provide better separation. Alternatively, recrystallization of the crude product could selectively crystallize the desired C-4 isomer if it is the major component and sufficiently crystalline.

    • Solution 3: Derivatization. In some cases, the mixture of isomers can be reacted to form derivatives (e.g., oximes or hydrazones) which may have different chromatographic properties, allowing for separation. The desired derivative can then be hydrolyzed back to the pure ketone.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard Friedel-Crafts acylation with acetyl chloride and AlCl₃?

Answer: This is a classic problem when working with nitrogen-containing heterocycles like isoquinoline or pyridine.[6] The lone pair of electrons on the nitrogen atom is a potent Lewis base. It will react preferentially with the strong Lewis acid catalyst (AlCl₃), forming a complex.[7] This coordination has two major negative effects:

  • Catalyst Sequestration: The AlCl₃ is tied up by the nitrogen and is no longer available to activate the acetyl chloride to form the necessary acylium ion electrophile.[10]

  • Ring Deactivation: The complexation places a positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring system towards electrophilic attack through inductive effects.[11][12]

Q2: What are the primary safety concerns when scaling up this synthesis?

Answer: When moving from grams to kilograms, several safety factors become more critical.

  • Exotherm Control: The reaction is exothermic. Adding reagents too quickly to a large, heated reactor can lead to a thermal runaway. Reagents must be added at a controlled rate, and the reactor must have adequate cooling capacity.

  • Reagent Handling: Toluene is flammable and has associated health risks. Large volumes should be handled in a well-ventilated area, and proper personal protective equipment (PPE) is mandatory. Palladium and silver compounds, while not highly toxic, should be handled with care to avoid inhalation of fine powders.

  • Pressure Management: The reaction should be conducted under a slight positive pressure of an inert gas. The system must be equipped with a pressure relief device (e.g., a bubbler) to prevent over-pressurization.

Q3: How does solvent choice impact a palladium-catalyzed reaction like this?

Answer: The solvent plays multiple critical roles in a catalytic reaction, and its choice is crucial for a successful scale-up.

  • Solubility: The solvent must keep the starting materials, catalyst, and key intermediates in solution at the reaction temperature to ensure a homogeneous reaction.

  • Boiling Point: The solvent's boiling point dictates the maximum operating temperature at atmospheric pressure. Toluene (b.p. 111 °C) is suitable for a reaction at 80 °C.

  • Catalyst Stability: The solvent can affect the stability and activity of the catalyst. Aprotic, non-coordinating solvents like toluene are often preferred for palladium catalysis as they do not interfere with the metal center.

  • Work-up: The solvent should be immiscible with water to facilitate easy extractive work-up and should be volatile enough for efficient removal post-reaction.

Q4: Are there greener or more cost-effective alternatives to the reagents listed in the protocol?

Answer: Yes, process development often involves optimizing for cost and environmental impact.[2]

  • Oxidant: Silver carbonate is effective but expensive. Research into replacing it with a cheaper oxidant like tert-butyl hydroperoxide (TBHP) or even using air (O₂) as the terminal oxidant could significantly reduce costs, though this would require substantial process optimization.[2]

  • Catalyst: While 5 mol% is a reasonable starting point, efforts should be made to lower the catalyst loading. High-turnover catalysts or the use of specific ligands can often allow for loadings below 1 mol%, drastically cutting costs associated with the precious metal.

  • Solvent: While toluene is effective, exploring greener solvent alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) could improve the environmental profile of the synthesis.[13]

References

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Stankova, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • Verma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]

  • Roy, D. K., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Retrieved from [Link]

  • Li, W., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. Retrieved from [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Szatmári, I., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Isoquinolines database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube. Retrieved from [Link]

  • Manivel, P., et al. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO). Retrieved from [Link]

  • Chemistry by Dr. Anand Lavale. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Reddit. (2024). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead?. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • MDPI. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • metabion. (n.d.). What is the synthesis scale and final yield?. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

Sources

Catalyst Selection for 4-Acetylisoquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-acetylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isoquinoline functionalization. We will move beyond simple protocols to explore the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for introducing an acetyl group at the C4 position of isoquinoline?

There are two main contemporary approaches to consider, each with distinct advantages and challenges:

  • Two-Step Cross-Coupling/Hydration Sequence: This is a robust and widely-used method. It typically involves a Sonogashira coupling of a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) with a terminal alkyne, such as trimethylsilylacetylene, followed by the hydration of the resulting alkyne to the desired acetyl group. This method offers high reliability and predictability.[1][2][3]

  • Direct C-H Functionalization: This is a more modern, atom-economical approach that aims to directly install the acetyl group onto the C-H bond of the isoquinoline core.[4][5] Methods like the Minisci reaction, which uses vinyl ethers as an acetyl source, can be effective but may present challenges with regioselectivity.[6][7]

Q2: How do I choose between a Palladium and a Copper catalyst for my synthesis?

The roles of Palladium (Pd) and Copper (Cu) are distinct and often complementary, particularly in the Sonogashira coupling.

  • Palladium (Pd): This is the primary catalyst. The Pd(0) active species undergoes oxidative addition with the 4-haloisoquinoline, activating it for coupling.[1][2][8] Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice often depends on the stability, ease of handling, and the need for in situ reduction from a Pd(II) to a Pd(0) state.[9]

  • Copper (Cu): In the classic Sonogashira reaction, Copper(I) iodide (CuI) is used as a co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper acetylide intermediate.[10][11] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[8]

  • Copper-Free Variants: While effective, the use of copper can sometimes lead to an undesirable side reaction: the homocoupling of the alkyne (Glaser coupling).[1][8] To avoid this and simplify purification, copper-free Sonogashira protocols have been developed. These reactions often require specific ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium center.[2][12]

Q3: What is the role of the phosphine ligand, and how do I select the right one?

Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition into inactive palladium black.

  • Steric Bulk: Bulky ligands like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) promote the formation of coordinatively unsaturated, highly reactive Pd(0) species, which is essential for the initial oxidative addition step.[2]

  • Electron-Donating Properties: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition step but can slow down the final reductive elimination. A balance is key.

  • Bidentate vs. Monodentate: While monodentate ligands like PPh₃ are common, bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer greater stability to the palladium complex, potentially leading to higher yields and lower catalyst loadings.[2]

Q4: How do solvent and base selection impact the reaction outcome in a Sonogashira coupling?

The choice of solvent and base is critical for reaction success and cannot be overlooked.

  • Base: The base's primary function is to deprotonate the terminal alkyne, making it nucleophilic.[11] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices as they are sufficiently basic and can also act as solvents.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free systems.

  • Solvent: The solvent must solubilize all reactants and facilitate the reaction. Aprotic polar solvents like DMF, acetonitrile, or THF are frequently used. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[3]

Synthetic Workflow & Catalyst Selection

The following diagram illustrates a typical decision-making process for synthesizing 4-acetylisoquinoline.

G start Start: Synthesize 4-Acetylisoquinoline strategy Choose Synthetic Strategy start->strategy two_step Two-Step: Cross-Coupling & Hydration strategy->two_step High Reliability & Substrate Scope direct_ch One-Step: Direct C-H Acetylation strategy->direct_ch Atom Economy & Step Efficiency sonogashira Sonogashira Coupling of 4-Haloisoquinoline two_step->sonogashira minisci Minisci-Type Reaction direct_ch->minisci catalyst_sono Select Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI (co-catalyst) - Amine Base (Et₃N) sonogashira->catalyst_sono catalyst_minisci Select Reagents: - Vinyl Ether (acetyl source) - Oxidant (e.g., K₂S₂O₈) - Acidic Conditions minisci->catalyst_minisci hydration Hydration of Alkyne (e.g., H₂SO₄, H₂O, HgSO₄) catalyst_sono->hydration product Final Product: 4-Acetylisoquinoline catalyst_minisci->product hydration->product

Caption: Decision workflow for 4-acetylisoquinoline synthesis.

Experimental Protocol: Sonogashira Coupling & Hydration

This two-step protocol is a reliable method starting from 4-bromoisoquinoline.

Step 1: Sonogashira Coupling of 4-Bromoisoquinoline with Trimethylsilylacetylene

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Degassing: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add degassed triethylamine (Et₃N, 3.0 eq) and degassed THF (as solvent). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-((trimethylsilyl)ethynyl)isoquinoline.

Step 2: Deprotection and Hydration

  • Deprotection: Dissolve the product from Step 1 in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours. After completion, remove the methanol in vacuo, add water, and extract with dichloromethane. Dry the organic layer and concentrate to obtain 4-ethynylisoquinoline.

  • Hydration: To a solution of 4-ethynylisoquinoline in a mixture of acetic acid and water, add a catalytic amount of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄).

  • Reaction: Heat the mixture at 80 °C for 2-3 hours.

  • Workup & Purification: Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. The crude product can be purified by column chromatography to yield the final 4-acetylisoquinoline.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) was not generated or has been oxidized. 2. Insufficiently Degassed Reagents: Oxygen is present, deactivating the catalyst. 3. Poor Quality Reagents: Halide is unreactive; base is wet.1. Use a Pd(0) precatalyst like Pd(PPh₃)₄ directly, or ensure conditions for in situ reduction of Pd(II) are adequate. 2. Improve degassing procedure for all solvents and liquid reagents (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. 3. Verify the purity of starting materials. Use freshly distilled solvents and bases.
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: Often caused by high temperatures or the presence of oxygen. 2. Incorrect Ligand-to-Metal Ratio: Insufficient ligand to stabilize the Pd center.1. Lower the reaction temperature. Ensure the system is strictly anaerobic. 2. Increase the ligand loading slightly (e.g., from 2:1 to 4:1 L:Pd ratio for PdCl₂(PPh₃)₂).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Promotes the oxidative dimerization of copper acetylides.[1][8] 2. High Copper Concentration: Can favor the homocoupling pathway.1. Rigorously exclude oxygen from the reaction. 2. Reduce the amount of CuI co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[2][12]
Incomplete Hydration of Alkyne Intermediate 1. Insufficient Catalyst: The Hg(II) catalyst may be deactivated. 2. Steric Hindrance: The alkyne may be sterically inaccessible.1. Increase the loading of HgSO₄ or use a more active hydration catalyst system. 2. Increase reaction time and/or temperature. Confirm the structure of the alkyne intermediate to ensure it is correct.

Sonogashira Catalytic Cycle

The mechanism involves two interconnected cycles for palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ (Oxidative Addition) pd0->pd_complex + R-X transmetal R-Pd(II)-C≡CR'(L)₂ (Transmetalation) pd_complex->transmetal + Cu-C≡CR' transmetal->pd0 product R-C≡CR' (Product) transmetal->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu-C≡CR' (Copper Acetylide) alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetal Feeds into Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[1][2][8]

References

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Sci-Hub. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Yao, T., et al. (2017). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications, 53(15), 2386-2389. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • PubMed. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209-4213. [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. [Link]

  • Chemical Reviews. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 724-1295. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • NROChemistry. (n.d.). Heck Coupling. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • YouTube. (2015). Heck reaction. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • ResearchGate. (n.d.). Rh-catalyzed pyrano[4,3,2-ij]isoquinoline synthesis. [Link]

Sources

Technical Support Center: Synthesis of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(isoquinolin-4-yl)ethanone. This guide is designed to provide practical, actionable solutions to common challenges encountered during the synthesis of this important isoquinoline derivative. Here, you will find troubleshooting advice in a direct question-and-answer format, a detailed experimental protocol, and data to help optimize your reactions, with a special focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

The synthesis of this compound, also known as 4-acetylisoquinoline, is most commonly achieved through a Friedel-Crafts acylation reaction on the isoquinoline core.[1] This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the isoquinoline ring using an acetylating agent in the presence of a Lewis acid catalyst.[2] Alternative modern methods might include transition-metal-free cross-dehydrogenative coupling (CDC) reactions with aldehydes.[3][4]

Q2: Why is regioselectivity a concern in the acylation of isoquinoline, and what directs the reaction to the C4-position?

Regioselectivity is a critical factor in the functionalization of the isoquinoline ring.[5] Isoquinoline is a bicyclic heteroaromatic compound with differing electron densities at various positions. Electrophilic substitution reactions, such as Friedel-Crafts acylation, are generally favored at the C5 and C8 positions of the benzene ring portion due to its higher electron density compared to the pyridine ring.[6] However, acylation at the C4 position can be achieved, and its success is often influenced by the specific reaction conditions, including the choice of Lewis acid and solvent. The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack. This deactivation is most pronounced at the positions alpha and gamma to the nitrogen (C1 and C3). The C4 position is less deactivated, making it a potential site for acylation under forcing conditions.

Q3: What is the role of the Lewis acid in the Friedel-Crafts acylation of isoquinoline?

In Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for activating the acetylating agent (e.g., acetyl chloride or acetic anhydride).[7] The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the reactive species that is then attacked by the electron-rich aromatic ring of the isoquinoline.[2] However, a complication in the acylation of nitrogen-containing heterocycles like isoquinoline is that the Lewis acid can also coordinate with the lone pair of electrons on the nitrogen atom.[8] This coordination deactivates the entire ring system towards electrophilic attack. Therefore, a stoichiometric amount or even an excess of the Lewis acid is often required to ensure that there is enough catalyst available to activate the acetylating agent.[2]

Q4: How does the choice of solvent impact the synthesis of this compound?

The solvent plays a multifaceted role in the Friedel-Crafts acylation of isoquinoline and can influence the reaction's yield, regioselectivity, and the formation of byproducts. Key solvent effects include:

  • Solubility of Reactants and Intermediates: The solvent must be able to dissolve the isoquinoline substrate, the Lewis acid-acetylating agent complex, and any reaction intermediates. Poor solubility can lead to a heterogeneous reaction mixture and low yields.[9]

  • Stabilization of Intermediates: The polarity of the solvent can affect the stability of the charged intermediates formed during the reaction. More polar solvents can stabilize the charged acylium ion and the sigma complex, potentially increasing the reaction rate.[5]

  • Complexation with the Lewis Acid: Some solvents can form complexes with the Lewis acid, which can either moderate or inhibit its catalytic activity. For example, solvents with lone pairs of electrons, like ethers, can compete with the acetylating agent for coordination to the Lewis acid.

  • Influence on Regioselectivity: The solvent can influence the regiochemical outcome of the reaction. While not extensively documented for isoquinoline acylation at the C4 position, studies on related aromatic systems have shown that solvent polarity can alter the ratio of kinetic versus thermodynamic products.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Deactivation of the Isoquinoline Ring: The Lewis acid catalyst is complexing with the nitrogen atom of the isoquinoline, deactivating the ring towards electrophilic attack.[8]2. Insufficiently Reactive Acetylating Agent: The chosen acetylating agent is not electrophilic enough under the reaction conditions.3. Poor Solubility of Reactants: The isoquinoline or the Lewis acid complex may not be fully dissolved in the chosen solvent.1. Increase the amount of Lewis acid: Use a stoichiometric excess of the Lewis acid (e.g., 2.5-3 equivalents) to ensure enough is available to both coordinate with the nitrogen and activate the acetylating agent.2. Use a more reactive acetylating agent: Acetyl chloride is generally more reactive than acetic anhydride.[1]3. Change the solvent: Switch to a solvent that provides better solubility for all reactants. Consider using a more polar solvent if solubility is an issue.
Formation of Multiple Isomers (e.g., C5 or C8 acylation) 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable C5 or C8 isomers.2. Solvent Effects: The solvent may be influencing the regioselectivity of the reaction.1. Modify the reaction temperature: Lower temperatures generally favor the formation of the kinetic product, which may be the desired C4 isomer in some cases. Experiment with a range of temperatures to find the optimal conditions.2. Screen different solvents: The polarity of the solvent can influence the product distribution. Compare results from non-polar solvents (e.g., carbon disulfide) and polar solvents (e.g., nitrobenzene).
Significant Formation of Byproducts (e.g., tar or polymerization) 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting materials or products, resulting in tar formation.2. Moisture in the Reaction: The presence of water will deactivate the Lewis acid and can lead to side reactions.3. Excessively Long Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote byproduct formation.1. Optimize the reaction temperature: Carefully control the temperature and consider running the reaction at a lower temperature for a longer period.2. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction progress: Use TLC or GC-MS to monitor the reaction and quench it once the starting material is consumed to avoid over-reaction.
Difficulty in Product Isolation and Purification 1. Product is Complexed with the Lewis Acid: The ketone product can form a stable complex with the Lewis acid, making workup difficult.[2]2. Product is a Salt: The product may be protonated and exist as a salt, making extraction into organic solvents challenging.1. Aqueous Workup: Carefully quench the reaction mixture by pouring it onto ice and water. This will hydrolyze the Lewis acid and break up the product complex.2. Neutralization: After the aqueous workup, carefully neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the isoquinoline nitrogen. This will allow the product to be extracted into an organic solvent.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol provides a general procedure for the synthesis of this compound. Optimization of the solvent, temperature, and reaction time may be necessary depending on the specific laboratory conditions and desired purity.

Materials:

  • Isoquinoline

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.5 equivalents).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add the chosen anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Formation of the Acylium Ion: Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension of aluminum chloride. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Isoquinoline: Dissolve isoquinoline (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. The optimal reflux temperature and time will depend on the solvent used and should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. The product may be in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic organic impurities.

  • Neutralization and Product Extraction: Carefully neutralize the acidic aqueous layer with a saturated sodium bicarbonate solution until the pH is basic. Extract the product from the neutralized aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

Reaction Mechanism

Friedel-Crafts Acylation of Isoquinoline cluster_activation Activation of Acetylating Agent cluster_acylation Electrophilic Aromatic Substitution cluster_workup Workup Acetyl_Chloride CH₃COCl Acylium_Ion CH₃CO⁺ + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Isoquinoline Isoquinoline Sigma_Complex Sigma Complex (at C4) Isoquinoline->Sigma_Complex + CH₃CO⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts acylation of isoquinoline.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield of This compound Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Solvent_Issue Is Solubility an Issue? Check_Conditions->Solvent_Issue Temp_Issue Is Temperature Optimized? Solvent_Issue->Temp_Issue No Change_Solvent Change Solvent Solvent_Issue->Change_Solvent Yes Byproduct_Issue Are Byproducts Observed? Temp_Issue->Byproduct_Issue Yes Optimize_Temp Optimize Temperature Temp_Issue->Optimize_Temp No Modify_Workup Modify Workup/ Purification Byproduct_Issue->Modify_Workup Yes Success Improved Yield Byproduct_Issue->Success No Change_Solvent->Temp_Issue Optimize_Temp->Byproduct_Issue Modify_Workup->Success

Caption: Troubleshooting workflow for low yield.

References

  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. Retrieved January 17, 2026, from [Link]

  • ChemSynthesis. (2025). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2023). Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes. Organic Letters. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved January 17, 2026, from [Link]

  • SAGE Publications Inc. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved January 17, 2026, from [Link]

  • Thieme. (n.d.). Isoquinoline. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved January 17, 2026, from [Link]

  • Química Orgánica. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. Retrieved January 17, 2026, from [Link]

  • ChemSynthesis. (n.d.). Isoquinolines database - synthesis, physical properties. Retrieved January 17, 2026, from [Link]

  • OUCI. (2021). High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. Journal of Molecular Graphics and Modelling. Retrieved January 17, 2026, from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (1976). Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Retrieved January 17, 2026, from [Link]

  • PubMed. (2015). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett. Retrieved January 17, 2026, from [Link]

  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Starbon (R) acids in alkylation and acetylation reactions: Effect of the Bronsted-Lewis acidity. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comprehensive Purity Analysis of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This guide offers a deep dive into the purity analysis of 1-(Isoquinolin-4-YL)ethanone, a key building block in the synthesis of various biologically active molecules. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a comprehensive framework for understanding and implementing a robust purity assessment strategy. We will explore the likely synthetic origins of this compound to anticipate potential process-related impurities, delve into its degradation pathways, and critically compare the analytical techniques best suited for its comprehensive characterization.

The Synthetic Landscape: Anticipating Process-Related Impurities

A thorough understanding of a compound's synthetic route is the cornerstone of effective impurity profiling. While multiple pathways to this compound exist, a plausible and common approach involves a cross-coupling reaction from a pre-functionalized isoquinoline. A likely precursor is 4-bromoisoquinoline, which can be synthesized from isoquinoline itself. The acetyl group is then introduced, often via a palladium-catalyzed reaction.

This synthetic strategy illuminates a spectrum of potential process-related impurities that must be considered during purity analysis:

  • Starting Materials: Unreacted 4-bromoisoquinoline and isoquinoline are primary suspects.

  • Reagents and Byproducts: Depending on the specific acylation method, reagents like acetyl chloride or acetic anhydride, and their corresponding byproducts, may be present.

  • Catalyst Residues: If a palladium-catalyzed cross-coupling is employed, residual palladium is a critical impurity to quantify, given its toxicological implications.

  • Isomeric Impurities: Friedel-Crafts acylation of isoquinoline, if used, can be complex. Electrophilic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions. Therefore, the formation of 1-(Isoquinolin-5-YL)ethanone and 1-(Isoquinolin-8-YL)ethanone as isomeric impurities is a significant possibility that must be analytically resolved.

Synthesis_Pathway Isoquinoline Isoquinoline Bromination Bromination (e.g., NBS, H2SO4) Isoquinoline->Bromination Bromoisoquinoline 4-Bromoisoquinoline Bromination->Bromoisoquinoline Acylation Palladium-Catalyzed Acylation (e.g., Acetylating agent, Pd catalyst, Base) Bromoisoquinoline->Acylation Target This compound Acylation->Target Isomers Isomeric Impurities (e.g., 5-acetyl and 8-acetyl derivatives) Acylation->Isomers StartingMaterial Unreacted Starting Materials (Isoquinoline, 4-Bromoisoquinoline) Acylation->StartingMaterial Catalyst Catalyst Residues (e.g., Palladium) Acylation->Catalyst HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject onto RP-HPLC system Filter->Inject Separate Gradient elution on C18 column Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Purity Calculate % Purity (% Area Normalization) Integrate->Purity Impurity Identify and quantify impurities Integrate->Impurity

A Comparative Guide to the NMR Characterization of 1-(Isoquinolin-4-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. 1-(Isoquinolin-4-yl)ethanone, a key building block in the synthesis of various biologically active molecules, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this compound, offering a comparative perspective with structurally related analogs to aid researchers in its definitive identification.

Introduction to the Structural Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities. The position of substituents on the isoquinoline ring system dramatically influences the molecule's biological and chemical properties. This compound, with its acetyl group at the C4 position, serves as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate and detailed characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity and purity of the final compounds. NMR spectroscopy stands as the most powerful and widely used technique for this purpose, providing a detailed fingerprint of the molecular structure.

Deciphering the ¹H and ¹³C NMR Spectra of this compound

The structural features of this compound give rise to a unique set of signals in its ¹H and ¹³C NMR spectra. The following analysis is based on typical chemical shifts observed for isoquinoline derivatives and related heterocyclic systems. It is important to note that the exact chemical shifts can vary depending on the solvent used and the concentration of the sample.[1][2]

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

  • Isoquinoline Ring Protons: The protons on the isoquinoline ring system typically resonate in the downfield region, from approximately 7.5 to 9.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the acetyl group.

    • H-1 and H-3: These protons, being adjacent to the nitrogen atom, are expected to be the most deshielded and appear at the lowest field.

    • H-5, H-6, H-7, H-8: The protons on the benzo-fused ring will exhibit complex splitting patterns due to spin-spin coupling.

  • Acetyl Group Protons: The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region, typically around 2.7 ppm.

¹³C NMR Spectral Analysis

The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and will appear at the far downfield end of the spectrum, typically in the range of 195-200 ppm.

  • Isoquinoline Ring Carbons: The carbon atoms of the isoquinoline ring will resonate in the aromatic region (approximately 120-155 ppm). The carbons directly attached to the nitrogen (C-1 and C-3) and the carbon bearing the acetyl group (C-4) will have distinct chemical shifts. Quaternary carbons (C-4a and C-8a) often show weaker signals.

  • Acetyl Group Carbon: The methyl carbon of the acetyl group will appear in the upfield region of the spectrum, typically around 25-30 ppm.

Comparative NMR Analysis with Structural Analogs

To provide a clearer understanding of the spectral features of this compound, a comparison with its structural isomers and the parent isoquinoline is invaluable.

CompoundKey ¹H Chemical Shifts (ppm, approximate)Key ¹³C Chemical Shifts (ppm, approximate)
This compound H-1/H-3: ~9.3-8.8; Aromatic H: ~8.2-7.6; CH₃: ~2.7C=O: ~198; Aromatic C: ~155-120; CH₃: ~26
1-(Quinolin-4-yl)ethanone H-2: ~8.9; Aromatic H: ~8.2-7.5; CH₃: ~2.7C=O: ~198; Aromatic C: ~150-122; CH₃: ~26
1-(Isoquinolin-1-yl)ethanone H-3: ~8.5; Aromatic H: ~8.2-7.5; CH₃: ~2.8C=O: ~201; Aromatic C: ~160-120; CH₃: ~26
1-(Isoquinolin-3-yl)ethanone H-1: ~9.3; H-4: ~8.5; Aromatic H: ~8.0-7.6; CH₃: ~2.8C=O: ~197; Aromatic C: ~153-120; CH₃: ~27
Isoquinoline H-1: 9.22; H-3: 8.53; Aromatic H: 7.9-7.5C-1: 152.7; C-3: 143.4; Aromatic C: ~136-120

Table 1: Comparative ¹H and ¹³C NMR Data for this compound and its Analogs. Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The position of the acetyl group significantly influences the chemical shifts of the adjacent protons and carbons. For instance, in 1-(Isoquinolin-1-yl)ethanone, the proximity of the acetyl group to the nitrogen atom leads to a more pronounced deshielding of the C-1 carbon compared to the C-4 carbon in the target molecule.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) directly in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Visualization of Key Structural Features

The following diagram illustrates the structure of this compound and highlights the key atoms for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy is essential for its use in research and development. This guide has provided a detailed analysis of its expected spectral features, a comparative overview with related structures, and a robust experimental protocol for data acquisition. By understanding the nuances of its NMR spectra, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J., 13(2):122. [Link]

Sources

A Comparative Analysis of the Biological Activities of 1-(Isoquinolin-4-YL)ethanone and 1-(Isoquinolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The position of substituents on the isoquinoline ring can dramatically influence the biological profile of the resulting molecule. This guide provides a comparative analysis of the biological activities of two positional isomers: 1-(Isoquinolin-4-YL)ethanone and 1-(Isoquinolin-1-YL)ethanone. While direct head-to-head comparative studies are limited, this document synthesizes available data on related derivatives to infer potential differences in their biological activities, focusing on anticancer, antimicrobial, and enzyme inhibitory properties.

Structural and Electronic Differences

The key distinction between this compound and 1-(isoquinolin-1-yl)ethanone lies in the position of the acetyl group on the isoquinoline ring. This seemingly minor structural change significantly alters the electronic distribution and steric hindrance around the functional group and the nitrogen atom of the isoquinoline core.

In 1-(isoquinolin-1-yl)ethanone , the acetyl group is positioned at the C1 carbon, immediately adjacent to the nitrogen atom. This proximity can lead to steric hindrance, potentially influencing its interaction with biological targets. Electronically, the C1 position is highly activated, which can affect the reactivity and binding affinity of the molecule.

Conversely, in This compound , the acetyl group is located at the C4 position on the benzene ring portion of the isoquinoline. This position is less sterically hindered compared to C1 and possesses a different electronic environment. The C4 position is known to be a promising point for chemical modifications to develop novel therapeutic agents.[2]

Structural_Comparison cluster_1 1-(Isoquinolin-1-YL)ethanone cluster_2 This compound mol1 mol2

Figure 1: Chemical structures of 1-(Isoquinolin-1-YL)ethanone and this compound.

Comparative Biological Activities

While direct comparative data is scarce, we can extrapolate potential differences in biological activity based on studies of related isoquinoline derivatives.

Anticancer Activity

Isoquinoline derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, cell cycle arrest, and inhibit key enzymes involved in cancer progression.[1]

  • 1-(Isoquinolin-1-YL)ethanone Derivatives: The substitution at the C1 position has been a focus for the development of anticancer agents. For instance, a study on substituted isoquinolin-1-ones demonstrated potent antitumor activity against various human tumor cell lines.[3] The proximity of the substituent at C1 to the nitrogen atom may play a crucial role in its interaction with biological targets like enzymes or DNA.

  • This compound Derivatives: The C4 position of the isoquinoline ring is also a strategic point for introducing functionalities to achieve anticancer activity. A technical overview of 4-substituted isoquinolines suggests this position is promising for developing novel therapeutic agents.[2] For example, 4-aminoquinoline derivatives have been investigated as potential anticancer agents.[4] While not a direct comparison, this highlights the potential of the C4 position in designing bioactive molecules.

Table 1: Postulated Anticancer Potential

IsomerPotential Mechanism of ActionSupporting Evidence for Related Derivatives
1-(Isoquinolin-1-YL)ethanone Enzyme inhibition, DNA intercalationSubstituted isoquinolin-1-ones show potent antitumor activity.[3]
This compound Modulation of signaling pathways4-Substituted isoquinolines are a promising class of anticancer agents.[2][4]
Antimicrobial Activity

The isoquinoline scaffold is present in many natural and synthetic compounds with antimicrobial properties.[5][6]

  • 1-(Isoquinolin-1-YL)ethanone Derivatives: The development of novel antimicrobial agents has included the synthesis of various 1-substituted isoquinoline derivatives. Studies have shown that functionalization at the C1 position can lead to compounds with significant antibacterial and antifungal activities.[7]

  • This compound Derivatives: Research into tricyclic isoquinoline derivatives, which can be synthesized from 4-substituted precursors, has revealed antibacterial properties against Gram-positive pathogens.[5] This suggests that the C4 position can be a key determinant for the antimicrobial profile of isoquinoline-based compounds.

Table 2: Postulated Antimicrobial Potential

IsomerPotential Spectrum of ActivitySupporting Evidence for Related Derivatives
1-(Isoquinolin-1-YL)ethanone Broad-spectrum antibacterial and antifungalFunctionalization at C1 yields potent antimicrobial agents.[7]
This compound Primarily Gram-positive bacteriaTricyclic derivatives from 4-substituted isoquinolines show antibacterial activity.[5]
Enzyme Inhibition

The ability of isoquinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.

  • 1-(Isoquinolin-1-YL)ethanone Derivatives: The position and nature of the substituent at C1 can significantly influence enzyme inhibitory activity. For instance, some 1-benzylisoquinoline derivatives have shown potential as acetylcholinesterase inhibitors.[8]

  • This compound Derivatives: Studies on 4-organoseleno-isoquinolines have demonstrated selective and reversible inhibition of monoamine oxidase B (MAO-B), suggesting that the C4 position is a viable site for designing enzyme inhibitors.[9]

Table 3: Postulated Enzyme Inhibition Potential

IsomerPotential Enzyme TargetsSupporting Evidence for Related Derivatives
1-(Isoquinolin-1-YL)ethanone Acetylcholinesterase1-Substituted isoquinolines exhibit enzyme inhibitory properties.[8]
This compound Monoamine Oxidase B (MAO-B)4-Substituted isoquinolines show selective enzyme inhibition.[9]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of these compounds.

Synthesis of Acetylisoquinolines

A general method for the synthesis of acetylisoquinolines involves the Friedel-Crafts acylation of isoquinoline. The ratio of the resulting 1- and 4-isomers can be influenced by the reaction conditions.

Synthesis_Workflow Start Isoquinoline Step1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) Start->Step1 Step2 Reaction Mixture (1- and 4-isomers) Step1->Step2 Step3 Chromatographic Separation Step2->Step3 Product1 1-(Isoquinolin-1-YL)ethanone Step3->Product1 Product2 This compound Step3->Product2

Figure 2: General synthetic workflow for acetylisoquinoline isomers.

Protocol: Friedel-Crafts Acylation of Isoquinoline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath and slowly add acetyl chloride.

  • Addition of Isoquinoline: Add a solution of isoquinoline in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 1- and 4-isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Assay_Workflow Start Seed Cancer Cells Step1 Treat with Compounds (Varying Concentrations) Start->Step1 Step2 Incubate (e.g., 48h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (e.g., 4h) Step3->Step4 Step5 Add Solubilizing Agent (e.g., DMSO) Step4->Step5 Step6 Measure Absorbance (e.g., 570 nm) Step5->Step6 Result Determine IC50 Value Step6->Result

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-(isoquinolin-1-yl)ethanone and this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Concluding Remarks and Future Directions

The positional isomerism of the acetyl group on the isoquinoline scaffold in this compound and 1-(isoquinolin-1-yl)ethanone is expected to have a profound impact on their biological activities. Based on the analysis of related compounds, it is plausible that both isomers will exhibit interesting pharmacological profiles, but likely with different potencies and target specificities.

The C1-substituted isomer may present steric constraints that could be leveraged for selective interactions with specific biological targets. In contrast, the C4-substituted isomer offers a less hindered and electronically distinct site for potential drug-receptor interactions.

To definitively elucidate the comparative biological activities of these two isomers, direct, head-to-head experimental evaluations are essential. Future research should focus on:

  • Parallel Synthesis and Characterization: Synthesizing both isomers under identical conditions to ensure purity and allow for direct comparison.

  • Comprehensive Biological Screening: Evaluating both compounds against a broad panel of cancer cell lines, microbial strains, and a diverse set of enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives of both isomers to understand the impact of further substitutions on their biological activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by each isomer to understand the basis of their biological effects.

Such studies will provide invaluable data for the rational design of novel and potent isoquinoline-based therapeutic agents.

References

  • Synthesis and structure-activity relationship of N-(2-arylethyl) isoquinoline derivatives as human scavenger receptor CD36 antagonists. European Journal of Medicinal Chemistry. [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Chemistry – A European Journal. [Link]

  • Synthesis and structure-activity relationship of N-(2-arylethyl) isoquinoline derivatives as human scavenger receptor CD36 antagonists. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. [Link]

  • Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules. [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. PubChem. [Link]

  • 4-Organoseleno-Isoquinolines Selectively and Reversibly Inhibit the Cerebral Monoamine Oxidase B Activity. Journal of Molecular Neuroscience. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. [Link]

  • Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]

Sources

A Comparative Guide to the Experimental Validation of 4-Acetylisoquinoline and its Isomeric Pyridyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural confirmation of heterocyclic ketones is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the experimental validation of 4-acetylisoquinoline, a significant scaffold in medicinal chemistry, with its isomeric analogues: 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine. By examining their synthesis and spectroscopic data side-by-side, this document aims to equip researchers with the critical insights needed to confidently identify and differentiate these important compounds.

The isoquinoline framework is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and antiviral properties. The introduction of an acetyl group, as in 4-acetylisoquinoline, can significantly modulate these biological effects, making its accurate characterization paramount.

This guide moves beyond a simple listing of data, delving into the causality behind experimental choices and providing a framework for the self-validating interpretation of spectroscopic results.

Comparative Analysis of Spectroscopic Data

The following sections detail the experimental data for 4-acetylisoquinoline and its pyridyl analogues. A comprehensive understanding of their distinct spectroscopic fingerprints is essential for their unambiguous identification.

4-Acetylisoquinoline: A Predicted Spectroscopic Profile

Despite extensive searches of chemical literature and databases, complete, experimentally verified spectroscopic data for 4-acetylisoquinoline could not be located. This presents a notable gap in the available analytical information for this compound. Therefore, this guide will provide a predicted spectroscopic profile for 4-acetylisoquinoline based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and mass spectrometry (MS). This predicted data will serve as a benchmark for comparison with the experimentally verified data of its acetylpyridine analogues.

Predicted ¹H NMR (Proton NMR) Data for 4-Acetylisoquinoline

The proton NMR spectrum of 4-acetylisoquinoline is expected to exhibit distinct signals corresponding to the protons of the isoquinoline ring system and the acetyl methyl group. The electron-withdrawing nature of the nitrogen atom and the carbonyl group will significantly influence the chemical shifts of the aromatic protons.

  • H1: The proton at position 1 is anticipated to be the most deshielded aromatic proton due to its proximity to the nitrogen atom, appearing as a singlet.

  • H3: The proton at position 3 will also be deshielded by the adjacent nitrogen and will likely appear as a singlet.

  • Aromatic Protons (H5, H6, H7, H8): These protons on the benzo-fused ring will appear in the aromatic region, with their chemical shifts and coupling patterns determined by their relative positions.

  • Acetyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR (Carbon-13 NMR) Data for 4-Acetylisoquinoline

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift.

  • Aromatic Carbons: The carbon atoms of the isoquinoline ring will resonate in the aromatic region, with carbons adjacent to the nitrogen atom (C1 and C3) being significantly deshielded.

  • Methyl Carbon (-CH₃): The carbon of the acetyl methyl group will appear at the most upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data for 4-Acetylisoquinoline

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • C-H Aromatic Stretch: Multiple sharp bands are anticipated above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: A band just below 3000 cm⁻¹ will correspond to the methyl group.

  • C=N and C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will be due to the isoquinoline ring.

Predicted Mass Spectrometry (MS) Data for 4-Acetylisoquinoline

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 4-acetylisoquinoline (C₁₁H₉NO, MW: 171.19 g/mol ). A prominent fragment ion would be expected from the loss of the methyl group ([M-15]⁺), resulting in a base peak at m/z 156. Another significant fragmentation pathway would be the loss of the entire acetyl group ([M-43]⁺), giving a peak at m/z 128.

Experimental Data for Acetylpyridine Isomers

In contrast to 4-acetylisoquinoline, comprehensive experimental data is readily available for its isomeric acetylpyridine analogues. These compounds serve as excellent models for understanding the influence of the nitrogen atom's position on the spectroscopic properties of the molecule.

Compound2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
Structure



CAS Number 1122-62-9[1]350-03-81122-54-9[2]
Molecular Formula C₇H₇NO[1]C₇H₇NOC₇H₇NO[2]
Molecular Weight 121.14 g/mol [1]121.14 g/mol 121.14 g/mol [2]
Spectroscopic Data Comparison of Acetylpyridine Isomers

The following tables summarize the experimentally determined spectroscopic data for 2-, 3-, and 4-acetylpyridine.

Table 1: ¹H NMR Data of Acetylpyridine Isomers (in CDCl₃)

Proton Assignment2-Acetylpyridine (δ, ppm)3-Acetylpyridine (δ, ppm)4-Acetylpyridine (δ, ppm)
-CH₃ 2.72 (s)2.65 (s)2.65 (s)
Pyridine H 8.68 (ddd, J = 4.8, 1.8, 0.9 Hz)9.18 (dd, J = 2.4, 0.8 Hz)8.80 (dd, J = 4.5, 1.6 Hz)
8.01 (dt, J = 7.8, 1.1 Hz)8.83 (dd, J = 4.8, 1.7 Hz)7.75 (dd, J = 4.5, 1.6 Hz)
7.85 (td, J = 7.7, 1.8 Hz)8.25 (ddd, J = 8.0, 2.3, 1.7 Hz)
7.46 (ddd, J = 7.6, 4.8, 1.2 Hz)7.44 (dd, J = 8.0, 4.8 Hz)

Data compiled from various sources and may show slight variations.

Table 2: ¹³C NMR Data of Acetylpyridine Isomers (in CDCl₃)

Carbon Assignment2-Acetylpyridine (δ, ppm)3-Acetylpyridine (δ, ppm)4-Acetylpyridine (δ, ppm)
C=O 200.2196.9197.4
-CH₃ 25.826.826.7
Pyridine C 153.6154.0150.9
149.0149.9143.9
136.8135.5121.3
127.2131.7
121.7123.7

Data compiled from various sources and may show slight variations.

Table 3: Key IR Absorption Bands of Acetylpyridine Isomers (cm⁻¹)

Functional Group2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
C=O Stretch ~1700~1690~1690
Aromatic C=C, C=N Stretch ~1580, 1470, 1430~1585, 1475, 1420~1600, 1550, 1410
C-H Aromatic Stretch >3000>3000>3000

Data represents typical ranges.

Table 4: Major Mass Spectrometry Fragments (m/z) of Acetylpyridine Isomers

Fragmentation2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
M⁺ 121121121
[M-CH₃]⁺ 106106106
[M-CO]⁺ 939393
Pyridine Cation 787878

Fragmentation patterns are generally similar for the isomers.

Experimental Protocols

To ensure the reproducibility of experimental results, the following detailed methodologies are provided for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Choose_Method Choose Method: Thin Film, KBr Pellet, or ATR Background Record Background Spectrum Choose_Method->Background Prepare Sample Sample_Spec Record Sample Spectrum Background->Sample_Spec Process_Spec Process Spectrum Sample_Spec->Process_Spec Identify_Bands Identify Characteristic Absorption Bands Process_Spec->Identify_Bands Functional Group\nDetermination Functional Group Determination Identify_Bands->Functional Group\nDetermination

Diagram 2: General workflow for IR analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized. For ESI, the sample solution is sprayed into the source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample in Volatile Solvent Ionize Ionize Sample (e.g., EI, ESI) Dissolve->Ionize Introduce Sample Separate Separate Ions by m/z Ratio Ionize->Separate Detect Detect Ions Separate->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Analyze_Peaks Analyze Molecular Ion and Fragment Peaks Generate_Spectrum->Analyze_Peaks Structural Information Structural Information Analyze_Peaks->Structural Information

Diagram 3: General workflow for MS analysis.

Conclusion

The comprehensive experimental validation of heterocyclic compounds is a critical step in ensuring the integrity of research in medicinal chemistry and drug development. While a complete experimental dataset for 4-acetylisoquinoline remains to be published, this guide provides a robust framework for its predicted spectroscopic characterization. The detailed experimental data and protocols for the isomeric acetylpyridines offer valuable comparative insights. It is our hope that this guide will not only aid researchers in the identification of these specific compounds but also serve as a methodological template for the rigorous validation of novel chemical entities.

References

  • PubChem. 2-Acetylpyridine. [Link]

  • PubChem. 4-Acetylpyridine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of a molecule is the bedrock of reliable and reproducible research. In this guide, we delve into the analytical cross-referencing of 1-(Isoquinolin-4-YL)ethanone, a key intermediate in medicinal chemistry. We will explore the expected analytical data, compare it with its structural isomers, and provide a framework for its unequivocal characterization.

The Importance of Structural Isomers in Drug Development

Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the molecular puzzle.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline ring and a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts of the isoquinoline protons are influenced by the electron-withdrawing nature of the acetyl group and the nitrogen atom.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift.

Comparative Analysis with Isomers:

The key to distinguishing between the isomers of acetylisoquinoline lies in the subtle differences in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. The substitution pattern on the isoquinoline ring will uniquely influence the electronic environment of each proton.

Table 1: Comparison of Basic Properties of Acetylisoquinoline Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound40570-74-9[1]C₁₁H₉NO171.20
1-(Isoquinolin-1-YL)ethanone58022-21-2[2]C₁₁H₉NO171.20
1-(Isoquinolin-3-YL)ethanone91544-03-5[3]C₁₁H₉NO171.20
1-(Isoquinolin-5-YL)ethanone54415-44-0[4]C₁₁H₉NO171.20
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.

Predicted Mass Spectrum for this compound:

Table 2: Predicted m/z values for adducts of this compound

AdductPredicted m/z
[M+H]⁺172.07570
[M+Na]⁺194.05764
[M-H]⁻170.06114
[M+NH₄]⁺189.10224

The fragmentation pattern in the mass spectrum will be crucial for distinguishing between isomers. The position of the acetyl group will influence the stability of the resulting fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of a compound and for separating mixtures of isomers. The choice of the stationary and mobile phases is critical for achieving good resolution.

For the separation of aromatic isomers like acetylisoquinolines, a stationary phase that allows for π-π interactions is highly recommended. Columns with pyrenylethyl or nitrophenylethyl bonded phases can provide unique retention characteristics for such compounds.[5]

Experimental Protocols

The following are detailed protocols for the analytical techniques discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Protocol 3: HPLC Analysis for Isomer Separation
  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: A reversed-phase column with a stationary phase capable of π-π interactions (e.g., a pyrenylethyl or nitrophenylethyl column). A standard C18 column may also be used, but may provide less resolution for these isomers.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation. A typical mobile phase could be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program:

    • Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over time.

    • A typical gradient could be from 10% B to 90% B over 20 minutes.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the isoquinoline ring has strong absorbance (e.g., 254 nm).

Visualizing the Workflow

A logical workflow is crucial for the systematic analysis and identification of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Cross-Referencing cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity >95% MS Mass Spectrometry Purification->MS HPLC HPLC Purity & Isomer Check Purification->HPLC Isomer_Data Comparison with Isomer Data NMR->Isomer_Data Literature_Data Literature & Database Comparison NMR->Literature_Data MS->Isomer_Data MS->Literature_Data HPLC->Isomer_Data Confirmation Unambiguous Structure Confirmation Isomer_Data->Confirmation Literature_Data->Confirmation

Caption: A typical workflow for the synthesis, purification, and analytical confirmation of this compound.

Conclusion

The definitive characterization of this compound requires a meticulous and multi-faceted analytical approach. While a complete public dataset of experimental spectra is currently elusive, this guide provides a robust framework for its analysis based on fundamental principles and comparative data from its isomers. By employing a combination of high-resolution NMR, mass spectrometry, and isomer-specific chromatography, researchers can confidently identify this important molecule and ensure the integrity of their scientific findings.

References

  • PubChemLite. This compound (C11H9NO). [Link]

  • Nacalai Tesque. HPLC Column for Structural Isomers. [Link]

Sources

Efficacy of 1-(Isoquinolin-4-YL)ethanone Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From potent anticancer agents to novel anti-inflammatory drugs, the versatility of the isoquinoline ring system continues to inspire the development of new therapeutic leads.[1][2][3] This guide provides a comparative analysis of the efficacy of 1-(Isoquinolin-4-YL)ethanone derivatives and structurally related compounds, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from closely related isoquinoline analogs to provide a valuable resource for researchers in drug discovery and development.

I. Anticancer Efficacy: A Case Study of Structurally Related Oxime Derivatives

The ketone functional group in this compound provides a versatile handle for chemical modification. One such modification, the formation of oximes and their derivatives, has been shown to yield compounds with significant anticancer activity. A study on chalcone- and oxime-containing compounds, which share structural similarities with modified this compound, reveals potent antiproliferative effects against a panel of human cancer cell lines.[4][5]

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative oxime derivatives against various human cancer cell lines. These compounds, while not direct derivatives of this compound, serve as a valuable proxy for understanding the potential of this chemical space.

Compound IDModificationCancer Cell LineIC50 (µM)
11g Oxime with 2-phenyl thiophenyl moietyA-375 (Melanoma)0.87[4]
MCF-7 (Breast)0.28[4]
HT-29 (Colon)2.43[4]
H-460 (Lung)1.04[4]
11e Oxime with 2-phenyl thiophenyl moietyA-375 (Melanoma)1.47[4]
MCF-7 (Breast)0.79[4]
HT-29 (Colon)3.8[4]
H-460 (Lung)1.63[4]
Foretinib (Control) -A-375 (Melanoma)1.9[4]
MCF-7 (Breast)1.15[4]
HT-29 (Colon)3.97[4]
H-460 (Lung)2.86[4]

Key Insights: The data demonstrates that the conversion of a ketone to an oxime derivative can lead to potent anticancer activity, with some compounds exhibiting greater potency than the established anticancer agent, Foretinib.[4] The structure-activity relationship (SAR) suggests that the presence of the oxime functional group in a specific configuration (Z configuration) and the nature of the aromatic substituent are critical for antiproliferative efficacy.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The following protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

II. Anti-inflammatory Efficacy: Insights from Isoquinoline-1-Carboxamide Derivatives

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Isoquinoline derivatives have shown promise as anti-inflammatory agents. A study on novel isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[8]

Comparative Anti-inflammatory Activity

The following table summarizes the effects of representative isoquinoline-1-carboxamide derivatives on the production of pro-inflammatory mediators.

Compound IDModificationEffect on IL-6 ProductionEffect on TNF-α ProductionEffect on NO Production
HSR1101 N-(2-hydroxyphenyl)Potent suppression[8]Potent suppression[8]Potent suppression[8]
HSR1102 N-(3-hydroxyphenyl)Potent suppression[8]Potent suppression[8]Potent suppression[8]
HSR1103 N-(4-hydroxyphenyl)Potent suppression[8]Potent suppression[8]Potent suppression[8]

Key Insights: These findings indicate that isoquinoline-1-carboxamides are effective inhibitors of key pro-inflammatory cytokines and nitric oxide. The position of the hydroxyl group on the N-phenyl ring appears to be a critical determinant of activity.[8] Notably, compound HSR1101 also reversed the LPS-suppressed production of the anti-inflammatory cytokine IL-10, suggesting a dual modulatory role in the inflammatory response.[8]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol describes a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Objective: To measure the effect of test compounds on NO production by LPS-stimulated macrophages or microglial cells.

Materials:

  • BV2 microglial cells or RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance with a sodium nitrite standard curve.

Griess_Assay_Workflow A Seed Cells and Treat with Compound B Stimulate with LPS A->B C Incubate for 24h B->C D Collect Supernatant C->D E Add Griess Reagent A D->E F Incubate 10 min E->F G Add Griess Reagent B F->G H Incubate 10 min G->H I Read Absorbance at 540nm H->I J Calculate Nitrite Concentration I->J

Caption: Workflow for measuring nitric oxide production using the Griess assay.

III. Signaling Pathways and Mechanisms of Action

The biological effects of isoquinoline derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

In the context of cancer, isoquinoline derivatives have been shown to target key pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives function as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11][12][13] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based anticancer agents.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of isoquinoline derivatives are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways.[8] LPS stimulation of immune cells like microglia leads to the activation of these pathways, resulting in the production of pro-inflammatory mediators. Isoquinoline-1-carboxamides have been shown to inhibit the phosphorylation of IκB and MAPKs, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.[8]

NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPKs->Inflammation

Caption: The NF-κB and MAPK signaling pathways, key targets for the anti-inflammatory effects of isoquinoline derivatives.

IV. Conclusion and Future Directions

This guide highlights the significant therapeutic potential of this compound derivatives and their structural analogs in oncology and inflammatory diseases. While direct comparative efficacy data for a homologous series of this compound derivatives is an area ripe for future investigation, the analysis of closely related compounds provides a strong rationale for their continued exploration. The provided experimental protocols offer a validated framework for the preclinical evaluation of these promising molecules. Future research should focus on synthesizing and systematically evaluating a library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further development.

V. References

  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Retrieved from [Link]

  • Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922.

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Lee, E. J., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2356.

  • RSC Advances. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • MDPI. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Retrieved from [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Retrieved from [Link]

  • ResearchGate. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

  • Wiley Online Library. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Retrieved from [Link]

  • MDPI. (2018). A Class of Promising Acaricidal Tetrahydroisoquinoline Derivatives: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2022). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]

Sources

The Cutting Edge of Cancer Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 4-Acetylisoquinoline Thiosemicarbazone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount challenge. Among the myriad of scaffolds explored, the isoquinoline nucleus has emerged as a privileged structure. This guide delves into a particularly potent class of isoquinoline derivatives: 4-acetylisoquinoline thiosemicarbazones. We will dissect their structure-activity relationships (SAR), compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is designed to be an in-depth technical resource, blending established scientific principles with practical, field-proven insights to accelerate your research and development efforts.

The Rationale: Why 4-Acetylisoquinoline Thiosemicarbazones?

Thiosemicarbazones (TSCs) are a class of compounds known for their diverse biological activities, including potent anticancer effects.[1][2][3] Their mechanism of action is often multifaceted, primarily revolving around their ability to chelate transition metal ions like iron and copper.[4] This chelation can lead to the inhibition of crucial enzymes such as ribonucleotide reductase, which is essential for DNA synthesis, and the generation of cytotoxic reactive oxygen species (ROS).[1][4]

The isoquinoline scaffold, when appended to a thiosemicarbazone moiety, creates a powerful tridentate ligand system (N,N,S) that is critical for metal chelation and subsequent biological activity.[1] Specifically, analogs derived from a 4-acetylisoquinoline precursor have shown remarkable potency, making their SAR a subject of intense investigation.

Deconstructing the Molecule: A Guide to Structure-Activity Relationships

The anticancer activity of 4-acetylisoquinoline thiosemicarbazone analogs is exquisitely sensitive to structural modifications at two key positions: the isoquinoline ring and the terminal amine of the thiosemicarbazone side chain.

The Influence of the Isoquinoline Ring

Modifications to the isoquinoline ring system have a profound impact on the compound's potency, likely by altering its electronic properties and ability to form stable complexes with metal ions.

  • Halogenation: Strategic placement of halogens, particularly fluorine, can significantly enhance anticancer activity. For instance, fluorination at the 6-position of the isoquinoline ring has been shown to increase potency by approximately three-fold compared to the unsubstituted analog.[5] In contrast, fluorination at the 4-position did not lead to a similar increase in activity.[5] This suggests that the position of the electron-withdrawing group is critical. Density functional theory (DFT) calculations have indicated that fluorination at the 6-position is beneficial for ligand-copper complex formation, stability, and the ease of metal-center reduction.[5]

  • Amino and Alkylamino Substitutions: The introduction of amino and methylamino groups at the 4-position of isoquinoline-1-carboxaldehyde thiosemicarbazones has yielded some of the most active compounds in in vivo studies.[6] Specifically, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone demonstrated significant efficacy against L1210 leukemia in mice.[6]

The Critical Role of the Thiosemicarbazone Side Chain

The terminal amine of the thiosemicarbazone moiety is a key determinant of biological activity.

  • N-Methylation: A clear trend has been observed with the degree of methylation at the 4'-amine position. A systematic study categorized analogs into three series: 4' primary amines, 4' secondary amines, and 4' tertiary amines.[5] The results unequivocally demonstrated that the 4' tertiary amines were the most active, with activity being potentiated by physiologically relevant levels of copper.[5] This highlights a cooperative effect between 4' amine methylation and the presence of copper.

The following diagram illustrates the key structural features influencing the activity of 4-acetylisoquinoline thiosemicarbazone analogs.

SAR_Diagram cluster_isoquinoline Isoquinoline Ring Modifications cluster_thiosemicarbazone Thiosemicarbazone Side Chain Isoquinoline Isoquinoline Core Position_6 Position 6: - Fluorination enhances activity Isoquinoline->Position_6 Substitution here is key Position_4 Position 4: - Fluorination shows no increase in potency - Amino/Methylamino groups can increase activity Isoquinoline->Position_4 Substitution here is also important Thiosemicarbazone Thiosemicarbazone Moiety Isoquinoline->Thiosemicarbazone Linked via acetyl group Terminal_Amine Terminal Amine (4'-position): - Tertiary amines are most active - Methylation is crucial Thiosemicarbazone->Terminal_Amine Modification here is critical

Caption: Key SAR points for 4-acetylisoquinoline thiosemicarbazone analogs.

Comparative Performance: A Data-Driven Analysis

The following table summarizes the in vitro antiproliferative activity of a series of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazone (HCT) compounds against the MIAPACA2 pancreatic cancer cell line. The data clearly illustrates the SAR principles discussed above.

CompoundIsoquinoline Substitution4'-Amine SubstitutionIC90 (+ 20 µM CuCl2) (nM)[5]
HCT-1 UnsubstitutedPrimary> 1000
HCT-2 4-FluoroPrimary> 1000
HCT-3 6-FluoroPrimary330
HCT-11 UnsubstitutedTertiary110
HCT-12 4-FluoroTertiary41.3
HCT-13 6-FluoroTertiary21.6

Analysis:

  • Effect of 4'-Amine Methylation: Comparing HCT-1 (primary amine) with HCT-11 (tertiary amine), both unsubstituted on the isoquinoline ring, reveals a dramatic increase in potency with the tertiary amine.

  • Effect of Isoquinoline Fluorination: In the primary amine series, 6-fluoro substitution (HCT-3) is significantly more potent than the unsubstituted (HCT-1) and 4-fluoro (HCT-2) analogs.

  • Synergistic Effects: The most potent compound, HCT-13, combines the two most favorable structural features: a 6-fluoro substituent on the isoquinoline ring and a tertiary amine on the thiosemicarbazone side chain.[5] This demonstrates a clear synergistic effect between these two modifications.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of 4-acetylisoquinoline thiosemicarbazone analogs is not attributed to a single mechanism but rather a cascade of events initiated by metal chelation.[4][5]

  • Copper-Dependent Cytotoxicity: The activity of these compounds is significantly potentiated by the presence of copper.[5] The thiosemicarbazone ligand chelates copper, forming a redox-active complex.

  • Mitochondrial Dysfunction and ROS Production: The copper-thiosemicarbazone complex targets the mitochondria, leading to dysfunction of the electron transport chain and a subsequent surge in reactive oxygen species (ROS).[5] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of cellular components.

  • DNA Damage Response: The increased ROS levels and potential direct interaction of the complex with DNA can induce DNA damage, activating DNA damage response (DDR) pathways.[5]

  • Nucleotide Pool Depletion: Some studies have shown that these compounds can selectively deplete guanosine nucleotide pools, further hampering DNA replication and repair.[5]

  • Apoptosis and Cell Cycle Arrest: The culmination of these cellular insults triggers programmed cell death (apoptosis) and/or cell cycle arrest, ultimately leading to the demise of the cancer cell.[3][7]

The proposed mechanism of action is depicted in the following workflow:

MoA_Diagram TSC Isoquinoline Thiosemicarbazone Complex Redox-Active TSC-Cu Complex TSC->Complex Cu Copper (Cu2+) Cu->Complex Mitochondria Mitochondrial Electron Transport Chain Dysfunction Complex->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Complex->ROS Guanosine_Depletion Guanosine Nucleotide Pool Depletion Complex->Guanosine_Depletion Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis & Cell Cycle Arrest DNA_Damage->Apoptosis Guanosine_Depletion->Apoptosis

Caption: Proposed mechanism of action for isoquinoline thiosemicarbazones.

Experimental Protocols: A Step-by-Step Guide

To facilitate the evaluation of novel 4-acetylisoquinoline thiosemicarbazone analogs, we provide the following detailed experimental protocols.

General Synthesis of 4-Acetylisoquinoline Thiosemicarbazone Analogs

This protocol outlines a general method for the synthesis of thiosemicarbazones from a 4-acetylisoquinoline precursor.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: - 4-Acetylisoquinoline derivative - Thiosemicarbazide derivative Reaction Condensation Reaction: - Solvent: Ethanol - Catalyst: Acetic acid (catalytic amount) Start->Reaction Purification Purification: - Filtration - Washing with ether - Recrystallization (if necessary) Reaction->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Pure Thiosemicarbazone Analog Characterization->Final_Product

Caption: General synthesis workflow for thiosemicarbazone analogs.

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve equimolar quantities of the appropriate 4-acetylisoquinoline derivative and the desired thiosemicarbazide in ethanol.

  • Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by filtration and wash with cold ethanol or diethyl ether to remove unreacted starting materials and impurities.

  • Further Purification (if necessary): If the product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Antiproliferative Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 or IC90 values using a suitable software package.

Conclusion and Future Directions

The 4-acetylisoquinoline thiosemicarbazone scaffold represents a highly promising platform for the development of novel anticancer agents. The structure-activity relationships are well-defined, with fluorination at the 6-position of the isoquinoline ring and the presence of a tertiary amine on the thiosemicarbazone side chain being key determinants of high potency. The copper-dependent, multi-pronged mechanism of action, involving ROS generation and mitochondrial dysfunction, offers potential for overcoming resistance to conventional chemotherapeutics.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the isoquinoline ring to further optimize potency and selectivity.

  • Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

  • Elucidating the precise molecular targets within the mitochondria and other cellular compartments.

  • Developing strategies to enhance the tumor-specific delivery of these compounds to minimize off-target toxicity.

By leveraging the insights presented in this guide, researchers and drug developers can make more informed decisions in the design and evaluation of the next generation of isoquinoline-based cancer therapies.

References

  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - NIH.
  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Publishing.
  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed.
  • (PDF)
  • Structure activity relationship of synthesized thiosemicarbazone derivatives.
  • Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition | Request PDF - ResearchG
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties.
  • Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed.
  • Investigation of the Biological Properties of (Hetero)
  • Synthesis of thiosemicarbazones 4a–f | Download Scientific Diagram - ResearchG
  • Structure activity relationship of the synthesized thiosemicarbazones.
  • Synthesis of 4‐quinoline‐thiosemicarbazone derivative with...
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI.
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC - PubMed Central.
  • (PDF)
  • Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed.
  • The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed Central.
  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combin
  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs - Semantic Scholar.

Sources

Benchmarking 1-(Isoquinolin-4-YL)ethanone: A Comparative Guide Against Known Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Hypothetical Benchmarking Study

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While the specific biological targets of many isoquinoline derivatives remain to be fully elucidated, the broader class is known to exhibit a wide range of pharmacological activities, including the inhibition of various kinases. This guide focuses on the hypothetical evaluation of 1-(Isoquinolin-4-YL)ethanone , a novel isoquinoline derivative, as a potential inhibitor of Rho-kinase (ROCK).

Given the absence of published biological data for this compound, this document serves as a comprehensive, albeit theoretical, framework for its initial characterization and benchmarking against well-established ROCK inhibitors. We will explore the established mechanisms of known inhibitors, detail the requisite experimental protocols for a thorough comparison, and provide the scientific rationale behind these methodological choices. This guide is intended to be a robust starting point for any research group aiming to profile this, or similar, novel compounds.

The Target: Rho-Kinase (ROCK) and Its Therapeutic Relevance

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, cancer, and neurological disorders.[4][5][6] Consequently, ROCK inhibitors have emerged as a promising class of therapeutics.[7][8]

Signaling Pathway Overview

The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that ultimately leads to the phosphorylation of Myosin Light Chain (MLC), a key event in actin-myosin-driven cellular contraction.[5] A primary mechanism for this is the ROCK-mediated phosphorylation and inhibition of Myosin Light Chain Phosphatase (MLCP), which would otherwise dephosphorylate MLC.[2][9][10]

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylation MLC->pMLC Contraction Cellular Contraction & Motility pMLC->Contraction

Figure 1: Simplified Rho-Kinase (ROCK) Signaling Pathway.

Comparative Landscape: Known ROCK Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. Here, we highlight several key ROCK inhibitors that represent different chemical scaffolds and clinical statuses.

InhibitorChemical ClassApproved Indication(s)Key Mechanistic Features
Fasudil IsoquinolinesulfonamideCerebral vasospasm (Japan, China)[9]Potent ROCK inhibitor, also inhibits other kinases like PKA and PKC.[6][11]
Netarsudil Amino-isoquinoline amideGlaucoma, Ocular Hypertension (USA)[5][12][13]Dual inhibitor of ROCK and norepinephrine transporter (NET).[14][15]
Ripasudil Fluoro-isoquinolineGlaucoma, Ocular Hypertension (Japan)[5][7]A potent and selective ROCK inhibitor.[7]
Y-27632 Pyridine derivativeResearch use onlyThe first small-molecule ROCK inhibitor, widely used as a research tool.[4]

Experimental Benchmarking Workflow

A comprehensive evaluation of this compound would involve a tiered approach, starting with in vitro biochemical assays, progressing to cell-based functional assays, and culminating in in vivo models of disease.

Benchmarking_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: In Vivo Validation T1_Biochem Biochemical Assays (IC50 Determination) T1_Selectivity Kinase Selectivity Profiling T1_Biochem->T1_Selectivity T2_Target Target Engagement Assays (pMLC Levels) T1_Selectivity->T2_Target T2_Phenotypic Phenotypic Assays (Cell Morphology, Migration) T2_Target->T2_Phenotypic T3_PK Pharmacokinetics (PK) & Bioavailability T2_Phenotypic->T3_PK T3_Efficacy Disease Models (e.g., Ocular Hypertension) T3_PK->T3_Efficacy

Figure 2: Tiered Experimental Workflow for Inhibitor Benchmarking.

Part 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory potential of this compound on ROCK activity and to assess its selectivity.

Protocol 1: ROCK Activity Assay (IC50 Determination)

Objective: To quantify the concentration-dependent inhibition of ROCK1 and ROCK2 by the test compound and established inhibitors.

Methodology Rationale: A non-radioactive, ELISA-based assay is a safe, high-throughput method for determining kinase activity.[3][16][17] This assay measures the phosphorylation of a specific ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Thr696.[3][17]

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with recombinant MYPT1.

  • Compound Preparation: Prepare a serial dilution of this compound, Fasudil, Netarsudil, Ripasudil, and Y-27632 in a suitable kinase buffer. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Kinase Reaction: Add recombinant active ROCK1 or ROCK2 enzyme to each well, followed by the test compounds.

  • Initiation of Reaction: Add ATP to each well to initiate the phosphorylation reaction. Incubate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate to remove excess reagents.

    • Add a primary antibody that specifically detects phosphorylated MYPT1 (pMYPT1-Thr696). Incubate for 60 minutes at room temperature.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes at room temperature.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the specificity of this compound for ROCK over other kinases.

Methodology Rationale: It is crucial to understand if the compound has off-target effects, which could lead to unforeseen side effects.[6] A broad kinase panel screen is the industry standard for determining selectivity.

Step-by-Step Protocol:

  • Panel Selection: Utilize a commercial kinase profiling service that offers a panel of several hundred kinases.

  • Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 1 µM or 10 µM).

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.

  • Data Analysis: Analyze the results to identify any off-target kinases that are significantly inhibited. A compound is generally considered selective if it shows >100-fold greater potency for the primary target compared to off-targets.

Part 2: Cellular Functional Assays

These assays aim to confirm that the biochemical inhibition of ROCK translates into a functional effect in a cellular context.

Protocol 3: Western Blot for Phosphorylated Myosin Light Chain (pMLC)

Objective: To measure the downstream effect of ROCK inhibition on its key substrate in a cellular environment.

Methodology Rationale: A reduction in the levels of phosphorylated MLC is a direct indicator of ROCK pathway inhibition within the cell.[2][14] Western blotting is a standard technique to quantify changes in protein phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human trabecular meshwork cells for glaucoma studies, or vascular smooth muscle cells) and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control inhibitors for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for pMLC.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pMLC signal to total MLC or a housekeeping protein (e.g., GAPDH) to determine the relative decrease in phosphorylation.

Protocol 4: Cell Morphology and Migration Assays

Objective: To assess the phenotypic consequences of ROCK inhibition.

Methodology Rationale: ROCK inhibitors are known to induce characteristic changes in cell morphology, such as the dissolution of stress fibers and cell rounding.[14] They also inhibit cell migration. The scratch wound healing assay is a straightforward method to assess cell migration.

Step-by-Step Protocol (Wound Healing Assay):

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the test compounds at various concentrations.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point. Calculate the percentage of wound closure over time for each treatment condition. Compare the migration rates between the compound-treated groups and the vehicle control.

Part 3: In Vivo Validation

The final stage of benchmarking involves evaluating the compound's efficacy in a relevant animal model.

Protocol 5: In Vivo Model of Ocular Hypertension

Objective: To determine if this compound can lower intraocular pressure (IOP) in an animal model.

Methodology Rationale: Given that several approved ROCK inhibitors are for glaucoma, an ocular hypertension model is a clinically relevant in vivo system.[5][13]

Step-by-Step Protocol:

  • Animal Model: Use a suitable animal model, such as Dutch Belted rabbits, which are commonly used for IOP studies.[15]

  • Baseline IOP Measurement: Acclimatize the animals and measure their baseline IOP using a tonometer.

  • Compound Administration: Administer a single topical dose of this compound, a known inhibitor like Netarsudil, and a vehicle control to the eyes of the rabbits.

  • IOP Monitoring: Measure the IOP at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for each treatment group. Compare the IOP-lowering effect and duration of action of this compound to the positive control.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous approach to benchmark the novel compound this compound as a potential ROCK inhibitor. By systematically progressing through in vitro biochemical and cellular assays to in vivo models, researchers can build a comprehensive profile of the compound's potency, selectivity, and functional activity. The comparative data generated against established inhibitors like Fasudil and Netarsudil will be critical in determining its potential as a therapeutic lead. Should this compound demonstrate promising activity in these initial studies, further investigation into its pharmacokinetics, toxicology, and efficacy in chronic disease models would be warranted.

References

  • Rho kinase inhibitor. Wikipedia. [Link]

  • Fasudil. Wikipedia. [Link]

  • Tanna, A. P., & Johnson, M. (2018). Rho Kinase Inhibitors for Glaucoma. Glaucoma Today. [Link]

  • Gheorghe, A., et al. (2021). Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. Journal of Clinical Medicine. [Link]

  • Yu, W., et al. (2020). Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. Journal of Neuroinflammation. [Link]

  • Li, Y., et al. (2023). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link]

  • Netarsudil. Grokipedia. [Link]

  • de la Torre, A., et al. (2016). Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rho Kinase (ROCK) Inhibitors Ophthalmology. GlobalRPH. [Link]

  • Netarsudil Ophthalmic Solution. StatPearls - NCBI Bookshelf. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]

  • The Effect of Topical Rho-kinase Inhibitors on Corneas of Patients With Fuchs Endothelial Corneal Dystrophy. ClinicalTrials.gov. [Link]

  • Al-Humayyd, M., et al. (2022). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Pharmaceuticals (Basel). [Link]

  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. PubMed. [Link]

  • Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. NIH. [Link]

  • Medical Therapy for Glaucoma: Rho-Kinase (ROCK) inhibitors. BrightFocus Foundation. [Link]

  • Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy. PMC - PubMed Central. [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH. [Link]

  • The Application of Rho Kinase Inhibitors in the Management of Glaucoma. PMC - NIH. [Link]

  • Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. JEP. [Link]

  • Ripretinib. Deciphera Pharmaceuticals. [Link]

  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]

  • FDA approves ripretinib for advanced gastrointestinal stromal tumor. U.S. Food and Drug Administration. [Link]

  • FDA Approves Ripretinib Tablets for Advanced Gastrointestinal Stromal Tumor. MPR. [Link]

  • What is Ripretinib used for?. Patsnap Synapse. [Link]

  • Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PMC. [Link]

  • Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies. PubMed Central. [Link]

  • FDA Approves Qinlock (Ripretinib) For Gastrointestinal Stromal Tumors. AJMC. [Link]

  • Rho Kinase (ROCK) Activity Ass. SLS. [Link]

  • CycLex® Rho-kinase Assay Kit. MBL Life Science. [Link]

  • Effect of Rho-kinase Inhibition on a Patient-Derived Model of Proliferative Vitreoretinopathy. ARVO Journals. [Link]

  • Development of specific Rho-kinase inhibitors and their clinical application. ResearchGate. [Link]

  • Rho Kinases in Ophthalmology. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Acetylisoquinoline Isomers Against the M1 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded comparison of acetylisoquinoline isomers using molecular docking. We will explore the structural rationale for differential binding affinities against the M1 muscarinic acetylcholine receptor (M1-mAChR), a critical G protein-coupled receptor (GPCR) involved in neuronal signaling.[1][2][3] This document is intended for researchers in computational chemistry, pharmacology, and drug discovery, offering both a high-level strategic overview and a detailed, reproducible protocol.

Introduction: The Scientific Rationale

Isoquinoline alkaloids are a diverse class of natural compounds with a wide array of biological activities.[4][5][6] Their structural scaffold is a key feature in many pharmaceuticals. Understanding how simple substitutions, such as an acetyl group, alter the binding mechanics at a molecular level is fundamental to structure-activity relationship (SAR) studies and rational drug design.

The choice of the M1 muscarinic receptor as our target is deliberate. M1 receptors are crucial for cognitive functions like memory and learning, making them a significant target for treating neurological disorders such as Alzheimer's disease.[7] The high conservation of the acetylcholine-binding pocket across muscarinic receptor subtypes presents a challenge in developing selective drugs.[7] Therefore, understanding how positional isomers interact differently within this pocket can provide crucial insights for achieving subtype selectivity.

This guide will compare three key isomers—3-acetylisoquinoline, 5-acetylisoquinoline, and 8-acetylisoquinoline—to elucidate how the acetyl group's position on the isoquinoline core dictates binding affinity and interaction patterns within the M1 receptor's orthosteric site.

Detailed Methodology: A Validated Protocol

Our protocol is based on widely accepted practices using AutoDock Vina, a robust and extensively validated molecular docking software.[8][9] The workflow ensures reproducibility and scientific rigor.

The entire process, from data acquisition to analysis, is summarized in the workflow below.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Fetch Receptor Structure (PDB ID: 6WJC) Clean 2. Prepare Receptor (Remove water, ligands; Add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligands 3. Prepare Ligands (3-Ac, 5-Ac, 8-Ac Isoquinoline) (Generate 3D, Minimize Energy) Vina 5. Run Docking Simulation (AutoDock Vina) Ligands->Vina Grid->Vina Analyze 6. Analyze Results (Binding Affinity, Pose) Vina->Analyze Visualize 7. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. 1-(Isoquinolin-4-YL)ethanone, a heterocyclic ketone intermediate, is a valuable compound in synthetic chemistry. However, its potential hazards necessitate a formal, well-understood protocol for its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

The causality behind these procedures is rooted in the fundamental principle of minimizing risk. Improper disposal, such as drain disposal or mixing with general waste, can lead to environmental contamination and pose a danger to public health. Adherence to a structured disposal plan is not merely a regulatory requirement but a cornerstone of a robust safety culture.

Hazard Profile and Immediate Safety Considerations

Before handling or disposing of this compound (CAS No: 40570-74-9), it is critical to be fully aware of its hazard profile.[1][2] This compound is classified as hazardous, and its toxicological properties may not be fully investigated.[3] Therefore, treating it with a high degree of caution is imperative.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[2]

Hazard ClassificationGHS Hazard StatementSource
Acute Oral ToxicityH302: Harmful if swallowed
Acute Dermal ToxicityH311 / H312: Toxic / Harmful in contact with skin[4]
Skin Corrosion/IrritationH315: Causes skin irritation[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects

Given these hazards, direct contact and environmental release must be strictly avoided. The operational imperative is to manage all waste streams containing this compound as regulated hazardous waste.

The Disposal Workflow: A Decision Framework

The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste. The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Process Generate Waste Generation (e.g., residual material, contaminated labware) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE Characterize Step 2: Characterize as Hazardous Chemical Waste PPE->Characterize Segregate Step 3: Segregate Waste (Avoid acids, bases, oxidizers) Characterize->Segregate Containerize Step 4: Place in Designated Waste Container Segregate->Containerize Label Step 5: Label Container (Contents, Hazards, Date) Containerize->Label Store Step 6: Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Step 7: Contact EHS Office for Waste Pickup Store->ContactEHS Transport Step 8: Licensed Contractor Transports Waste ContactEHS->Transport Dispose Step 9: Final Disposal at Approved Facility Transport->Dispose

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely disposing of waste this compound.

Part A: Waste Handling and Collection

Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing appropriate PPE to prevent skin and eye exposure.

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Characterization and Segregation All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh paper, pipette tips, gloves), must be classified as hazardous chemical waste.

  • Causality: This classification is mandated by its toxicity and ecotoxicity profile. Regulations like the Resource Conservation and Recovery Act (RCRA) in the United States govern the management of such wastes.[5][6]

  • Segregation: Do not mix this waste with incompatible materials.[4] Store it separately from:

    • Strong Acids

    • Strong Bases

    • Strong Oxidizing Agents

    • Strong Reducing Agents

Step 3: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7]

  • For liquid waste, use a designated solvent waste container. For solid waste, use a labeled, sealable bag or container.

  • Ensure the exterior of the container remains clean and free of contamination.[7]

  • Crucially, do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[7]

Step 4: Labeling Proper labeling is a critical safety and regulatory requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" (avoiding abbreviations)

  • An accurate estimation of the concentration and total volume/mass

  • The date accumulation started

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

Part B: Waste Storage and Disposal

Step 5: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.

  • The storage location should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

Step 6: Arranging for Final Disposal

  • Never dispose of this compound down the drain or in regular trash. This is prohibited due to its toxicity and harmful effects on aquatic life.

  • The only acceptable disposal route is through your institution's hazardous waste management program. Contact your Environmental Health & Safety (EHS) department to schedule a pickup.

  • Waste will be collected by a licensed hazardous waste disposal contractor and transported to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.[8]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and consult the substance's SDS.

  • Small Spills: For minor spills, use an absorbent material (e.g., Chemizorb® or vermiculite) to carefully collect the substance. Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.

  • Large Spills: For significant spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards and adhering to this structured, step-by-step protocol, researchers can ensure a safe working environment, protect our ecosystem, and maintain full regulatory compliance. This self-validating system of characterization, segregation, and professional disposal builds a foundation of trust and safety that is paramount in the scientific community.

References

  • Safety Data Sheet for Isoquinoline (proxy for hazard profile) . Sigma-Aldrich.

  • Safety Data Sheet for a related quinolinyl ethanone . Key Organics.

  • Safety Data Sheet for a related ethanone compound . Carbosynth.

  • Safety Data Sheet for 1-Furan-2-yl-ethanone . Th. Geyer.

  • Environmental Hazard Classification of Ethanone Derivatives . Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Safety Data Sheet for 4'-Ethylacetophenone . Fisher Scientific.

  • This compound Product Page . Matrix Scientific.

  • This compound (C11H9NO) Database . PubChemLite.

  • This compound Properties . ChemicalBook.

  • 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone Database . PubChem.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • 1-(Isoquinolin-1-yl)ethanone Product Page . Sigma-Aldrich.

  • Chemical Compatibility Chart.
  • Guidelines for the Safe Handling and Disposal of Chemicals . United Nations Office on Drugs and Crime.

  • Guidelines for Management and Disposal of Hazardous Wastes . American Chemistry Council.

  • Public Report for an Ethanone Derivative . Australian Industrial Chemicals Introduction Scheme.

  • This compound Product Page . Chemsigma.

  • 1-(Isoquinolin-8-yl)ethanone Product Page . ChemScene.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Environmental Protection Agency.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Isoquinolin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is recognized for its potential toxicity. The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin.[1] It is also known to cause skin and eye irritation.[1] Furthermore, there are concerns about its potential carcinogenicity and its harmful effects on aquatic life.[1][2] The ketone functional group, while generally less toxic than some other functional groups, can contribute to the overall hazard profile, with lower molecular weight ketones often being flammable and capable of causing skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is warranted.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of a safe handling protocol. The primary risks associated with 1-(Isoquinolin-4-YL)ethanone are dermal contact, ocular exposure, and inhalation of any aerosols or fine particulates. The following table summarizes the anticipated hazards based on the structural components.

Hazard Category Anticipated Risk Rationale
Acute Dermal Toxicity HighThe isoquinoline moiety is known to be toxic upon skin contact.[1]
Acute Oral Toxicity ModerateIsoquinoline is harmful if swallowed.[1]
Skin Corrosion/Irritation HighBoth isoquinolines and some ketones can cause skin irritation.[1][4]
Serious Eye Damage/Irritation HighExpected to cause serious eye irritation based on data for isoquinoline.[1]
Inhalation Hazard ModerateWhile the compound is a solid, inhalation of dust or aerosols should be avoided.
Chronic Health Effects Potential CarcinogenIsoquinoline has been flagged as a possible human carcinogen.[2]
Environmental Hazard HighIsoquinoline is harmful to aquatic life with long-lasting effects.

This hazard profile dictates a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure. The following multi-layered approach is recommended, with each component chosen to address the specific hazards identified.

1. Hand Protection: The First Line of Defense

Given the high dermal toxicity of the isoquinoline moiety, robust hand protection is non-negotiable. A double-gloving strategy is strongly advised to provide maximum protection against both acute contact and potential permeation.

  • Inner Glove: A thin, disposable nitrile glove provides a primary barrier and maintains tactile sensitivity for fine motor tasks.[8]

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or a specialized ketone-resistant glove, should be worn over the nitrile glove.[9][10][11] Butyl rubber gloves offer excellent protection against a wide range of hazardous chemicals, including ketones.[8][11]

Glove Selection Rationale

Caption: Double-gloving strategy for handling this compound.

2. Eye and Face Protection: Shielding Sensitive Tissues

The potential for serious eye irritation necessitates comprehensive eye and face protection.

  • Primary Eye Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses do not provide adequate protection against splashes or aerosols.

  • Secondary Face Protection: A full-face shield should be worn over the safety goggles, especially when handling larger quantities of the material or when there is a significant risk of splashing.[12]

3. Body Protection: A Barrier Against Contamination

To prevent accidental skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Full-Body Protection: In situations involving large quantities or the potential for significant aerosol generation, disposable coveralls may be necessary.

4. Respiratory Protection: Safeguarding the Airways

While this compound is a solid, the potential for dust or aerosol formation during weighing, transfer, or dissolution requires careful consideration of respiratory protection.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne contaminants.

  • Respirator: If there is a risk of exceeding occupational exposure limits or if engineering controls are insufficient, a properly fitted NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for ensuring safety.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don all required PPE as outlined above.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to minimize dust formation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in use.[13]

    • Avoid contact with skin and eyes.[13]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Handling Workflow

HandlingWorkflow Prep Preparation (Fume Hood, PPE On) Weigh Weighing (Minimize Dust) Prep->Weigh Dissolve Dissolution (Slow Addition) Weigh->Dissolve React Reaction/Use Dissolve->React Decon Decontamination React->Decon Disposal Waste Disposal Decon->Disposal RemovePPE Remove PPE Disposal->RemovePPE Wash Wash Hands RemovePPE->Wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.